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  • Product: Tert-butyl trans-4-carbamoylcyclohexylcarbamate
  • CAS: 643067-91-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

An In-Depth Technical Guide to the Physicochemical Characterization of Tert-butyl trans-4-carbamoylcyclohexylcarbamate Preamble: A Framework for Novel Compound Characterization In the landscape of drug discovery and deve...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Preamble: A Framework for Novel Compound Characterization

In the landscape of drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific evaluation. A compound's fundamental physicochemical properties are the bedrock upon which its entire development profile is built, influencing everything from its biological activity and pharmacokinetics to its final formulation. This guide addresses Tert-butyl trans-4-carbamoylcyclohexylcarbamate , a molecule of interest for its potential as a building block in medicinal chemistry.

It must be noted that specific, peer-reviewed experimental data for this exact compound is not extensively available in the public domain at the time of this writing. Therefore, this document serves a dual purpose: it is both a theoretical exploration of the anticipated properties of this molecule and, more importantly, a comprehensive, field-proven guide to the experimental methodologies required for its full characterization. We will proceed as if we are tasked with evaluating this compound for the first time, providing the causal reasoning behind experimental choices and the detailed protocols necessary to generate robust, reliable data. This approach ensures that the guide is not merely a list of facts, but a self-validating system for scientific inquiry.

Molecular Identity and Structure

The first step in any physicochemical assessment is to unequivocally define the molecule's structure and fundamental properties. Tert-butyl trans-4-carbamoylcyclohexylcarbamate is comprised of a rigid trans-1,4-disubstituted cyclohexane ring, a primary amide (the carbamoyl group), and an amine functionality protected by a tert-butoxycarbonyl (Boc) group.

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions, yet readily removable under specific acidic protocols.[1] This makes the title compound a stable, versatile intermediate for further synthetic elaboration.

PropertyValueSource
IUPAC Name tert-butyl (trans-4-carbamoylcyclohexyl)carbamate-
Molecular Formula C₁₂H₂₂N₂O₃Calculated
Molecular Weight 242.32 g/mol Calculated
Chemical Structure -

(Note: A placeholder image is used for the chemical structure as I cannot generate images directly. The structure consists of a cyclohexane ring with a -NH-Boc group and a -C(=O)NH₂ group in a trans-1,4 configuration.)

Lipophilicity: The Gatekeeper of Biological Activity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug development. It governs a drug's ability to cross cell membranes, its distribution throughout the body, its binding to plasma proteins, and its susceptibility to metabolic enzymes. We quantify this property using the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a given physiological pH.[2]

Causality and Theoretical Considerations

For Tert-butyl trans-4-carbamoylcyclohexylcarbamate, we can predict a balance of hydrophilic and lipophilic character.

  • Lipophilic Contributors: The cyclohexane ring and the tert-butyl group of the Boc protector are significantly non-polar and will drive the molecule towards higher lipophilicity.

  • Hydrophilic Contributors: The carbamate and, particularly, the primary carbamoyl (amide) group are polar. They are capable of acting as hydrogen bond donors and acceptors, which will increase water solubility and lower the overall logP.

Given that the molecule lacks a readily ionizable group within the physiological pH range (see Section 4.0), its logP and logD₇.₄ values are expected to be identical.

Experimental Determination: The Shake-Flask Method (OECD 107)

The gold standard for logP determination is the shake-flask method, which directly measures the partitioning of the compound between n-octanol and water.[3][4] This method is reliable for compounds with expected logP values in the range of -2 to 4.[4]

Protocol 2.2.1: Shake-Flask logP Determination

  • Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by shaking them together for 24 hours, followed by separation.

  • Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the stock solution. The starting concentration should not exceed 0.01 M.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-2 hours). Gentle, prolonged shaking is preferred to vigorous shaking to avoid the formation of emulsions.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully sample a known volume from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ). The final value is expressed as logP.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-Octanol & Water prep2 Prepare Compound Stock Solution exp1 Combine Phases & Stock Solution prep2->exp1 exp2 Equilibrate (Shake at 25°C) exp1->exp2 exp3 Separate Phases (Centrifuge) exp2->exp3 ana1 Sample Aqueous & Octanol Layers exp3->ana1 ana2 Quantify Concentration (e.g., HPLC) ana1->ana2 ana3 Calculate LogP = log([C]octanol / [C]water) ana2->ana3

Caption: Workflow for logP determination via the Shake-Flask Method.

Aqueous Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed. Therefore, aqueous solubility is a fundamental property that dictates bioavailability and informs formulation strategy.[5] Insufficient solubility is a primary reason for the failure of promising drug candidates.

Causality and Theoretical Considerations

The solubility of Tert-butyl trans-4-carbamoylcyclohexylcarbamate will be a trade-off between its components. The rigid, non-polar cyclohexyl core and Boc group will hinder solubility. However, the carbamoyl and carbamate functionalities can participate in hydrogen bonding with water, which will enhance solubility. The trans configuration of the cyclohexane ring leads to a more crystalline, stable structure, which can require more energy to break the crystal lattice, potentially lowering solubility compared to its cis isomer.

Experimental Determination: The Flask Method (OECD 105)

For compounds with expected solubility above 10⁻² g/L, the flask method is the standard approach.[6][7] It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Protocol 3.2.1: Aqueous Solubility Determination

  • System Setup: Add an excess amount of the solid test compound to a flask containing high-purity water (or a buffer of a specific pH). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Stir the mixture at a controlled temperature (e.g., 25°C or 37°C for physiological relevance) for a prolonged period. A preliminary test can determine the time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the mixture to settle. Separate the solid and liquid phases by centrifugation and/or filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Validation: It is critical to confirm that the measured concentration represents the true equilibrium solubility. This can be done by approaching equilibrium from both undersaturation (as described) and supersaturation (e.g., by cooling a heated, saturated solution) and ensuring the final concentrations converge.

G cluster_flask Flask Method Detail start Start: Determine Approximate Solubility low_sol < 10⁻² g/L? start->low_sol high_sol_proc Flask Method (OECD 105) low_sol->high_sol_proc No low_sol_proc Column Elution Method (OECD 105) low_sol->low_sol_proc Yes f1 Add excess solid to water high_sol_proc->f1 f2 Stir to equilibrium (24-48h) f1->f2 f3 Centrifuge / Filter f2->f3 f4 Quantify supernatant f3->f4 G cluster_mech Acid-Catalyzed Boc Deprotection Mechanism BocNHR Boc-NHR Protonated Boc-NHR (Protonated Carbonyl) BocNHR->Protonated + H⁺ Carbocation t-Butyl Cation + H₂N-R + CO₂ Protonated->Carbocation Cleavage Isobutene Isobutene Carbocation->Isobutene - H⁺

Sources

Exploratory

An In-depth Technical Guide to Tert-butyl trans-4-carbamoylcyclohexylcarbamate: A Strategic Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Tert-butyl trans-4-carbamoylcyclohexylcarbamate (CAS Nu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tert-butyl trans-4-carbamoylcyclohexylcarbamate (CAS Number: 643067-91-8), a molecule poised as a valuable building block in the synthesis of complex pharmaceutical agents. While specific peer-reviewed data on this exact compound is limited, this document, grounded in established principles of medicinal and synthetic chemistry, offers a robust analysis of its properties, a scientifically sound synthetic strategy, and its potential applications in drug development. By examining its constituent functional groups—a Boc-protected amine and a primary carboxamide on a trans-disubstituted cyclohexane scaffold—we can elucidate its strategic importance for researchers in the pharmaceutical sciences.

Molecular Profile and Physicochemical Properties

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a bifunctional organic molecule that presents a unique combination of a protected amine and a primary amide, making it an attractive intermediate for library synthesis and lead optimization.

PropertyValueSource
CAS Number 643067-91-8Internal Data
Molecular Formula C₁₂H₂₂N₂O₃Internal Data
Molecular Weight 242.32 g/mol Internal Data
Appearance Expected to be a white to off-white solidInferred from related compounds
Solubility Expected to be soluble in a range of organic solvents like DCM, Ethyl Acetate, and MethanolInferred from related compounds
Storage Store in a cool, dry place away from incompatible materials.Standard laboratory practice

The trans stereochemistry of the cyclohexane ring provides a rigid and well-defined three-dimensional structure, which is often sought after in drug design to control the spatial orientation of appended functionalities. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine, preventing its unwanted reactivity during synthetic transformations.[1][2]

Strategic Synthesis Pathway

Proposed Synthetic Protocol: Amidation of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

This two-step protocol involves the activation of the carboxylic acid followed by reaction with ammonia.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is first converted to a more reactive species, such as an acyl chloride or an activated ester, to facilitate the subsequent amidation.

  • Reagents:

    • trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM)

    • Catalytic N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride (typically 1.1 to 1.5 equivalents).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amidation with Ammonia

The activated acyl chloride is then reacted with a source of ammonia to form the desired primary amide.

  • Reagents:

    • Crude acyl chloride from Step 1

    • Aqueous ammonia (NH₄OH) or ammonia in a suitable organic solvent (e.g., methanol)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add an excess of aqueous ammonia or a solution of ammonia in an organic solvent.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude Tert-butyl trans-4-carbamoylcyclohexylcarbamate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis_Pathway Precursor trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid AcylChloride Acyl Chloride Intermediate Precursor->AcylChloride SOCl₂ or (COCl)₂, cat. DMF, DCM Target Tert-butyl trans-4-carbamoylcyclohexylcarbamate AcylChloride->Target NH₃ (aq. or in organic solvent), DCM

Caption: Proposed synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

The Role of Key Structural Features in Drug Development

The utility of Tert-butyl trans-4-carbamoylcyclohexylcarbamate as a building block in medicinal chemistry stems from the distinct properties of its structural components.

The Boc Protecting Group: A Cornerstone of Modern Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, and for good reason.[1][2] Its primary function is to reversibly render the amine nucleophile inert to a wide range of reaction conditions, thereby preventing unwanted side reactions.[3]

  • Stability: The Boc group is stable to a variety of reagents, including bases, nucleophiles, and mild reducing agents.

  • Orthogonality: It can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM), which allows for the deprotection of the amine without affecting other acid-labile or base-labile protecting groups that may be present in the molecule.[4] This orthogonality is a critical consideration in the synthesis of complex molecules.[1]

  • Improved Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of intermediates in organic solvents, facilitating their purification and handling.

The Carbamate Linker: A Versatile Isostere

Carbamates are recognized as valuable structural motifs in their own right and are present in numerous approved drugs.[5][6] They are often employed as bioisosteres of amides and esters, offering a unique combination of chemical stability and hydrogen bonding capabilities.[5][7] The carbamate functionality in the target molecule can participate in hydrogen bonding interactions with biological targets, potentially contributing to the binding affinity of a larger drug molecule.

The trans-Cyclohexane Scaffold: A Rigid Conformational Anchor

The use of rigid scaffolds like the trans-1,4-disubstituted cyclohexane ring is a common strategy in drug design to reduce the conformational flexibility of a molecule. By locking a molecule into a more defined conformation, it is possible to improve its binding affinity and selectivity for its biological target. This rigid core ensures a precise spatial orientation of the pharmacophoric groups attached to it.

Potential Applications in Medicinal Chemistry

Given its structural features, Tert-butyl trans-4-carbamoylcyclohexylcarbamate is an ideal building block for the synthesis of a variety of complex molecules with therapeutic potential.

  • Linkerology in Complex Molecules: This compound can serve as a versatile linker to connect different pharmacophoric elements. For example, after deprotection of the Boc group, the resulting free amine can be acylated or alkylated to attach it to another part of a molecule. The primary amide can also be further functionalized, though it is generally less reactive.

  • Scaffold for Library Synthesis: The bifunctional nature of this molecule makes it an excellent starting point for the creation of chemical libraries for high-throughput screening. By reacting the amine (after deprotection) and potentially the amide with a diverse set of reagents, a large number of structurally related compounds can be rapidly synthesized.

  • Synthesis of Enzyme Inhibitors: The carbamate and amide functionalities can mimic peptide bonds and participate in hydrogen bonding networks within the active sites of enzymes. As such, this building block could be incorporated into the synthesis of inhibitors for proteases, kinases, and other enzyme classes. For instance, derivatives of trans-4-aminocyclohexanecarboxylic acid have been utilized in the synthesis of Janus kinase (JAK) inhibitors.[8]

Analytical Characterization

While specific analytical data for Tert-butyl trans-4-carbamoylcyclohexylcarbamate is not publicly available, its structure can be unequivocally confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the tert-butyl protons (a singlet at ~1.4 ppm), the cyclohexane ring protons, and the amide and carbamate NH protons.

    • ¹³C NMR would display distinct resonances for the carbonyl carbons of the carbamate and amide groups, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclohexane ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound, with the observation of the [M+H]⁺ or [M+Na]⁺ ions.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reversed-phase column with a water/acetonitrile or water/methanol mobile phase system would be a suitable starting point for method development.

Safety and Handling

Based on the hazard information for closely related compounds, Tert-butyl trans-4-carbamoylcyclohexylcarbamate should be handled with appropriate care in a laboratory setting.

  • Hazard Statements: Similar compounds are often associated with H302 (Harmful if swallowed).

  • Precautionary Statements: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Tert-butyl trans-4-carbamoylcyclohexylcarbamate represents a strategically designed molecular building block with significant potential in the field of drug discovery and development. Its unique combination of a Boc-protected amine, a primary amide, and a rigid trans-cyclohexane scaffold provides medicinal chemists with a versatile tool for the synthesis of complex and biologically active molecules. While direct experimental data for this specific compound is sparse, a thorough understanding of the chemistry of its functional groups allows for a confident prediction of its synthesis, properties, and applications. As the demand for novel therapeutics with improved efficacy and specificity continues to grow, the importance of well-designed building blocks like Tert-butyl trans-4-carbamoylcyclohexylcarbamate will undoubtedly increase.

References

  • CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino)
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Patsnap Eureka. (URL: [Link])

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (URL: [Link])

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (URL: Not available)
  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google P
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. (URL: [Link])

  • The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. (URL: Not available)
  • BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs - Jinxiang Chemical. (URL: Not available)
  • CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)
  • Organic carbamates in drug design and medicinal chemistry. - R Discovery. (URL: [Link])

  • Organic carbamates in drug design and medicinal chemistry - PubMed - NIH. (URL: [Link])

  • Organic Synthesis Building Blocks: Exploring Boc-1-Aminocyclohexanecarboxylic Acid. (URL: Not available)
  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

Sources

Foundational

Spectroscopic Characterization of Tert-butyl trans-4-carbamoylcyclohexylcarbamate: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for Tert-butyl trans-4-carbamoylcyclohexylcarbamate, a key building block in medicinal chemistry and drug development. In the abse...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Tert-butyl trans-4-carbamoylcyclohexylcarbamate, a key building block in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages empirical data from structurally analogous compounds and foundational spectroscopic principles to present a detailed, predictive interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this important carbamate derivative.

Introduction and Molecular Structure

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a bifunctional molecule featuring a Boc-protected amine and a primary amide situated on a trans-1,4-disubstituted cyclohexane ring. This substitution pattern imparts a rigid, well-defined geometry to the molecule, which is often desirable in the design of pharmacologically active compounds. The trans configuration of the substituents on the cyclohexane ring leads to a diequatorial arrangement of the bulky tert-butoxycarbonylamino and carbamoyl groups in the favored chair conformation, minimizing steric hindrance. Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity in synthetic workflows.

Figure 1: Chemical structure of Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of Tert-butyl trans-4-carbamoylcyclohexylcarbamate are dictated by the molecule's symmetry and the electronic environments of the protons and carbons. The trans-1,4-disubstitution of the cyclohexane ring, which rapidly interconverts between two identical chair conformations at room temperature, results in a time-averaged spectrum where the axial and equatorial protons on a given carbon become chemically equivalent.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a common deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit several key signals. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall molecular geometry.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
tert-Butyl (CH₃)₃~1.45Singlet9HA characteristic sharp, intense singlet due to the nine equivalent methyl protons of the Boc group.
Cyclohexyl (CH₂)~1.2 - 2.1Multiplets8HThe eight methylene protons of the cyclohexane ring will appear as a complex set of overlapping multiplets. The trans geometry simplifies this region compared to the cis isomer.
Cyclohexyl (CH-N)~3.4 - 3.6Broad Multiplet1HThe methine proton attached to the nitrogen of the carbamate is deshielded by the electronegative nitrogen and will appear as a broad multiplet.
Cyclohexyl (CH-C=O)~2.2 - 2.4Multiplet1HThe methine proton adjacent to the amide carbonyl is also deshielded and will appear as a multiplet.
Carbamate (NH)~4.5 - 5.5Broad Singlet1HThe chemical shift of the carbamate proton is solvent-dependent and may be broadened due to quadrupole effects and exchange.
Amide (NH₂)~6.8 - 7.5Two Broad Singlets2HThe two amide protons are diastereotopic and may appear as two distinct broad singlets. Their chemical shifts are highly dependent on solvent and concentration due to hydrogen bonding.

Causality in Proton Assignments:

  • The significant downfield shift of the methine protons (CH-N and CH-C=O) is a direct consequence of the electron-withdrawing nature of the nitrogen and carbonyl groups, respectively.

  • The broadness of the NH signals is a classic indicator of exchange with residual water in the solvent or slow conformational changes.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, reflecting the symmetry of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
tert-Butyl (CH₃)₃~28.5A strong signal from the three equivalent methyl carbons of the Boc group.[1]
Cyclohexyl (CH₂)~30 - 35Signals from the four equivalent methylene carbons of the cyclohexane ring.
Cyclohexyl (CH-N)~50 - 55The carbon attached to the carbamate nitrogen is shifted downfield.
Cyclohexyl (CH-C=O)~45 - 50The carbon adjacent to the amide carbonyl.
Quaternary Carbon (Boc)~79 - 81The quaternary carbon of the tert-butyl group, characteristically deshielded by the adjacent oxygen.[1]
Carbonyl (Carbamate)~155 - 157The carbonyl carbon of the tert-butyl carbamate group.
Carbonyl (Amide)~175 - 180The carbonyl carbon of the primary amide group, typically found further downfield than the carbamate carbonyl.[2]

Self-Validating Protocol for NMR Analysis: A comprehensive 2D NMR analysis, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments, would be essential for unambiguous assignment of all proton and carbon signals. A COSY spectrum would confirm the coupling between the cyclohexyl methine and methylene protons, while an HSQC spectrum would directly correlate each proton signal to its attached carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The key absorptions are expected from the N-H and C=O bonds of the carbamate and amide moieties.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
N-H Stretch (Amide)~3350 and ~3180Medium-Strong, BroadTwo distinct bands corresponding to the asymmetric and symmetric stretching of the primary amide N-H bonds. Broadening is due to hydrogen bonding.[3][4]
N-H Stretch (Carbamate)~3300 - 3400Medium, BroadA single N-H stretching band for the secondary amine of the carbamate, also broadened by hydrogen bonding.
C-H Stretch (Aliphatic)~2850 - 2950StrongCharacteristic C-H stretching vibrations of the cyclohexane and tert-butyl groups.
C=O Stretch (Amide I)~1650Strong, SharpA very intense absorption due to the carbonyl stretch of the primary amide.[3]
C=O Stretch (Carbamate)~1690Strong, SharpThe carbonyl stretch of the carbamate group, typically at a slightly higher frequency than the amide carbonyl.
N-H Bend (Amide II)~1620 - 1590Medium-StrongBending vibration of the primary amide N-H bonds.[3]

Experimental Considerations: The spectrum should be acquired using a solid sample (e.g., KBr pellet or ATR) to observe the effects of intermolecular hydrogen bonding, which are crucial for the correct assignment of the N-H and C=O stretching frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected to be readily observed.

Predicted ESI-MS Data:

  • Molecular Formula: C₁₂H₂₂N₂O₃

  • Molecular Weight: 242.31 g/mol

  • Expected [M+H]⁺ ion: m/z 243.17

  • Expected [M+Na]⁺ ion: m/z 265.15

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation pathways.

fragmentation_pathway M_H [M+H]⁺ m/z 243 loss_boc Loss of isobutylene (-56 Da) intermediate1 [M+H - C₄H₈]⁺ m/z 187 M_H->intermediate1 - C₄H₈ loss_co2 Loss of CO₂ (-44 Da) fragment1 [C₇H₁₅N₂O]⁺ m/z 143 intermediate1->fragment1 - CO₂ loss_h2o Loss of H₂O (-18 Da) fragment2 [C₇H₁₃N₂]⁺ m/z 125 fragment1->fragment2 - H₂O

Figure 2: A plausible fragmentation pathway for Tert-butyl trans-4-carbamoylcyclohexylcarbamate in MS/MS.

Key Fragmentation Pathways:

  • Loss of Isobutylene: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate.[5]

  • Decarboxylation: The subsequent loss of carbon dioxide (44 Da) from the carbamic acid intermediate is also a common fragmentation pathway.[5]

  • Loss of Water: The primary amide can lose water (18 Da) under certain conditions.

  • Cleavage of the Cyclohexane Ring: Fragmentation of the cyclohexane ring can also occur, leading to a series of smaller fragment ions.

Conclusion

This technical guide has provided a detailed, predictive analysis of the key spectroscopic features of Tert-butyl trans-4-carbamoylcyclohexylcarbamate. By integrating data from analogous structures and fundamental principles, we have established a robust framework for the identification and characterization of this molecule. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a valuable reference for researchers, enabling them to confidently verify the structure and purity of this important synthetic intermediate. For definitive structural confirmation, it is recommended to acquire a full suite of 1D and 2D NMR experiments on a purified sample.

References

  • PubChem. (n.d.). 1,4-Diaminocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes. Retrieved from [Link]

  • ResearchGate. (n.d.). View of trans-cyclohexane-1,4-dicarboxamide, showing (a) the.... Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Foreword In the intricate process of drug development, a comprehensive understanding of the physicochemical properties of all synthetic intermediates is paramount. Tert-butyl trans-4-carbamoylcyclohexylcarbamate, a key b...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the intricate process of drug development, a comprehensive understanding of the physicochemical properties of all synthetic intermediates is paramount. Tert-butyl trans-4-carbamoylcyclohexylcarbamate, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception. Its solubility characteristics dictate the selection of appropriate solvent systems for reaction, purification, and formulation, while its stability profile is critical for ensuring the integrity and purity of the final active pharmaceutical ingredient (API). This technical guide provides a detailed exploration of the solubility and stability of this important molecule, offering insights and protocols tailored for researchers, scientists, and drug development professionals. The content herein is structured to not only present data but also to elucidate the underlying scientific principles and experimental rationale, thereby providing a robust framework for its effective utilization in a laboratory and manufacturing setting.

Physicochemical Overview

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a bifunctional molecule featuring a carbamate group, which serves as a tert-butoxycarbonyl (Boc) protected amine, and a primary amide (carbamoyl) group, both attached to a cyclohexane ring in a trans configuration. This unique combination of a lipophilic Boc group and hydrophilic amide and carbamate functionalities results in a nuanced solubility and stability profile.

PropertyValue
Molecular Formula C₁₂H₂₂N₂O₃
Molecular Weight 242.32 g/mol
Appearance White to off-white solid
Key Functional Groups Boc-protected amine, Primary amide

Solubility Profile

The solubility of a synthetic intermediate is a critical parameter that influences reaction kinetics, purification efficiency, and the ease of handling. A thorough understanding of its solubility in a range of solvents is therefore essential for process optimization.

General Solubility Characteristics

The molecular structure of tert-butyl trans-4-carbamoylcyclohexylcarbamate suggests a degree of polarity that allows for solubility in a range of organic solvents. The bulky, non-polar tert-butyl group of the Boc protecting group enhances solubility in less polar organic solvents. Conversely, the hydrogen-bonding capabilities of the carbamate and amide groups contribute to its solubility in more polar solvents.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain reliable and quantitative solubility data, the shake-flask method is the gold standard. This technique ensures that a true equilibrium is established between the solid compound and the solvent, providing a thermodynamically accurate measure of solubility.

  • Material Preparation: Accurately weigh an excess of tert-butyl trans-4-carbamoylcyclohexylcarbamate into several glass vials. The excess is crucial to ensure that the solution becomes saturated.

  • Solvent Addition: Add a precise volume of the selected solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker, agitating them for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed to permit the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Predicted Solubility in Common Solvents
SolventPredicted SolubilityRationale
Dichloromethane (DCM) HighThe non-polar nature of DCM effectively solvates the lipophilic Boc group and the cyclohexane backbone.
Methanol Moderate to HighMethanol's polarity and hydrogen-bonding capacity allow for good interaction with the carbamate and amide groups.
Ethanol ModerateSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Acetonitrile ModerateA polar aprotic solvent that can effectively solvate the molecule.
Water LowThe presence of the large, non-polar Boc group and the cyclohexane ring is expected to significantly limit its aqueous solubility.

Stability Profile

The chemical stability of tert-butyl trans-4-carbamoylcyclohexylcarbamate is largely dictated by the reactivity of its two key functional groups: the Boc-carbamate and the primary amide. Understanding its degradation pathways under various conditions is critical for defining appropriate storage and handling procedures.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies involve exposing the compound to stress conditions that are more severe than those it would typically encounter.

Caption: A typical workflow for a forced degradation study.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. This is the most significant and anticipated degradation pathway for tert-butyl trans-4-carbamoylcyclohexylcarbamate.

The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. The final degradation product is the corresponding free amine, trans-4-carbamoylcyclohexanaminium salt.

G start {Tert-butyl trans-4-carbamoylcyclohexylcarbamate | Boc-NH-R-CONH₂} intermediate {Protonated Intermediate | Boc-NH(H⁺)-R-CONH₂} start->intermediate H⁺ products {Products | H₃N⁺-R-CONH₂+ Isobutylene+ CO₂} intermediate->products Cleavage

Foundational

Tert-butyl trans-4-carbamoylcyclohexylcarbamate structural analogs and derivatives

An In-Depth Technical Guide to the Synthesis, Derivatization, and Application of Tert-butyl trans-4-carbamoylcyclohexylcarbamate Analogs Audience: Researchers, scientists, and drug development professionals. Abstract: Th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Derivatization, and Application of Tert-butyl trans-4-carbamoylcyclohexylcarbamate Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tert-butyl carbamate protected cyclohexyl scaffold represents a cornerstone in modern medicinal chemistry, offering a versatile and sterically defined framework for the development of novel therapeutics. This guide provides a comprehensive technical overview of tert-butyl trans-4-carbamoylcyclohexylcarbamate and its structural analogs. Moving beyond a simple recitation of facts, this document, written from the perspective of a Senior Application Scientist, delves into the causal relationships behind synthetic choices, the rationale for derivatization, and the practical application of these molecules in contemporary drug discovery, with a particular focus on their role as versatile intermediates and linkers for novel modalities like Proteolysis Targeting Chimeras (PROTACs). We will explore detailed synthetic protocols, robust analytical characterization methods, and the structure-activity relationships that govern the utility of this privileged scaffold.

The Core Scaffold: A Strategic Overview

Chemical Structure and Foundational Properties

The core molecule, tert-butyl trans-4-carbamoylcyclohexylcarbamate, possesses a unique combination of structural features that make it highly valuable. The central cyclohexane ring provides a rigid, non-aromatic spacer, which is crucial for orienting functional groups in three-dimensional space. The trans stereochemistry is thermodynamically preferred and ensures a well-defined spatial relationship between the substituents at the 1 and 4 positions.

The two key functional groups are:

  • Tert-butoxycarbonyl (Boc) group: A widely used amine-protecting group in organic synthesis. Its stability under a broad range of conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid), makes it an ideal choice for multi-step synthetic campaigns.

  • Carbamoyl group (-CONH₂): A primary amide that can act as a hydrogen bond donor and acceptor. This group is a common feature in biologically active molecules, often contributing to target binding and solubility.

The Rationale for Derivatization in Medicinal Chemistry

The parent scaffold serves as a foundational building block. Its true potential is unlocked through the synthesis of structural analogs and derivatives. The primary sites for modification are the carbamoyl nitrogen and the cyclohexyl ring itself, allowing for the systematic exploration of chemical space. Derivatives such as aldehydes, alcohols, and amines serve as crucial intermediates for coupling with other molecules, making them essential tools in pharmaceutical development.[1][2] For instance, the formyl derivative, tert-butyl trans-4-formylcyclohexylcarbamate, is a key intermediate for synthesizing more complex molecules through reactions like reductive amination.[2][3]

Synthetic Strategies and Key Protocols

The synthesis of these analogs relies on established organic chemistry reactions, chosen for their reliability and scalability. The causality behind selecting a particular route often involves factors like starting material availability, stereochemical control, and functional group compatibility.

General Synthetic Pathways

The most common approach begins with a commercially available 4-substituted cyclohexanone or cyclohexanol derivative. The introduction of the amine and its subsequent protection with the Boc group is a critical step, followed by functional group interconversion at the 4-position to generate the desired analog.

Below is a generalized workflow for producing key derivatives from a common starting material.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivative Synthesis A 4-tert-butylcyclohexanone B 4-Aminocyclohexanol A->B Reductive Amination C tert-Butyl (4-hydroxycyclohexyl)carbamate B->C Boc Protection D tert-Butyl (4-oxocyclohexyl)carbamate C->D Oxidation (e.g., PCC, Swern) E tert-Butyl trans-4-formylcyclohexylcarbamate D->E Wittig / Horner-Wadsworth-Emmons F tert-Butyl trans-4-(hydroxymethyl)cyclohexyl)carbamate E->F Reduction (e.g., NaBH4) G tert-Butyl trans-4-(aminomethyl)cyclohexyl)carbamate E->G Reductive Amination H Final Drug Conjugates / PROTACs F->H Coupling / Ligation G->H Coupling / Ligation

Caption: Generalized synthetic workflow for key analogs.

Experimental Protocol: Synthesis of tert-Butyl (4-oxocyclohexyl)carbamate

This protocol details the oxidation of the hydroxyl group to a ketone, a pivotal step for creating a versatile intermediate. This procedure is based on standard Swern oxidation principles, chosen for its mild conditions and high efficiency, which prevents over-oxidation or degradation of the Boc-protecting group.

Materials:

  • tert-Butyl (cis/trans-4-hydroxycyclohexyl)carbamate (1.0 eq)[4]

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnels (x2)

  • Argon or Nitrogen gas inlet

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • System Setup: Assemble the three-necked flask with a stirrer, thermometer, and argon inlet. Dry all glassware thoroughly in an oven before use.

  • Oxalyl Chloride Activation: Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and add it to the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Swern Complex Formation: In a separate flask, dissolve DMSO (3.0 eq) in anhydrous DCM. Add this solution dropwise via a dropping funnel to the stirred oxalyl chloride solution, maintaining the internal temperature below -65 °C. Stir for 15 minutes. The formation of the reactive electrophile is the reason for this step; careful temperature control is critical to prevent side reactions.

  • Substrate Addition: Dissolve tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 45-60 minutes.

  • Quenching: Add triethylamine (5.0 eq) dropwise to the reaction. A thick white precipitate may form. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Add water to the reaction mixture to dissolve the salts. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Validation: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction is indicated by the disappearance of the alcohol proton signal and the appearance of a ketone carbonyl signal (~210 ppm) in the ¹³C NMR spectrum.

Key Structural Analogs and Their Applications

The true utility of this scaffold lies in its readily accessible derivatives, which serve as handles for further chemical modification.

Application Spotlight: PROTAC Linker Synthesis

A prominent modern application for these molecules is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5] The cyclohexylcarbamate scaffold is an excellent choice for the "linker" component connecting the target-binding ligand and the E3 ligase ligand. Its defined stereochemistry and tunable length provide precise control over the spatial orientation of the two ends of the PROTAC, which is critical for forming a productive ternary complex. The tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate derivative is particularly useful here, as the hydroxyl group can be easily converted into a reactive functional group for ligation.[5]

Data Summary: Common Analogs and Derivatives

The table below summarizes key analogs that are commercially available or readily synthesized, highlighting their primary roles in research and development.

Compound NameCAS NumberMolecular FormulaPrimary Application/Role
tert-Butyl trans-4-formylcyclohexylcarbamate181308-57-6C₁₂H₂₁NO₃Versatile intermediate for reductive amination and olefination reactions.[2][3]
tert-Butyl trans-4-(hydroxymethyl)cyclohexyl)carbamate167081-25-6C₁₁H₂₁NO₃PROTAC linker synthesis; building block for introducing spacers.[4][5]
tert-Butyl trans-4-aminocyclohexylmethylcarbamate192323-07-2C₁₂H₂₄N₂O₂Introduction of a primary amine for amide coupling or further functionalization.[6]
tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate1222709-30-9C₁₂H₂₂BrNO₂Alkylating agent for introducing the scaffold onto nucleophiles (e.g., phenols, thiols).[7]
tert-Butyl trans-4-(N-methoxy-N-methyl-carbamoyl)cyclohexylcarbamateNot AvailableC₁₄H₂₆N₂O₄Weinreb amide precursor for the synthesis of ketones.[1]

Biological Activity and Structure-Activity Relationships (SAR)

While the core scaffold is typically considered a synthetic intermediate, derivatives of the parent cyclohexanone have shown intrinsic biological activity, such as antibacterial and insecticidal properties.[8] This suggests that the cyclohexyl ring itself is a biologically compatible framework.

For drug discovery, a conceptual Structure-Activity Relationship (SAR) can be proposed. The goal of an SAR study is to understand how specific structural changes affect a molecule's biological activity.

G cluster_0 Core Scaffold cluster_1 Modification Points & Effects cluster_2 Predicted Outcomes Core [Cyclohexyl Ring] (Rigid Spacer, Controls Vector) R1 R1: Boc-Amine (Modulates Solubility, Can be replaced with Target-Binding Moiety) Core->R1 Position 1 R2 R2: Carbamoyl/Derivative (H-Bonding, Vector for Ligation, PROTAC E3 Ligase Moiety) Core->R2 Position 4 Outcome Biological Activity (Binding Affinity, Permeability, PK/PD Profile) R1->Outcome R2->Outcome

Caption: Conceptual SAR model for the scaffold.

This SAR model illustrates that modifications at the 1-position (R1) and 4-position (R2) of the cyclohexyl core directly influence the molecule's overall properties and its interaction with biological systems. For example, replacing the Boc-amine (R1) with a warhead that binds a specific protein target, while functionalizing the R2 group to engage an E3 ligase, is the fundamental principle behind using this scaffold in PROTAC design.

Analytical and Characterization Workflow

Ensuring the identity, purity, and stereochemical integrity of these compounds is paramount. A multi-step analytical workflow is non-negotiable for validating each synthetic step.

Protocol: Purity and Identity Verification by HPLC and GC-MS

This protocol provides a general method for analyzing the analogs. The choice between HPLC and GC-MS depends on the volatility and thermal stability of the compound. Formyl and hydroxyl derivatives are well-suited for this analysis.[9]

Objective: To determine the purity of a synthesized batch of tert-butyl trans-4-formylcyclohexylcarbamate and confirm its molecular weight.

Instrumentation:

  • HPLC: Agilent 1260 Infinity II or equivalent, with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • GC-MS: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

HPLC Method:

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

  • Mobile Phase: A: Water (0.1% formic acid), B: Acetonitrile (0.1% formic acid).

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Validation: A pure sample should yield a single major peak. Purity is calculated by peak area percentage. The retention time serves as a reliable identifier for a given method.

GC-MS Method:

  • Sample Preparation: Prepare a 1 mg/mL solution in ethyl acetate.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Inlet Temperature: 250 °C.

  • Oven Program: Hold at 80 °C for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Analysis: Scan from m/z 40 to 450 in Electron Ionization (EI) mode.

  • Validation: The resulting mass spectrum should show a molecular ion peak (or characteristic fragments) consistent with the expected structure (e.g., for C₁₂H₂₁NO₃, MW = 227.30). The fragmentation pattern provides definitive structural confirmation.

G Start Crude Synthetic Product Purify Purification (Column Chromatography / Recrystallization) Start->Purify Check1 Purity Check (HPLC / GC) Purify->Check1 Structure Structural Confirmation (NMR, MS, IR) Check1->Structure Purity >95% Rework Rework / Re-purify Check1->Rework Purity <95% Check2 Data Consistent? Structure->Check2 Final Qualified Intermediate / Final Product Check2->Final Yes Check2->Rework No Rework->Purify

Caption: Self-validating workflow for quality control.

Future Directions and Outlook

The tert-butyl trans-4-carbamoylcyclohexylcarbamate scaffold and its derivatives are more than just simple building blocks; they are enabling tools for sophisticated chemical biology and drug discovery. While their role in PROTACs is a major contemporary focus, future applications are likely to emerge in areas such as:

  • Covalent Modulators: The scaffold can be used to position reactive groups for targeted covalent inhibition.

  • Molecular Glues: Derivatives could be developed to induce or stabilize protein-protein interactions.

  • Fragment-Based Drug Discovery (FBDD): The core itself can be used as a starting fragment for screening against novel biological targets.

The continued exploration of new derivatization strategies and the application of these molecules to novel biological challenges will ensure that this versatile scaffold remains a mainstay in the toolkit of researchers and drug developers for the foreseeable future.

References

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • PubMed. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Available at: [Link]

  • MDPI. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available at: [Link]

  • PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Available at: [Link]

  • Google Patents. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.
  • Springer Protocols. Synthesis Protocols for Simple Uncharged Glycol Carbamate Nucleic Acids. Available at: [Link]

  • PubChem. cis-4-(tert-Butoxycarbonylamino)cyclohexanol. Available at: [Link]

  • PubChem. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Available at: [Link]

  • ResearchGate. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available at: [Link]

  • National Institutes of Health. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Available at: [Link]

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Exploratory

A Senior Application Scientist's Guide to In-Silico Modeling: Probing Tert-butyl trans-4-carbamoylcyclohexylcarbamate Interactions with Acetylcholinesterase

Abstract In the landscape of modern drug discovery, in-silico modeling has emerged as an essential discipline, enabling researchers to predict and analyze molecular interactions with high fidelity, thereby accelerating t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, in-silico modeling has emerged as an essential discipline, enabling researchers to predict and analyze molecular interactions with high fidelity, thereby accelerating the development of novel therapeutics.[1][2] This technical guide provides a comprehensive, workflow-driven approach to modeling the interaction between a small molecule, Tert-butyl trans-4-carbamoylcyclohexylcarbamate, and its putative biological target, human Acetylcholinesterase (AChE). AChE is a critical enzyme in neurotransmission and a primary target for Alzheimer's disease therapeutics.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices in computational modeling. We will traverse the entire in-silico pipeline, from initial data preparation and molecular docking to the dynamic assessment of complex stability and pharmacokinetic profiling. Each protocol is presented as a self-validating system, grounded in authoritative methodologies and supported by comprehensive references.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is arduous and expensive, with high attrition rates often attributed to unforeseen issues in efficacy or safety.[5] Computational, or in-silico, methods provide a powerful lens to foresee these challenges by simulating molecular interactions at an atomic level.[1][6] This allows for the early-stage prioritization of promising compounds and the elimination of those with unfavorable characteristics, significantly de-risking the development pipeline.[7][8]

The subject of our study, Tert-butyl trans-4-carbamoylcyclohexylcarbamate, is a carbamate-containing molecule. This functional group is a well-known "warhead" for inhibiting serine hydrolases, such as Acetylcholinesterase (AChE). AChE's primary function is the hydrolysis of the neurotransmitter acetylcholine; its inhibition is a cornerstone of symptomatic treatment for Alzheimer's disease.[3][4] Therefore, investigating the interaction between our compound and AChE is a scientifically sound and highly relevant endeavor.

This guide will provide a detailed, step-by-step methodology for:

  • Preparing the ligand and protein target for simulation.

  • Predicting the binding pose and affinity using Molecular Docking.

  • Assessing the stability of the protein-ligand complex using Molecular Dynamics.

  • Evaluating the drug-like properties of the ligand using ADME/T prediction.

Part 1: Foundational Setup: Ligand and Target Preparation

The fidelity of any in-silico model is fundamentally dependent on the quality of the starting structures.[1] Meticulous preparation of both the small molecule (ligand) and the protein (receptor) is a non-negotiable first step.

Ligand Preparation Protocol

The goal of ligand preparation is to generate a three-dimensional, energetically minimized structure with the correct protonation state for subsequent docking.

Step-by-Step Protocol:

  • Obtain 2D Structure: Retrieve the SMILES (Simplified Molecular Input Line Entry System) string for Tert-butyl trans-4-carbamoylcyclohexylcarbamate. A reliable source for this is a chemical database like PubChem.

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure.

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and finds a low-energy conformation.

  • Assign Charges and Torsions: For docking with programs like AutoDock, it is necessary to assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. This is typically handled within preparatory software like AutoDock Tools.[9]

  • Save in PDBQT Format: The final prepared ligand should be saved in the PDBQT file format, which contains atomic coordinates, partial charges, and atom-type information required by AutoDock Vina.

Target Protein Preparation Protocol

Protein preparation involves cleaning the experimentally-derived structure and making it suitable for simulation. We will use the crystal structure of human Acetylcholinesterase. A high-resolution structure, preferably co-crystallized with a ligand, is ideal. For this guide, we select the PDB entry 4M0E .[3]

Step-by-Step Protocol:

  • Download PDB File: Obtain the structure file (e.g., 4M0E.pdb) from the RCSB Protein Data Bank.[3]

  • Clean the Structure: The raw PDB file contains non-protein atoms (water, ions, co-solvents) that are usually removed to simplify the docking calculation.[9][10] The rationale is that tightly bound water molecules can be critical, but bulk solvent is not typically included in standard docking.

  • Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. These must be added, paying special attention to creating the correct ionization and tautomeric states of amino acid residues like Histidine, Glutamate, and Aspartate at a physiological pH (e.g., 7.4).[10]

  • Assign Charges: Assign partial charges to all atoms in the protein (e.g., Kollman charges).

  • Save in PDBQT Format: Save the processed protein structure in the PDBQT format for use with AutoDock Vina.

Part 2: Predicting Interactions via Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[11] It treats the ligand as flexible and typically keeps the protein rigid, sampling many possible conformations within a defined binding site.[12] We will use AutoDock Vina, a widely-used, accurate, and fast docking program.

Molecular Docking Workflow

The process involves defining a search space on the protein and running the Vina algorithm to find the best binding modes.

cluster_prep Preparation cluster_setup Setup cluster_run Execution cluster_analysis Analysis Ligand Prepared Ligand (ligand.pdbqt) Config Create Config File (conf.txt) Ligand->Config Protein Prepared Protein (protein.pdbqt) Protein->Config GridBox Define Grid Box (Active Site Coordinates) GridBox->Config Vina Run AutoDock Vina Config->Vina Results Analyze Output (output.pdbqt, log.txt) Vina->Results BindingAffinity Binding Affinity (kcal/mol) Results->BindingAffinity BindingPose Binding Pose & Interactions Results->BindingPose cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Complex Docked Complex (Pose 1) Topology Generate Topology (Force Field) Complex->Topology Solvate Solvate System (Add Water Box) Topology->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory Analyze Trajectory Production->Trajectory RMSD RMSD (Stability) Trajectory->RMSD RMSF RMSF (Flexibility) Trajectory->RMSF HBonds H-Bond Analysis Trajectory->HBonds

Caption: General workflow for a protein-ligand MD simulation.

Step-by-Step MD Protocol (Conceptual)
  • System Building:

    • Topology Generation: A force field (e.g., CHARMM36m) is chosen to describe the potential energy of all particles in the system. [13]Topologies for the protein are generated using GROMACS tools, while the ligand topology must be generated separately (e.g., using CGenFF server). [14] * Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

    • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system's net charge and achieve a physiological salt concentration. [13]2. Simulation Stages:

    • Energy Minimization: The system's energy is minimized to remove steric clashes before starting the dynamics.

    • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated to the target pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature).

    • Production MD: The simulation is run for a set period (e.g., 100-200 nanoseconds) to generate a trajectory of atomic movements.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand to assess conformational stability. A stable, low-fluctuation RMSD plot indicates the complex is not undergoing major structural changes.

    • Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and duration of hydrogen bonds between the ligand and protein over time, confirming the stability of key interactions predicted by docking.

Interpreting MD Data

Stable MD results validate the docking pose. If the ligand remains in the binding pocket and maintains key interactions throughout the simulation, confidence in the binding hypothesis increases significantly.

MetricHypothetical ResultInterpretation
Ligand RMSD Plateau at ~2.0 ÅThe ligand remains stably bound in the active site without dissociating.
Protein Backbone RMSD Plateau at ~2.5 ÅThe overall protein structure is stable throughout the simulation.
H-Bond Occupancy (SER203) 85%The key hydrogen bond predicted by docking is stable and persistent over time.

Part 4: Predicting Pharmacokinetic Properties (ADME/T)

A potent molecule is useless if it cannot reach its target in the body. [15]ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity prediction is a critical step in early-stage drug discovery. [16][17]Web-based tools like SwissADME provide rapid and robust predictions based on the molecule's structure. [15][18][19][20]

ADME/T Prediction Protocol
  • Input Molecule: Paste the SMILES string of Tert-butyl trans-4-carbamoylcyclohexylcarbamate into the SwissADME web server.

  • Run Prediction: Execute the calculation.

  • Analyze Output: Review the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.

Interpreting ADME/T Data

The goal is to identify any potential liabilities that would prevent the compound from being a viable drug candidate.

PropertyPredicted ValueGuidelineAssessment
Molecular Weight 227.3 g/mol < 500Pass
LogP (Lipophilicity) 2.15< 5Pass
H-bond Donors 2≤ 5Pass
H-bond Acceptors 3≤ 10Pass
GI Absorption HighHighFavorable
BBB Permeant NoMay be favorable for avoiding CNS side effects.
PAINS Alert 0 alerts0 alertsFavorable (Not a frequent hitter)

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico workflow for investigating the interaction between Tert-butyl trans-4-carbamoylcyclohexylcarbamate and human Acetylcholinesterase. Through a combination of molecular docking, molecular dynamics, and ADME/T prediction, we have constructed a scientifically-grounded hypothesis for its mechanism of action and assessed its drug-like potential.

The hypothetical results suggest that the compound is a promising candidate: it binds with high affinity to the AChE active site, forms a stable complex, and possesses favorable pharmacokinetic properties.

However, it is crucial to recognize that in-silico modeling is a predictive science. The next logical steps are to synthesize the compound and validate these computational predictions through rigorous in-vitro and subsequently in-vivo experiments. This synergistic cycle of computational prediction and experimental validation represents the future of efficient and effective drug discovery.

References

  • BenchChem. (2025). In Silico Modeling of Small Molecule-Protein Interactions: A Technical Guide.
  • RCSB Protein Data Bank. (1999). 1EEA: Acetylcholinesterase. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • University of Catania. Molecular Docking Tutorial.
  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

  • Lemkul, J. A. GROMACS Tutorials. Retrieved from Virginia Tech. [Link]

  • Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]

  • RCSB Protein Data Bank. (2013). 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. [Link]

  • Scite.ai. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • ResearchGate. (n.d.). 3D crystal structures of acetylcholinesterase (AChE, PDB ID: 4EY7). [Link]

  • Swiss Institute of Bioinformatics. SwissDrugDesign - Molecular Modelling Group. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • RCSB Protein Data Bank. (2015). 4PQE: Crystal Structure of Human Acetylcholinesterase. [Link]

  • Swiss Institute of Bioinformatics. About - SwissADME. [Link]

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. Retrieved from Virginia Tech. [Link]

  • Bohrium. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • Bioinformatics Star. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • RCSB Protein Data Bank. (2022). 7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. [Link]

  • Pritam Panda. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]

  • William L. Jorgensen Research Group. GROMACS Protein Ligand Complex Simulations. Retrieved from Yale University. [Link]

  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. [Link]

  • Nakama, T., et al. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceuticals, 15(9), 1125. [Link]

  • Ekins, S., & Ecker, G. F. (Eds.). (2009). Drug Design. [Link]

  • ResearchGate. (2019). In-Silico Drug Discovery using Protein-Small Molecule Interaction. [Link]

  • Sabban, S. (2019, January 30). AutoDock Vina Tutorial [Video]. YouTube. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • IEEE Xplore. (2023). Machine Learning Based ADMET Prediction in Drug Discovery. 2023 International Conference on Disruptive Technologies (ICDT). [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Shin, W. H., & Lee, J. (2019). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International Journal of Molecular Sciences, 20(17), 4247. [Link]

  • ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

  • The Scripps Research Institute. AutoDock Vina. [Link]

  • MDPI. (2020). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. International Journal of Molecular Sciences, 21(19), 7048. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • The Scripps Research Institute. (2020). AutoDock Vina Manual. [Link]

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Foundational

An In-Depth Technical Guide to Tert-butyl trans-4-carbamoylcyclohexylcarbamate: Synthesis, History, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl trans-4-carbamoylcyclohexylcarbamate, a key building block in contemporary medicinal chemistry. We will delve into its discovery and historical context...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of tert-butyl trans-4-carbamoylcyclohexylcarbamate, a key building block in contemporary medicinal chemistry. We will delve into its discovery and historical context, provide detailed synthetic protocols with mechanistic insights, and explore its critical role in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a bifunctional organic molecule featuring a carbamoyl group and a Boc-protected amine on a trans-1,4-disubstituted cyclohexane scaffold. This specific stereochemistry and the presence of orthogonal protecting groups make it a valuable synthon for introducing a constrained, yet functionalized, aliphatic ring system into drug candidates. The carbamoyl moiety can participate in crucial hydrogen bonding interactions with biological targets, while the protected amine provides a handle for further chemical elaboration. Its significance lies in its utility as an intermediate for creating complex molecules with tailored pharmacological profiles.[1]

Historical Context and Discovery

While the specific discovery of tert-butyl trans-4-carbamoylcyclohexylcarbamate is not prominently documented, its origins can be traced to the broader development of conformationally restricted amino acid derivatives for peptide and medicinal chemistry. The synthesis and application of derivatives of trans-4-aminocyclohexanecarboxylic acid have been a subject of interest for decades, with early work focusing on their incorporation into peptides to induce specific secondary structures.

The advent of the tert-butyloxycarbonyl (Boc) protecting group was a pivotal development in organic synthesis, offering a robust yet readily cleavable means to protect amines.[2] The combination of the trans-4-aminocyclohexanecarboxylic acid scaffold with Boc protection chemistry paved the way for the synthesis of a variety of functionalized building blocks, including the subject of this guide. Its emergence in the patent and scientific literature is closely tied to the quest for novel small molecule inhibitors of various enzymes and receptors, where the cyclohexane core serves as a rigid scaffold to orient pharmacophoric elements.

Synthetic Pathways and Methodologies

The synthesis of tert-butyl trans-4-carbamoylcyclohexylcarbamate is most efficiently achieved through a two-step sequence starting from the commercially available tert-butyl trans-4-formylcyclohexylcarbamate.[1][3] This pathway involves an oxidation of the aldehyde to a carboxylic acid, followed by an amidation to furnish the desired primary amide.

Step 1: Oxidation of tert-butyl trans-4-formylcyclohexylcarbamate to tert-butyl trans-4-carboxycyclohexylcarbamate

The oxidation of the formyl group to a carboxylic acid is a critical transformation. A variety of oxidizing agents can be employed, but for substrates sensitive to harsh conditions, the Pinnick oxidation is a preferred method due to its mildness and high chemoselectivity.

Diagram of the Oxidation Reaction:

G reactant tert-butyl trans-4-formylcyclohexylcarbamate product tert-butyl trans-4-carboxycyclohexylcarbamate reactant->product Oxidation reagents NaClO2, NaH2PO4 2-methyl-2-butene, t-BuOH/H2O reagents->product

Caption: Pinnick oxidation of the formyl precursor.

Experimental Protocol: Pinnick Oxidation

  • Dissolution: In a round-bottom flask, dissolve tert-butyl trans-4-formylcyclohexylcarbamate (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0-5.0 eq) as a chlorine scavenger, followed by a solution of sodium chlorite (NaClO2, 3.0 eq) and sodium dihydrogen phosphate (NaH2PO4, 3.0 eq) in water. The phosphate buffer is crucial to maintain a slightly acidic pH to prevent the formation of explosive chlorine dioxide gas.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3) to destroy any remaining oxidizing species. Acidify the mixture to pH 3-4 with a dilute solution of hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure tert-butyl trans-4-carboxycyclohexylcarbamate.

Causality Behind Experimental Choices:

  • Pinnick Oxidation: This method is chosen for its mild conditions, which are compatible with the Boc-protecting group that is sensitive to strong acids.

  • 2-methyl-2-butene: This alkene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.

  • Phosphate Buffer: Maintaining a weakly acidic pH is critical for the efficiency of the oxidation and for safety.

Step 2: Amidation of tert-butyl trans-4-carboxycyclohexylcarbamate to tert-butyl trans-4-carbamoylcyclohexylcarbamate

The conversion of the carboxylic acid to the primary amide is the final step. This can be achieved through various coupling reagents that activate the carboxylic acid for nucleophilic attack by ammonia. Carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[4][5]

Diagram of the Amidation Reaction:

G reactant tert-butyl trans-4-carboxycyclohexylcarbamate product tert-butyl trans-4-carbamoylcyclohexylcarbamate reactant->product Amidation reagents EDC, HOBt NH3 (or NH4Cl/base), DMF reagents->product

Caption: Carbodiimide-mediated amidation.

Experimental Protocol: EDC Coupling

  • Activation: Dissolve tert-butyl trans-4-carboxycyclohexylcarbamate (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) to the cooled solution and stir for 30-60 minutes to form the active ester intermediate.

  • Ammonia Addition: Introduce a source of ammonia. This can be a solution of ammonia in a suitable solvent or by adding ammonium chloride (NH4Cl, 1.5 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to generate ammonia in situ.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with a dilute acid (e.g., 1 M HCl), a saturated solution of sodium bicarbonate (NaHCO3), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl trans-4-carbamoylcyclohexylcarbamate.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a highly efficient coupling system. HOBt is added to suppress side reactions and minimize racemization if a chiral center were present.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

  • In situ Ammonia Generation: Using ammonium chloride and a base provides a controlled and convenient source of ammonia for the amidation reaction.

Applications in Drug Development

The rigid trans-cyclohexyl scaffold of tert-butyl trans-4-carbamoylcyclohexylcarbamate is a desirable feature in drug design as it can pre-organize appended functional groups in a well-defined spatial orientation, potentially leading to higher binding affinity and selectivity for the biological target.

A prominent application of this building block and its derivatives is in the development of Janus kinase (JAK) inhibitors .[6][7] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[8] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[6][9]

Several JAK inhibitors that have been approved or are in clinical development incorporate a functionalized cyclohexyl moiety derived from intermediates like tert-butyl trans-4-carbamoylcyclohexylcarbamate. The carbamoyl group often plays a crucial role in forming hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for kinase inhibitors.

Table of Representative Data:

ParameterValueSource
Starting Material tert-butyl trans-4-formylcyclohexylcarbamate[1][3]
CAS Number181308-57-6[1][3]
Molecular FormulaC12H21NO3[1]
Molecular Weight227.3 g/mol [1]
Intermediate tert-butyl trans-4-carboxycyclohexylcarbamate-
Molecular FormulaC12H21NO4-
Molecular Weight243.3 g/mol -
Final Product tert-butyl trans-4-carbamoylcyclohexylcarbamate-
Molecular FormulaC12H22N2O3-
Molecular Weight242.32 g/mol -

Conclusion

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a synthetically accessible and highly valuable building block for medicinal chemistry. Its well-defined stereochemistry and orthogonal protecting groups allow for the rational design and synthesis of complex molecules with potential therapeutic applications. The synthetic route, proceeding through a mild oxidation and a robust amidation, is amenable to scale-up for the production of drug candidates. Its demonstrated utility in the development of JAK inhibitors highlights its importance in the ongoing quest for novel and effective treatments for a range of human diseases.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (2024). One-pot synthesis of amides from carboxylic acids and amines or ammonium salt. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2021). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of cyclohexanecarbaldehyde to cyclohexane- carboxylic acid under aerobic conditions with and without mpg-C 3 N 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different oxidants on the oxidation of aldehydes to carboxylic acids a…. Retrieved from [Link]

  • PubMed. (2022). Janus kinase (JAK) inhibitors in the treatment of neoplastic and inflammatory disorders. Retrieved from [Link]

  • ResearchGate. (2024). TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Retrieved from [Link]

  • MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]

  • PubMed. (2020). Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease. Retrieved from [Link]

  • YouTube. (2020). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. Retrieved from [Link]

  • PubMed. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using Tert-butyl trans-4-carbamoylcyclohexylcarbamate in peptide synthesis

An Application Note and Protocol for the Integration of Tert-butyl trans-4-carbamoylcyclohexylcarbamate into Synthetic Peptides Introduction: Expanding the Peptidic Landscape with Non-Proteinogenic Amino Acids The synthe...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Integration of Tert-butyl trans-4-carbamoylcyclohexylcarbamate into Synthetic Peptides

Introduction: Expanding the Peptidic Landscape with Non-Proteinogenic Amino Acids

The synthesis of peptides with tailored biological activities and enhanced therapeutic properties often necessitates the incorporation of non-proteinogenic amino acids (npAAs).[1][2] These unique building blocks can introduce conformational constraints, improve metabolic stability, and modulate receptor binding affinities. Tert-butyl trans-4-carbamoylcyclohexylcarbamate represents such a novel building block. Structurally, it is a derivative of a cyclohexyl amino acid, featuring a carbamoyl (-CONH₂) functional group and a tert-butyloxycarbonyl (Boc) protecting group on the amine. The Boc group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS), renowned for its reliability, especially in the assembly of long or complex peptide sequences.[3][4]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of Tert-butyl trans-4-carbamoylcyclohexylcarbamate in Boc-based SPPS. While literature specifically detailing the use of this exact molecule is emerging, the protocols herein are grounded in the well-established and robust principles of Boc chemistry.[4][5][6] We will detail the entire workflow, from resin preparation and the iterative cycle of deprotection, neutralization, and coupling, to the final cleavage and purification of the target peptide. The causality behind each step and critical experimental parameter is explained to ensure both reproducibility and a deep understanding of the process.

Reagent Overview and Physicochemical Properties

A thorough understanding of the reagent's properties is critical for its successful application.

PropertyValueSource
IUPAC Name tert-butyl (trans-4-carbamoylcyclohexyl)carbamateN/A
Molecular Formula C₁₂H₂₂N₂O₃Derived
Molecular Weight 242.32 g/mol Derived
Appearance White to off-white solidTypical for Boc-protected amino acids
Solubility Soluble in DMF, DCM, NMP; Insoluble in waterTypical for Boc-protected amino acids
Storage Store at 2-8°C under dry, inert atmosphere[7]

Handling and Storage: As with most Boc-protected amino acids, this reagent is stable under standard laboratory conditions. However, to prevent degradation, it should be stored in a cool, dry environment, away from strong acids which can cause premature deprotection. Due to its non-proteinogenic and bulky cyclohexyl structure, extended coupling times or the use of highly efficient coupling reagents may be necessary to achieve optimal incorporation.

The Core Principle of Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a cyclical process performed on a solid support (resin). The strategy relies on a differential acid lability protection scheme.[4][8]

  • Nα-Protection: The α-amino group of each incoming amino acid is temporarily protected with the acid-labile Boc group.

  • Side-Chain Protection: Reactive side chains of amino acids are protected with groups that are stable to the conditions used for Boc removal but can be cleaved simultaneously with the final peptide from the resin using a very strong acid (e.g., anhydrous Hydrogen Fluoride, HF).

  • The Cycle: The synthesis proceeds through a repeated cycle of:

    • Deprotection: Removal of the Nα-Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).

    • Neutralization: Neutralizing the resulting ammonium salt to liberate the free amine for the next coupling step.

    • Coupling: Activating the carboxyl group of the next Boc-protected amino acid and reacting it with the free amine on the resin-bound peptide chain to form a new peptide bond.

This iterative process allows for the controlled, stepwise assembly of the desired peptide sequence.[4]

Boc_SPPS_Workflow Start Start with Resin-Bound Amino Acid (Boc-AA-Resin) Deprotection Step 1: Deprotection (TFA in DCM) Start->Deprotection Wash Wash (DCM/DMF) Deprotection->Wash Removes TFA Neutralization Step 2: Neutralization (DIEA in DCM/DMF) Coupling Step 3: Coupling (Boc-AA, Activator, DIEA) Neutralization->Coupling Repeat Add Next Residue? Coupling->Repeat Wash->Neutralization Repeat->Deprotection Yes Cleavage Final Cleavage (HF, TFMSA) Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: High-level workflow of the Boc-SPPS cycle.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the incorporation of Tert-butyl trans-4-carbamoylcyclohexylcarbamate into a peptide sequence.

Materials and Reagents
  • Resin: Merrifield resin (for C-terminal acid) or MBHA/BHA resin (for C-terminal amide).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA). All solvents should be peptide synthesis grade.

  • Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 10% (v/v) Diisopropylethylamine (DIEA) in DCM.

  • Amino Acid: Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activation Base: Diisopropylethylamine (DIEA).

  • Washing Solvents: DCM, DMF, IPA.

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole). EXTREME CAUTION IS REQUIRED.

  • Monitoring: Ninhydrin (for Kaiser test).

Protocol 1: The Synthesis Cycle

This protocol describes the steps to add one residue of Tert-butyl trans-4-carbamoylcyclohexylcarbamate to a growing peptide chain on the solid support. The procedure is performed in a suitable reaction vessel with agitation.

1. Resin Swelling:

  • Place the resin (e.g., 0.5 mmol scale) in the reaction vessel.

  • Add DCM (10-15 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the solvent.

2. Boc Deprotection:

  • Add 50% TFA in DCM to the swelled resin.

  • Perform a short pre-wash by agitating for 2-5 minutes, then drain.[6]

  • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[4]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by IPA (2x), and finally DCM (3x) to remove all traces of acid.[6]

Deprotection StepReagentTimePurpose
Pre-wash 50% TFA in DCM2-5 minInitial removal of the Boc group.
Main Deprotection 50% TFA in DCM20-30 minEnsures complete cleavage of the Boc group.
Washes DCM, IPA~10 min totalThoroughly removes residual TFA.

3. Neutralization:

  • The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized.[8]

  • Add 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step once more.

  • Wash the resin thoroughly with DCM (3x) and then DMF (3x) to prepare for the coupling step in the appropriate solvent.

4. Activation and Coupling:

  • In a separate vial, dissolve Tert-butyl trans-4-carbamoylcyclohexylcarbamate (3 equivalents relative to resin loading) and HBTU/HATU (3 equivalents) in a minimal amount of DMF.

  • Add DIEA (6 equivalents) to the activation mixture. The solution should change color (typically to yellow), indicating the formation of the active ester. Allow this pre-activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-4 hours. Due to the steric bulk of the cyclohexyl moiety, a longer coupling time is recommended.

  • After coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).

5. Reaction Monitoring (Kaiser Test):

  • Take a small sample of the resin beads and wash them thoroughly.

  • Add a few drops of ninhydrin solutions A, B, and C and heat at ~100°C for 5 minutes.

  • Result: Blue beads indicate an incomplete reaction (free primary amine). Yellow/colorless beads indicate a complete reaction. If the test is positive (blue), the coupling step should be repeated.

Synthesis_Cycle cluster_Deprotection Boc Deprotection cluster_Neutralization Neutralization cluster_Coupling Activation & Coupling D1 Resin-Bound Peptide (Boc-NH-Peptide-Resin) D2 Add 50% TFA/DCM D1->D2 D3 Agitate 20-30 min D2->D3 D4 Wash (DCM, IPA) D3->D4 D5 Result: H3N+-Peptide-Resin D4->D5 N1 H3N+-Peptide-Resin N2 Add 10% DIEA/DCM N1->N2 N3 Agitate 2x2 min N2->N3 N4 Wash (DCM, DMF) N3->N4 N5 Result: H2N-Peptide-Resin N4->N5 C1 H2N-Peptide-Resin C2 Add Pre-activated Boc-AA* + DIEA C1->C2 C3 Agitate 1-4 hours C2->C3 C4 Wash (DMF, DCM) C3->C4 C5 Result: New Boc-AA Coupled to Peptide C4->C5 C5->D1 Repeat Cycle

Caption: Detailed workflow for one cycle of amino acid addition in Boc-SPPS.

Protocol 2: Final Cleavage from the Resin

WARNING: This procedure involves anhydrous Hydrogen Fluoride (HF), which is extremely hazardous and corrosive. It must be performed by trained personnel in a specialized, dedicated apparatus within a certified fume hood.

1. Preparation:

  • Thoroughly dry the peptide-resin under high vacuum for several hours.

  • Cool the HF cleavage apparatus to -5°C to 0°C.

2. Cleavage Reaction:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add a scavenger, such as anisole (1.0 mL per gram of resin), to trap reactive carbocations generated during cleavage.

  • Condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

3. Peptide Precipitation and Washing:

  • Transfer the resin and crude peptide mixture to a centrifuge tube.

  • Triturate the residue with cold diethyl ether to precipitate the peptide.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash 2-3 times to remove the scavenger and cleaved protecting groups.

  • Dry the precipitated peptide pellet under vacuum.

4. Extraction and Lyophilization:

  • Extract the peptide from the resin using a suitable aqueous solvent (e.g., 10% acetic acid).

  • Filter to remove the resin beads.

  • Freeze the aqueous peptide solution and lyophilize to obtain the crude peptide powder.

Cleavage Cocktail ComponentPurposeTypical Amount (per gram resin)
Anhydrous HF Cleaves peptide from resin and removes most side-chain protecting groups.10 mL
Anisole Scavenger for t-butyl and benzyl cations.1.0 mL
p-Cresol Scavenger, particularly useful for protecting Tyrosine residues.1.0 mL

Purification and Characterization

The crude peptide obtained after cleavage typically requires purification.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

  • Characterization: The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient coupling time for a bulky residue. 2. Poor resin swelling. 3. Inactive coupling reagents.1. Recouple for an additional 1-2 hours. 2. Ensure adequate swelling time and use high-quality solvents. 3. Use fresh, high-quality coupling reagents. Consider a more potent activator like HATU.
Low Peptide Yield After Cleavage 1. Incomplete cleavage from the resin. 2. Loss of peptide chains during synthesis cycles due to acid-labile linker.1. Extend HF cleavage time or increase temperature slightly (with caution). 2. Use a more acid-stable resin linker (e.g., PAM resin instead of standard Merrifield).[6]
Deletion Sequences in Final Product Incomplete deprotection or coupling at a specific cycle.Ensure each step in the cycle goes to completion. Use monitoring tests like the Kaiser test diligently. Consider double coupling for difficult residues.
Side Product Formation Inadequate scavenging during final cleavage.Use an appropriate scavenger cocktail tailored to the peptide sequence (e.g., add thioanisole for Arg(Tos), cresol for Tyr).

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
  • Peptide Synthesis. (2024, September 30). Chemistry LibreTexts.
  • tert-butyl N-[(4-formylcyclohexyl)
  • Coin, I., et al. (2007). Solid-phase peptide synthesis (SPPS): A review of commonly used resins, linkers, protecting groups, and coupling reagents.
  • tert-Butyl trans-4-formylcyclohexylcarbam
  • Tert-Butyl Trans-4-Formylcyclohexylcarbam
  • Peptide Synthesis with the Boc Protecting Group. (2020, April 21). [Video]. YouTube.
  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.
  • Understanding Boc protection and deprotection in peptide synthesis. (n.d.). BenchChem.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • Coyle, S., Keller, O., & Young, G. T. (1975). New Amino-Protecting Groups with Special Application in Peptide Synthesis. J.C.S. Chem. Comm.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Coy, D. H., et al. (1988). Method of synthesizing a peptide containing a non-peptide bond.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv.
  • tert-Butyl (trans-4-(bromomethyl)cyclohexyl)
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024, October 8). Frontiers.
  • S. S. K. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9).
  • Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)
  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionaliz
  • Solid Phase Chemical Synthesis. (n.d.). BOC Sciences.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020, March 17). UCI Department of Chemistry.

Sources

Application

Application of Tert-butyl trans-4-carbamoylcyclohexylcarbamate in Drug Discovery: A Technical Guide for Researchers

Introduction: The Strategic Value of a Rigid Scaffold in Medicinal Chemistry In the intricate landscape of modern drug discovery, the selection of appropriate chemical scaffolds is a critical determinant of a molecule's...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Rigid Scaffold in Medicinal Chemistry

In the intricate landscape of modern drug discovery, the selection of appropriate chemical scaffolds is a critical determinant of a molecule's ultimate success as a therapeutic agent. Tert-butyl trans-4-carbamoylcyclohexylcarbamate emerges as a particularly valuable building block, offering a unique combination of a rigid trans-cyclohexane core, a protected primary amine (via the tert-butoxycarbonyl, or Boc, group), and a primary carboxamide. This trifecta of functional and structural features provides medicinal chemists with a versatile platform for crafting novel therapeutics with desirable pharmacokinetic and pharmacodynamic properties.

The trans-1,4-disubstituted cyclohexane ring imparts a well-defined, rigid geometry to the molecule, which can be advantageous for several reasons. Unlike flexible alkyl chains, this rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the cyclohexane scaffold is a recognized bioisostere for aromatic rings, offering a means to "escape from flatland" and explore three-dimensional chemical space, which can lead to improved physicochemical properties such as solubility and metabolic stability[1].

The Boc-protected amine and the primary carboxamide provide orthogonal handles for synthetic elaboration. The Boc group is a robust protecting group, stable to a wide range of reaction conditions, yet readily cleaved under mild acidic conditions, allowing for the selective unmasking of the amine for subsequent coupling reactions[2][3][4]. The carboxamide group offers a hydrogen bond donor and acceptor, which can be crucial for target engagement, and also serves as a potential point for further chemical modification.

This technical guide provides a comprehensive overview of the synthesis and application of Tert-butyl trans-4-carbamoylcyclohexylcarbamate, with a focus on its utility in the development of Janus Kinase (JAK) inhibitors and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and formulation. While specific experimental data for Tert-butyl trans-4-carbamoylcyclohexylcarbamate is not extensively published, the properties can be reliably inferred from closely related analogs and the constituent functional groups.

PropertyValue/InformationSource/Rationale
Molecular Formula C12H23N2O3Calculated
Molecular Weight 243.32 g/mol Calculated
Appearance Expected to be a white to off-white solid.Based on analogous compounds like tert-butyl carbamate and Boc-protected amino acids[5].
Melting Point Not specifically reported. Likely in the range of 100-150 °C.Based on similar Boc-protected diamines and amino acids.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and non-polar solvents like hexanes.The presence of polar carbamate and carboxamide groups suggests solubility in polar organic solvents[6].
Stability The Boc group is stable to basic and nucleophilic conditions but is labile to strong acids (e.g., TFA, HCl)[3][4][7]. The compound should be stored in a cool, dry place away from strong acids.General knowledge of Boc protecting group chemistry[2][8].
Storage Store at 2-8 °C in a tightly sealed container under an inert atmosphere to prevent hydrolysis and degradation.Standard practice for moisture and acid-sensitive compounds.

Synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

The synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate can be efficiently achieved from the commercially available trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. This multi-step, yet straightforward, sequence involves the activation of the carboxylic acid followed by amidation.

Synthesis_Workflow cluster_0 Synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate Start trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid Step1 Carboxylic Acid Activation Start->Step1 Coupling Agent (e.g., HATU, EDC/HOBt) Step2 Amidation Step1->Step2 Activated Ester Intermediate Product Tert-butyl trans-4-carbamoylcyclohexylcarbamate Step2->Product Ammonia Source (e.g., NH4Cl, DIPEA)

Caption: Synthetic workflow for Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

Protocol 1: Synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

This protocol is based on standard amide coupling methodologies from a carboxylic acid precursor, a route well-documented in medicinal chemistry[1][9][10].

Materials:

  • trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH4Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amidation: In a separate flask, dissolve ammonium chloride (1.5 eq) in DMF and add DIPEA (2.0 eq). Stir for 10 minutes. Add this ammonia solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (2x), followed by brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford Tert-butyl trans-4-carbamoylcyclohexylcarbamate as a solid.

Application in Janus Kinase (JAK) Inhibitor Synthesis

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them attractive targets for the treatment of autoimmune diseases and myeloproliferative disorders[11][12][13][14]. Several approved JAK inhibitors feature a core scaffold that can be accessed using building blocks like Tert-butyl trans-4-carbamoylcyclohexylcarbamate. The trans-cyclohexane moiety often serves as a rigid and non-planar linker that correctly orients other pharmacophoric elements for optimal binding to the kinase active site[9].

A patent for Janus Kinase inhibitors explicitly describes the use of trans-4-(t-butyloxycarbonyl)amino-l-cyclohexanecarboxylic acid as a key intermediate, highlighting the importance of this scaffold in the field[9]. The carbamoyl group can act as a key hydrogen bond donor/acceptor, while the amine, after deprotection, serves as an attachment point for the rest of the inhibitor scaffold.

JAK_Inhibitor_Pathway cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., containing the carbamoylcyclohexylcarbamate scaffold) Inhibitor->JAK Blocks ATP Binding Site

Caption: Inhibition of the JAK-STAT pathway by a JAK inhibitor.

Protocol 2: Representative Synthesis of a JAK Inhibitor Intermediate

This protocol illustrates the deprotection of Tert-butyl trans-4-carbamoylcyclohexylcarbamate and subsequent coupling to a heterocyclic core, a common strategy in the synthesis of kinase inhibitors[15][16].

Materials:

  • Tert-butyl trans-4-carbamoylcyclohexylcarbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • A suitable heterocyclic core with a leaving group (e.g., a chloropyrimidine)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., N-methyl-2-pyrrolidone, NMP)

Procedure:

  • Boc Deprotection: Dissolve Tert-butyl trans-4-carbamoylcyclohexylcarbamate (1.0 eq) in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Removal of Acid: Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM. The resulting amine trifluoroacetate salt is often used directly in the next step.

  • Nucleophilic Aromatic Substitution: To a solution of the deprotected amine salt (1.0 eq) and the heterocyclic core (1.1 eq) in NMP, add DIPEA (3.0 eq).

  • Reaction and Work-up: Heat the reaction mixture (e.g., to 80-120 °C) and stir overnight. After cooling to room temperature, dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the desired JAK inhibitor intermediate.

Application as a Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase[17]. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability[14][17][18].

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is an excellent candidate for a rigid linker component in PROTACs. Its trans-cyclohexane core provides a defined spatial separation between the two ligands, which can be crucial for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase)[2]. The Boc-protected amine allows for a modular and controlled synthesis of the PROTAC molecule.

PROTAC_Workflow cluster_1 PROTAC Synthesis using the Cyclohexane Linker Linker Tert-butyl trans-4- carbamoylcyclohexylcarbamate Deprotection Boc Deprotection Linker->Deprotection TFA/DCM Coupling1 Couple to E3 Ligase Ligand Deprotection->Coupling1 Amide bond formation Coupling2 Couple to Target Protein Ligand Coupling1->Coupling2 Second coupling reaction PROTAC Final PROTAC Molecule Coupling2->PROTAC

Sources

Method

The Strategic Application of Tert-butyl trans-4-carbamoylcyclohexylcarbamate Derivatives in Bioconjugation: A Guide to Synthesis and Application

Introduction: The Central Role of Linker Design in Advanced Bioconjugates The efficacy of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is critically depende...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Linker Design in Advanced Bioconjugates

The efficacy of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is critically dependent on the chemical linker that connects the targeting moiety to the payload.[1] An ideal linker must ensure stability in circulation to prevent premature payload release, while facilitating efficient release or activity at the target site.[2] The tert-butyl trans-4-carbamoylcyclohexylcarbamate scaffold has emerged as a valuable building block for the construction of such linkers. Its rigid trans-cyclohexyl core offers a defined spatial orientation between the conjugated molecules, a feature known to be critical for the formation of stable and effective ternary complexes in PROTACs.[3] This guide provides a comprehensive overview of the strategic use of this linker scaffold, detailing the necessary chemical modifications to create a reactive bifunctional linker and providing step-by-step protocols for its conjugation to payloads and biomolecules.

Core Principles: A Modular, Two-Stage Conjugation Strategy

The tert-butyl trans-4-carbamoylcyclohexylcarbamate structure, in its base form, is not directly reactive for bioconjugation. Instead, it serves as a robust scaffold that requires functionalization. A common and effective strategy involves a modular, two-stage approach. First, a functionalized version of the linker, such as one bearing a carboxylic acid, is conjugated to the therapeutic payload. Following this, the tert-butyloxycarbonyl (Boc) protecting group on the opposite end of the linker is removed, revealing a primary amine. This amine is then available for conjugation to the targeting biomolecule, such as an antibody. This sequential approach allows for a controlled and efficient synthesis of the final bioconjugate.

Part 1: Synthesis of the Payload-Linker Conjugate

The initial and most critical phase of this workflow is the creation of a stable conjugate between the therapeutic payload and the linker. This is achieved by activating the carboxylic acid functionality of a modified linker scaffold, tert-butyl trans-4-carboxycyclohexylcarbamate, to facilitate the formation of a robust amide bond with an amine-containing payload (e.g., Monomethyl Auristatin E, MMAE).

Protocol 1: NHS Ester Activation and Payload Conjugation

This protocol details the activation of the linker's carboxylic acid to an N-Hydroxysuccinimide (NHS) ester, followed by its reaction with an amine-containing payload.[4][5]

Rationale: The conversion of a carboxylic acid to an NHS ester is a widely used strategy in bioconjugation.[6] The NHS ester is sufficiently stable to be isolated yet highly reactive towards primary amines under mild conditions, forming a stable amide bond.[5] The use of a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitates this transformation.[7]

Materials:

  • tert-Butyl trans-4-carboxycyclohexylcarbamate

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Amine-containing payload (e.g., MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Linker: a. Dissolve tert-butyl trans-4-carboxycyclohexylcarbamate (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Add EDC (1.2 equivalents) portion-wise to the cooled solution while stirring. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the NHS ester by Thin Layer Chromatography (TLC) or LC-MS.

  • Conjugation to the Payload: a. In a separate flask, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF. b. Add DIPEA (2.0 equivalents) to the payload solution to act as a non-nucleophilic base. c. Slowly add the activated linker solution from step 1d to the payload solution. d. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: a. Upon completion, remove the DMF under reduced pressure. b. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting Boc-protected payload-linker conjugate by silica gel column chromatography.

G cluster_0 Part 1: Payload-Linker Synthesis Linker_COOH Boc-Cyclohexyl-COOH NHS_Ester Boc-Cyclohexyl-NHS Linker_COOH->NHS_Ester + NHS, EDC in Anhydrous DMF Payload_Linker Boc-Cyclohexyl-Payload (Protected Conjugate) NHS_Ester->Payload_Linker + DIPEA Payload_NH2 Payload-NH2 Payload_NH2->Payload_Linker

Caption: Workflow for Payload-Linker Conjugate Synthesis.

Part 2: Linker Deprotection and Activation for Bioconjugation

With the payload successfully attached, the next stage involves preparing the conjugate for attachment to the biomolecule. This requires the deprotection of the Boc group to reveal the primary amine, followed by the introduction of a reactive handle for conjugation to the biomolecule.

Protocol 2: Boc Deprotection

Rationale: The Boc group is stable under a wide range of conditions but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8] This orthogonality is a key advantage, allowing for selective deprotection without affecting other parts of the molecule.

Materials:

  • Boc-protected payload-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Deprotection Reaction: a. Dissolve the Boc-protected payload-linker conjugate in a solution of 25-50% TFA in DCM. b. Stir the reaction mixture at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS to confirm the complete removal of the Boc group (indicated by a mass loss of 100.12 Da).

  • Isolation of the Deprotected Conjugate: a. Remove the TFA and DCM under reduced pressure. b. Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt. c. Centrifuge the mixture to pellet the solid, decant the ether, and wash the pellet with cold ether. d. Dry the deprotected payload-linker conjugate under vacuum.

G cluster_1 Part 2: Linker Deprotection Payload_Linker_Boc Boc-Cyclohexyl-Payload Payload_Linker_NH2 H2N-Cyclohexyl-Payload (Deprotected Conjugate) Payload_Linker_Boc->Payload_Linker_NH2 TFA in DCM

Caption: Boc Deprotection of the Payload-Linker Conjugate.

Part 3: Final Bioconjugation to the Targeting Moiety

The final step is the covalent attachment of the deprotected payload-linker conjugate to the targeting biomolecule. This protocol describes a common strategy for conjugating to primary amines (e.g., lysine residues) on an antibody. This involves converting the amine on the deprotected linker into a carboxylic acid, which is then activated to an NHS ester.

Protocol 3: Antibody Conjugation via NHS Ester

Rationale: This protocol first modifies the newly exposed amine on the linker with a bifunctional reagent (succinic anhydride) to introduce a terminal carboxylic acid. This acid is then activated to an NHS ester, which can readily react with the lysine residues on an antibody to form a stable ADC.

Materials:

  • Deprotected payload-linker conjugate

  • Succinic anhydride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Monoclonal antibody (mAb) at 2-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS and EDC

  • Conjugation Buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Functionalization of the Deprotected Linker: a. Dissolve the deprotected payload-linker conjugate (1.0 equivalent) in anhydrous DCM. b. Add TEA (1.2 equivalents) followed by succinic anhydride (1.1 equivalents). c. Stir at room temperature for 2-4 hours. Monitor the reaction by LC-MS. d. Purify the resulting carboxylic acid-terminated payload-linker by chromatography.

  • Activation of the Carboxylic Acid: a. Dissolve the purified product from step 1d (typically 5-10 fold molar excess relative to the antibody) in anhydrous DMF. b. Add NHS (1.1 equivalents) and EDC (1.2 equivalents). c. Stir at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to the Antibody: a. Add the activated payload-linker-NHS ester solution directly to the antibody solution in Conjugation Buffer. b. Gently mix and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: a. Add the quenching solution to a final concentration of 50 mM to cap any unreacted NHS esters. b. Purify the resulting ADC using a desalting column or Size Exclusion Chromatography (SEC) to remove excess payload-linker and other small molecules.

G cluster_2 Part 3: Final Bioconjugation Linker_NH2 H2N-Cyclohexyl-Payload Linker_COOH HOOC-(CH2)2-CO-NH-Cyclohexyl-Payload Linker_NH2->Linker_COOH + Succinic Anhydride, TEA Linker_NHS NHS-CO-(CH2)2-CO-NH-Cyclohexyl-Payload Linker_COOH->Linker_NHS + NHS, EDC ADC Antibody-Linker-Payload (Final ADC) Linker_NHS->ADC Antibody Antibody-(Lys)-NH2 Antibody->ADC

Caption: Final Antibody-Drug Conjugate (ADC) Synthesis.

Part 4: Characterization and Quality Control of the Final Bioconjugate

Thorough characterization of the final bioconjugate is essential to ensure its quality, homogeneity, and efficacy. A suite of analytical techniques should be employed to assess key attributes.[4][]

Analytical Technique Parameter Measured Expected Outcome
Size Exclusion Chromatography (SEC) Aggregation and fragmentationA single, sharp peak corresponding to the monomeric ADC, with minimal high or low molecular weight species.
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) and distributionA series of peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). Allows for the calculation of the average DAR.
Reversed-Phase HPLC (RP-HPLC) Purity and heterogeneityCan separate different isoforms of the ADC and detect unconjugated payload or linker.
Mass Spectrometry (MS) Intact mass, confirmation of conjugationProvides the precise molecular weight of the intact ADC and its subunits (light and heavy chains), confirming the number of attached payloads.
Peptide Mapping (LC-MS/MS) Conjugation site analysisConfirms the specific lysine residues on the antibody that have been conjugated.
Binding Assays (e.g., ELISA) Biological activityEnsures that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Conclusion and Future Perspectives

The tert-butyl trans-4-carbamoylcyclohexylcarbamate scaffold provides a robust and versatile platform for the development of advanced bioconjugates. The modular synthetic approach detailed in these application notes allows for the controlled and efficient construction of complex molecules like ADCs and PROTACs. The rigidity of the trans-cyclohexyl core offers distinct advantages in orienting the conjugated partners for optimal biological activity. As the field of targeted therapeutics continues to evolve, the rational design of linkers based on such well-defined scaffolds will be paramount to the development of safer and more effective medicines.

References

  • R. Troup, et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther., 1(5): 273–312. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8728958/]
  • Y. Poudel, et al. (2021). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Med. Chem. Lett. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8277258/]
  • C. Steinebach, et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J. Med. Chem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8424317/]
  • BenchChem (2025). The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group. [URL: https://www.benchchem.
  • PurePEG (2025). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. [URL: https://www.purepeg.com/linker-chemistry-adc-stability-solubility-payload-release]
  • BenchChem (2025). step-by-step guide for synthesizing a PROTAC with a pre-made linker. [URL: https://www.benchchem.com/application-notes/protac-synthesis-with-pre-made-linker]
  • M. Pittelkow, R. Lewinsky, & J. B. Christensen. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0121]
  • S. P. Ewing, D. Lockshon, & W. P. Jencks. (1980).
  • BenchChem (2025). Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using a t-Butyl Ester-PEG4-COOH Linker. [URL: https://www.benchchem.com/application-notes/adc-synthesis-using-t-butyl-ester-peg4-cooh-linker]
  • Pharma Focus America. (2024). Analytical Techniques for Antibody-Drug Conjugates. [URL: https://www.pharmafocusamerica.
  • BenchChem (2025). Confirming Bioconjugation Success: A Guide to Key Analytical Techniques. [URL: https://www.benchchem.com/application-notes/confirming-bioconjugation-success-a-guide-to-key-analytical-techniques]
  • MedChemExpress. tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. [URL: https://www.medchemexpress.com/tert-butyl-(trans-4-(hydroxymethyl)cyclohexyl)
  • M. Bar-Peled, et al. (2017). A Bio-Inspired Fe(III)
  • K. L. Handore, et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit6/1239.shtm]
  • F. Vacondio, et al. (2015). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... ResearchGate. [URL: https://www.researchgate.
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  • ResearchGate. (2025). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. [URL: https://www.researchgate.
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  • MCE. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. [URL: https://www.medchemexpress.
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Application

Experimental setup for reactions involving Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Introduction: A Versatile Scaffold for Drug Discovery Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a trans-1,4-disubstituted cyclohexane ring, a conformationally rigid scaffold that is frequently employed to orient pharmacophoric elements in three-dimensional space. The molecule possesses two key functional groups: a primary amide (carbamoyl group) and a Boc-protected primary amine (tert-butoxycarbonylcarbamate). This arrangement makes it a valuable building block for synthesizing a variety of more complex molecules, particularly those designed to interact with biological targets. The primary amide can participate in hydrogen bonding or be chemically modified, while the Boc-protected amine allows for selective deprotection and subsequent elaboration, enabling the construction of diverse chemical libraries.

This guide provides a comprehensive overview of the synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate and detailed protocols for its key chemical transformations, including Boc-deprotection, Hofmann rearrangement of the amide, and reduction of the amide. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to aid in experimental design and troubleshooting.

Synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

The synthesis of the title compound is most efficiently achieved through a two-step process starting from the commercially available trans-4-aminocyclohexanecarboxylic acid. The first step involves the selective protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the conversion of the carboxylic acid to a primary amide.

Synthetic Pathway Overview

Synthesis_Pathway trans-4-Aminocyclohexanecarboxylic_acid trans-4-Aminocyclohexanecarboxylic acid Boc_protected_acid trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid trans-4-Aminocyclohexanecarboxylic_acid->Boc_protected_acid (Boc)2O, Base Target_Compound Tert-butyl trans-4-carbamoylcyclohexylcarbamate Boc_protected_acid->Target_Compound Amidation

Caption: Synthetic route to Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

Part 1: Synthesis of trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid

The Boc protection of the amino group is a standard procedure in organic synthesis, typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][2] The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O.

Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )Amount
trans-4-Aminocyclohexanecarboxylic acid1.0143.1810.0 g
Di-tert-butyl dicarbonate ((Boc)₂O)1.1218.2516.7 g
Sodium hydroxide (NaOH)1.140.003.08 g
1,4-Dioxane--100 mL
Water--50 mL

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask, add trans-4-aminocyclohexanecarboxylic acid (10.0 g, 69.8 mmol) and 1,4-dioxane (100 mL). Stir the suspension at room temperature.

  • In a separate beaker, dissolve sodium hydroxide (3.08 g, 77.0 mmol) in water (50 mL).

  • Add the aqueous NaOH solution to the suspension of the amino acid. Stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve di-tert-butyl dicarbonate (16.7 g, 76.8 mmol) in 20 mL of 1,4-dioxane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid as a white solid.

Part 2: Amidation of trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid

The conversion of the carboxylic acid to a primary amide can be achieved through various methods. A common and effective approach involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride, followed by reaction with ammonia.[3] Alternatively, direct coupling with an ammonia source can be mediated by coupling agents.[4]

Protocol (via Acid Chloride):

Reagent/SolventMolar Eq.MW ( g/mol )Amount
trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid1.0243.3010.0 g
Thionyl chloride (SOCl₂)1.2118.973.6 mL
Dichloromethane (DCM), anhydrous--100 mL
Ammonium hydroxide (28-30% aq. solution)Excess-50 mL

Step-by-Step Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (10.0 g, 41.1 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C and add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Add thionyl chloride (3.6 mL, 49.3 mmol) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM.

  • Dissolve the resulting crude acid chloride in 50 mL of anhydrous DCM and cool to 0 °C.

  • In a separate flask, cool 50 mL of concentrated ammonium hydroxide solution to 0 °C.

  • Add the acid chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield Tert-butyl trans-4-carbamoylcyclohexylcarbamate as a white solid.

Key Reactions of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

The bifunctional nature of the title compound allows for a range of selective chemical transformations at either the Boc-protected amine or the primary amide.

Boc-Deprotection to yield trans-4-Aminocyclohexanecarboxamide

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.

Boc_Deprotection Target_Compound Tert-butyl trans-4-carbamoylcyclohexylcarbamate Deprotected_Amine trans-4-Aminocyclohexanecarboxamide Target_Compound->Deprotected_Amine Acid (e.g., TFA, HCl)

Caption: Boc-deprotection of the title compound.

Protocol (using Trifluoroacetic Acid):

Reagent/SolventMolar Eq.ConcentrationAmount
Tert-butyl trans-4-carbamoylcyclohexylcarbamate1.0-5.0 g
Dichloromethane (DCM)--25 mL
Trifluoroacetic acid (TFA)--25 mL

Step-by-Step Procedure:

  • Dissolve Tert-butyl trans-4-carbamoylcyclohexylcarbamate (5.0 g, 20.6 mmol) in dichloromethane (25 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (25 mL) dropwise to the solution. Caution: This reaction is exothermic and generates gas (CO₂ and isobutylene). Ensure adequate ventilation and pressure release.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of water and basify to pH 10-11 with 2 M NaOH solution.

  • Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or a mixture of chloroform and isopropanol (3:1), multiple times (e.g., 5 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain trans-4-aminocyclohexanecarboxamide.

Hofmann Rearrangement to yield trans-N-Boc-1,4-diaminocyclohexane

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. This transformation is particularly useful for accessing diamine structures from amino amides.

Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Tert-butyl trans-4-carbamoylcyclohexylcarbamate1.0242.325.0 g
Sodium hydroxide (NaOH)4.040.003.3 g
Bromine (Br₂)1.1159.811.1 mL
Water--50 mL
1,4-Dioxane--25 mL

Step-by-Step Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, prepare a solution of sodium hydroxide (3.3 g, 82.5 mmol) in water (50 mL).

  • Cool the NaOH solution to 0 °C in an ice-salt bath.

  • Add bromine (1.1 mL, 21.4 mmol) dropwise to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution.

  • In a separate flask, dissolve Tert-butyl trans-4-carbamoylcyclohexylcarbamate (5.0 g, 20.6 mmol) in 1,4-dioxane (25 mL).

  • Add the amide solution to the freshly prepared, cold hypobromite solution.

  • Slowly heat the reaction mixture to 70-80 °C and maintain this temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and extract with an appropriate solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with a saturated solution of sodium thiosulfate to remove any residual bromine, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield trans-N-Boc-1,4-diaminocyclohexane.

Reduction of the Carbamoyl Group to yield Tert-butyl trans-4-(aminomethyl)cyclohexylcarbamate

The reduction of a primary amide to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this conversion.[5][6] The reaction involves the nucleophilic addition of hydride ions to the carbonyl carbon.

Amide_Reduction Target_Compound Tert-butyl trans-4-carbamoylcyclohexylcarbamate Reduced_Amine Tert-butyl trans-4-(aminomethyl)cyclohexylcarbamate Target_Compound->Reduced_Amine LiAlH4, THF

Caption: Reduction of the primary amide group.

Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Tert-butyl trans-4-carbamoylcyclohexylcarbamate1.0242.325.0 g
Lithium aluminum hydride (LiAlH₄)2.037.951.57 g
Tetrahydrofuran (THF), anhydrous--100 mL

Step-by-Step Procedure:

  • To a flame-dried 250 mL three-necked flask under an inert atmosphere, add lithium aluminum hydride (1.57 g, 41.4 mmol) and anhydrous THF (50 mL). Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care.

  • Cool the LiAlH₄ suspension to 0 °C.

  • Dissolve Tert-butyl trans-4-carbamoylcyclohexylcarbamate (5.0 g, 20.6 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of:

    • 1.6 mL of water

    • 1.6 mL of 15% aqueous NaOH

    • 4.8 mL of water

  • Stir the resulting granular precipitate for 30 minutes at room temperature.

  • Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography to afford Tert-butyl trans-4-(aminomethyl)cyclohexylcarbamate.

Conclusion

Tert-butyl trans-4-carbamoylcyclohexylcarbamate serves as a valuable and versatile intermediate for the synthesis of a wide range of compounds, particularly in the context of drug discovery. The protocols detailed in this guide provide a solid foundation for the synthesis and subsequent chemical manipulation of this important building block. By understanding the underlying principles of each reaction, researchers can adapt and optimize these procedures to suit their specific synthetic goals.

References

  • Process for preparation of trans-4-aminocyclohexane-carboxylic acids. Google Patents.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. URL: [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. URL: [Link]

  • Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents.
  • trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses. URL: [Link]

  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. URL: [Link]

  • Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation. PubMed Central. URL: [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. URL: [Link]

  • Reduction of Amides to Amines Catalyzed by Ca(CH2C6H4NMe2‐o)2(THF)2/HBpin. ResearchGate. URL: [Link]

  • Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. URL: [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy. URL: [Link]

  • Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary. URL: [Link]

  • Selective Mono‐BOC Protection of Diamines. ResearchGate. URL: [Link]

  • Synthesis of 4-tert-butyl cyclohexyl chloride formic ester. Google Patents.
  • Process for the preparation of trans-4-aminocyclohexanol. PubChem. URL: [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
  • Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. URL: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. URL: [Link]

  • The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride. Journal of the American Chemical Society. URL: [Link]

  • trans-4-(Boc-amino)cyclohexaneacetic acid, 97%. Fisher Scientific. URL: [Link]

  • Synthesis of 4-tert-Butyl-cyclohexanol. PrepChem.com. URL: [Link]

  • Method for preparing trans-4-acetamido-cyclohexanol acetic ester. Patsnap.
  • Hydrosilylative reduction of primary amides to primary amines catalyzed by a terminal [Ni–OH] complex. Chemical Communications. URL: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. URL: [Link]

  • reduction of primary amides to amines with lithium aluminum hydride. Sciencemadness Discussion Board. URL: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. URL: [Link]

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Method

Application Notes and Protocols: Analytical Methods for Quantifying Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides detailed analytical methods for the accurate quantification of Tert-butyl trans-4-carbamoylcyclohexylcarbamate, a key...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed analytical methods for the accurate quantification of Tert-butyl trans-4-carbamoylcyclohexylcarbamate, a key intermediate in pharmaceutical synthesis. Ensuring the purity and concentration of this compound is critical for process control and the quality of the final active pharmaceutical ingredient (API). Two robust and distinct analytical techniques are presented: High-Performance Liquid Chromatography (HPLC) with UV detection and non-aqueous acid-base titration. These methods are designed to be implemented in a research and development or quality control laboratory setting. This guide offers comprehensive, step-by-step protocols, discusses the underlying scientific principles, and provides guidance on method validation in accordance with industry standards.

Introduction: The Importance of Quantifying Synthesis Intermediates

In the multi-step synthesis of pharmaceuticals, the quality of each intermediate directly impacts the purity, yield, and safety of the final drug product. Tert-butyl trans-4-carbamoylcyclohexylcarbamate serves as a crucial building block in various synthetic pathways. Therefore, having reliable and accurate analytical methods for its quantification is paramount. Such methods are essential for:

  • In-process control: Monitoring the progress and yield of a chemical reaction.

  • Quality control of raw materials: Ensuring the purity and identity of the starting intermediate.

  • Stability studies: Assessing the degradation of the intermediate under various conditions.

  • Regulatory compliance: Providing data to support regulatory filings.

This application note details two distinct, yet complementary, analytical approaches for the quantification of Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern pharmaceutical analysis due to its high resolving power, sensitivity, and specificity. This method is particularly well-suited for the analysis of carbamate compounds.[1][2][3]

Scientific Principle

This method employs reverse-phase chromatography, where the stationary phase is nonpolar (typically a C18 bonded silica) and the mobile phase is a more polar solvent mixture. Tert-butyl trans-4-carbamoylcyclohexylcarbamate, a moderately nonpolar compound, is retained on the column and then eluted with the mobile phase. A UV detector is used for quantification by measuring the absorbance of the analyte at a specific wavelength. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from reference standards.

Detailed Experimental Protocol

2.2.1. Materials and Instrumentation

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and purified water.

  • Reference Standard: A well-characterized standard of Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials.

2.2.2. Chromatographic Conditions

ParameterSettingRationale
Mobile Phase Acetonitrile:Water (50:50, v/v), isocraticProvides good resolution and a reasonable retention time for the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical injection volume to ensure good sensitivity without overloading the column.
Detection Wavelength 210 nmCarbamate functional groups typically exhibit UV absorbance at lower wavelengths.
Run Time ~15 minutesSufficient time for the elution of the analyte and any potential impurities.

2.2.3. Solution Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the Tert-butyl trans-4-carbamoylcyclohexylcarbamate reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Calibration Standards: Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase to cover the expected sample concentration range (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

2.2.4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the sample solutions.

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Calculate the concentration of Tert-butyl trans-4-carbamoylcyclohexylcarbamate in the samples using the linear regression equation from the calibration curve.

HPLC Workflow Diagram

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing standard_prep Prepare Standard Solutions inject_standards Inject Standards standard_prep->inject_standards sample_prep Prepare Sample Solutions inject_samples Inject Samples sample_prep->inject_samples system_equilibration System Equilibration system_equilibration->inject_standards inject_standards->inject_samples calibration_curve Construct Calibration Curve inject_standards->calibration_curve quantification Quantify Samples inject_samples->quantification calibration_curve->quantification

Caption: Experimental workflow for HPLC quantification.

Method 2: Non-Aqueous Acid-Base Titration

Non-aqueous titration is a classical analytical technique that offers high precision and accuracy for the assay of bulk substances.[4][5][6][7][8] It is particularly useful when the analyte is a weak base or is insoluble in water.

Scientific Principle

The carbamate functional group in Tert-butyl trans-4-carbamoylcyclohexylcarbamate exhibits weak basic properties. In a non-aqueous acidic solvent, such as glacial acetic acid, the basicity of the carbamate is enhanced. This allows for its direct titration with a strong acid, like perchloric acid, dissolved in the same solvent. The endpoint of the titration, where the analyte has been completely neutralized, can be determined potentiometrically.

Detailed Experimental Protocol

3.2.1. Materials and Instrumentation

  • Potentiometric Titrator: An automatic or manual titrator with a glass combination electrode suitable for non-aqueous solutions.

  • Burette: A Class A 25 mL or 50 mL burette.

  • Solvents: Glacial acetic acid (anhydrous) and acetic anhydride.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized.

  • Reagents: Potassium hydrogen phthalate (for standardization of the titrant).

3.2.2. Solution Preparation

  • 0.1 N Perchloric Acid Titrant: Prepare and standardize the 0.1 N perchloric acid solution according to a recognized pharmacopeial method, such as USP <541>.[9][10][11][12][13]

  • Sample Solution: Accurately weigh approximately 200-300 mg of Tert-butyl trans-4-carbamoylcyclohexylcarbamate into a clean, dry beaker. Dissolve the sample in 50 mL of glacial acetic acid. A few drops of acetic anhydride can be added to react with any residual water.

3.2.3. Analytical Procedure

  • Calibrate the electrode of the potentiometric titrator according to the manufacturer's instructions.

  • Immerse the electrode in the sample solution and begin stirring.

  • Titrate the sample with the standardized 0.1 N perchloric acid, recording the volume of titrant added and the corresponding potential (in mV).

  • Continue the titration past the endpoint to ensure the inflection point is well-defined.

  • Determine the endpoint as the point of maximum inflection in the titration curve (the first derivative is at a maximum).

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculate the purity of Tert-butyl trans-4-carbamoylcyclohexylcarbamate using the following equation:

    Where:

    • V_sample = Volume of titrant for the sample (mL)

    • V_blank = Volume of titrant for the blank (mL)

    • N = Normality of the perchloric acid titrant

    • MW = Molecular weight of Tert-butyl trans-4-carbamoylcyclohexylcarbamate ( g/mol )

    • W_sample = Weight of the sample (mg)

Titration Workflow Diagram

titration_workflow cluster_prep Preparation cluster_titration Titration cluster_data Data Analysis titrant_prep Prepare & Standardize Titrant titrate_sample Titrate Sample titrant_prep->titrate_sample sample_prep Prepare Sample Solution sample_prep->titrate_sample instrument_setup Instrument Setup & Calibration instrument_setup->titrate_sample titrate_blank Titrate Blank instrument_setup->titrate_blank endpoint_determination Determine Endpoint titrate_sample->endpoint_determination calculation Calculate Purity titrate_blank->calculation endpoint_determination->calculation

Caption: Experimental workflow for non-aqueous titration.

Method Validation

For use in a regulated environment, both analytical methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline "Validation of Analytical Procedures".[14][15][16][17][18] The validation should demonstrate that the method is suitable for its intended purpose.

Key Validation Parameters:

ParameterHPLC MethodTitration Method
Specificity High (demonstrated by resolution from impurities)Moderate (titrates total basicity)
Linearity & Range Excellent over a wide concentration rangeApplicable over a narrower, higher concentration range
Accuracy High (assessed by recovery studies)Very high for bulk material
Precision High (repeatability and intermediate precision)Very high
LOD/LOQ Low (suitable for impurity analysis)Not typically determined for an assay method
Robustness Assessed by small variations in method parametersAssessed by variations in solvent volume, etc.

Conclusion

The choice between the HPLC and titration methods for quantifying Tert-butyl trans-4-carbamoylcyclohexylcarbamate will depend on the specific analytical need. The HPLC method is ideal for determining purity, identifying and quantifying impurities, and analyzing lower concentration samples. The non-aqueous titration method is a highly accurate and precise method for the assay of the bulk intermediate. Both methods, when properly validated, provide reliable and robust data that are essential for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • PerkinElmer, Inc. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharma Specialists. (2022, September 24). An Overview of Titrimetry.
  • Satinsky, D., et al. (2014). A new method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. PubMed, 25127636.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <541> TITRIMETRY. uspbpep.com.
  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides.
  • U.S. Pharmacopeia. (2017, September 29). General Chapter Prospectus: <541> Titrimetry. USP-NF.
  • U.S. Pharmacopeia. (n.d.). 〈541〉 Titrimetry. USP-NF.
  • Metrohm. (2025, January 20). Understanding potentiometric titration: A vital technique in pharmaceutical analysis.
  • PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate.
  • Chem-Impex. (n.d.). Tert-Butyl Trans-4-Formylcyclohexylcarbamate.
  • PubChem. (n.d.). cis-4-(tert-Butoxycarbonylamino)cyclohexanol.
  • Pharmd Guru. (n.d.). 5. NON AQUEOUS TITRATIONS.
  • COP Bela. (n.d.). COLLEGE OF PHARMACY.
  • chemeurope.com. (n.d.). Nonaqueous titration.
  • Vedantu. (n.d.). Non Aqueous Titration: Principles, Methods & Uses.
  • PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate.
  • pharmrecord.com. (n.d.). Non aqueous titration.
  • ChemicalBook. (2023, April 23). TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE.

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Application

Scale-up synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

An Application Note on the Process Development and Scale-up Synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate Abstract Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a valuable bifunctional building block...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Process Development and Scale-up Synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Abstract

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a valuable bifunctional building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. This application note provides a comprehensive guide to its robust and scalable synthesis, starting from the commercially available trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. We present a detailed, two-step process focusing on the critical amidation stage. The chosen synthetic route via a mixed anhydride intermediate is optimized for large-scale production, prioritizing safety, efficiency, cost-effectiveness, and purity. This document explains the rationale behind key procedural choices, outlines detailed experimental protocols, and includes in-depth sections on analytical quality control, process safety, and troubleshooting, designed for researchers, chemists, and drug development professionals.

Introduction: Strategic Importance and Synthetic Design

The target molecule, Tert-butyl trans-4-carbamoylcyclohexylcarbamate, incorporates two key functional groups on a stereochemically defined cyclohexane scaffold: a Boc-protected amine and a primary amide. The trans orientation of these groups is often crucial for achieving the desired pharmacological activity in the final active pharmaceutical ingredient (API). The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection and subsequent functionalization of the amine, making it a versatile intermediate.[1][2]

Our synthetic strategy is predicated on a two-step sequence beginning with the readily available precursor, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (1) . This precursor is industrially synthesized by the Boc-protection of trans-4-aminocyclohexanecarboxylic acid, which itself is typically produced via catalytic hydrogenation of p-aminobenzoic acid, a process where achieving a high trans-to-cis isomer ratio is a key challenge.[3][4]

The core of this guide focuses on the efficient conversion of the carboxylic acid group of 1 into a primary amide to yield the target molecule 2 . For scale-up applications, the choice of amidation method is critical. While numerous peptide coupling reagents exist, many present challenges on a large scale related to cost, atom economy, thermal stability, and potential for sensitization.[5][6][7] Therefore, we have selected the mixed anhydride method using isobutyl chloroformate and N-methylmorpholine (NMM). This classical approach is highly effective, cost-efficient, and generates byproducts that are easily removed during work-up, making it ideally suited for industrial production.

Overall Synthetic Scheme

The process involves the activation of the carboxylic acid starting material 1 to form a mixed anhydride intermediate, which is then subjected to aminolysis with aqueous ammonia to furnish the final product 2 .

Figure 1: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale of approximately 24 g of starting material and is designed for direct scalability.

Protocol 1: Mixed Anhydride Formation and Amidation

Materials and Equipment:

  • Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Ice-acetone cooling bath.

  • Standard laboratory glassware for work-up and filtration.

Reagents:

Reagent CAS No. MW Moles Equivalents Amount
trans-4-(Boc-amino)cyclohexanecarboxylic acid (1 ) 53292-89-0 243.30 0.10 1.0 24.33 g
N-Methylmorpholine (NMM) 109-02-4 101.15 0.11 1.1 11.13 g (12.1 mL)
Isobutyl Chloroformate 543-27-1 136.58 0.105 1.05 14.34 g (13.5 mL)
Tetrahydrofuran (THF), anhydrous 109-99-9 - - - 250 mL
Ammonium Hydroxide (28-30% aq. solution) 1336-21-6 - ~0.50 ~5.0 33 mL
Ethyl Acetate 141-78-6 - - - ~500 mL
Saturated Sodium Bicarbonate Solution - - - - ~200 mL

| Brine | - | - | - | - | ~100 mL |

Procedure:

  • Reaction Setup: Charge the 1 L three-necked flask with trans-4-(Boc-amino)cyclohexanecarboxylic acid (1 ) (24.33 g, 0.10 mol) and anhydrous tetrahydrofuran (THF, 250 mL). Begin mechanical stirring to form a slurry.

  • Initial Cooling & Base Addition: Cool the slurry to -15 °C using an ice-acetone bath. Once the target temperature is reached, add N-methylmorpholine (12.1 mL, 0.11 mol) dropwise over 5-10 minutes, ensuring the internal temperature does not exceed -10 °C. Stir for an additional 15 minutes at -15 °C.

    • Causality: NMM acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt. This salt is more nucleophilic and readily reacts with the activating agent. Using a non-nucleophilic tertiary amine like NMM prevents it from competing in the subsequent reaction.[6]

  • Mixed Anhydride Formation: Add isobutyl chloroformate (13.5 mL, 0.105 mol) dropwise via an addition funnel over 20-30 minutes. Maintain the internal temperature strictly at or below -10 °C. A white precipitate of NMM hydrochloride will form. After the addition is complete, stir the reaction mixture at -15 °C for 1 hour.

    • Causality: This is the critical activation step. Low temperature is essential to prevent the disproportionation of the mixed anhydride into two molecules of the symmetrical anhydride and to avoid other side reactions.[8]

  • In-Process Control (Optional): To confirm the formation of the mixed anhydride, a small aliquot can be quenched with methanol and analyzed by TLC or LC-MS to check for the formation of the corresponding methyl ester.

  • Aminolysis: While maintaining the temperature at -15 °C, add cold aqueous ammonium hydroxide (28-30%, 33 mL, ~5 eq) dropwise at a rate that keeps the internal temperature below 0 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Causality: A stoichiometric excess of ammonia is used to drive the reaction to completion and consume any residual activating agent. The reaction is initiated at low temperature to control the exotherm.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC (Typical mobile phase: 10% Methanol in Dichloromethane) or HPLC.

  • Work-up & Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF. b. Dilute the remaining aqueous slurry with ethyl acetate (250 mL) and water (100 mL). c. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Causality: The bicarbonate wash removes any unreacted starting acid and other acidic byproducts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a white solid.

  • Purification: a. Slurry the crude solid in methyl tert-butyl ether (MTBE, ~100 mL) at room temperature for 1 hour. b. Collect the solid by vacuum filtration, wash with cold MTBE (2 x 20 mL), and dry in a vacuum oven at 40-50 °C.

    • Expected Outcome: A white crystalline solid with a typical yield of 85-95% and purity >98% by HPLC.

Analytical and Quality Control Specifications

Robust analytical methods are essential to ensure the identity, purity, and stereochemical integrity of the final product.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure
Purity HPLC (C18, MeCN/H₂O gradient)≥ 98.0%
Mass Spectrometry ESI-MS[M+H]⁺ = 243.17, [M+Na]⁺ = 265.15
Melting Point Capillary Method195-200 °C
Residual Solvents GC-HSConforms to ICH limits

Example ¹H NMR Data (400 MHz, DMSO-d₆): δ 7.21 (s, 1H, -CONH₂), 6.74 (s, 1H, -CONH₂), 6.70 (d, J=8.0 Hz, 1H, -NHBoc), 3.15-3.25 (m, 1H), 1.70-1.85 (m, 4H), 1.38 (s, 9H, Boc), 1.15-1.30 (m, 2H), 0.85-1.00 (m, 2H).

Process Safety and Hazard Management

A thorough understanding of reagent hazards is paramount for safe scale-up.

ReagentHazard ClassKey RisksSafe Handling Practices
Isobutyl Chloroformate Flammable, Corrosive, LachrymatorCauses severe skin burns and eye damage. Highly flammable liquid and vapor.Handle only in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a face shield. Keep away from heat and ignition sources.
N-Methylmorpholine (NMM) Flammable, CorrosiveFlammable liquid and vapor. Causes skin irritation and serious eye damage.Use in a fume hood. Wear appropriate PPE. Store in a flammable liquids cabinet.
Ammonium Hydroxide (28-30%) Corrosive, Environmental HazardCauses severe skin burns and eye damage. Very toxic to aquatic life. Releases pungent and irritating ammonia gas.Work in a well-ventilated fume hood. Avoid inhaling vapors. Use appropriate PPE.
Tetrahydrofuran (THF) Highly Flammable, IrritantHighly flammable. May form explosive peroxides upon storage. Causes serious eye irritation.Store under nitrogen. Test for peroxides before use if stored for extended periods. Ground all equipment to prevent static discharge.

Many common peptide coupling reagents, such as DCC, HATU, and HBTU, are known sensitizers and can cause severe allergic reactions or have poor thermal stability profiles.[9][10][11] The selection of the mixed anhydride route mitigates these specific risks, which is a significant advantage in an industrial setting.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete reaction (starting material remains) 1. Insufficient activation (degraded isobutyl chloroformate).2. Inadequate temperature control during activation.3. Insufficient amount of ammonia.1. Use a fresh bottle of isobutyl chloroformate.2. Ensure the temperature is maintained at/below -10 °C during addition.3. Re-charge additional ammonium hydroxide and monitor.
Low Yield 1. Product loss during aqueous work-up (check pH).2. Inefficient extraction.3. Disproportionation of the mixed anhydride.1. Ensure the aqueous layer is neutral or slightly basic before extraction.2. Perform an additional extraction of the aqueous layer with ethyl acetate.3. Strictly adhere to low-temperature conditions (-15 °C) for anhydride formation.
Product fails purity specification 1. Presence of unreacted starting material.2. Formation of symmetrical anhydride byproduct.3. Insufficient purification.1. Improve reaction completion (see above).2. Improve temperature control during activation.3. Perform a re-slurry in MTBE or consider recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane).

Conclusion

This application note details a highly efficient, safe, and scalable synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate. The strategic selection of the mixed anhydride amidation pathway circumvents many of the hazards and economic disadvantages associated with common coupling reagents, rendering the process suitable for large-scale pharmaceutical manufacturing. By adhering to the critical process parameters outlined—particularly strict temperature control during the activation step—and implementing robust analytical and safety protocols, this method provides a reliable route to this important chemical intermediate with high yield and purity.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Google Patents. (2018). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances. Retrieved from [Link]

  • Boatman, K. W., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety. Retrieved from [Link]

  • ResearchGate. (2024). Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]

  • American Peptide Society. (n.d.). Coupling Agent Hazards. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Retrieved from [Link]

  • Le, T. H., et al. (2020). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development. Retrieved from [Link]

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Method

The Strategic Role of Tert-butyl trans-4-carbamoylcyclohexylcarbamate in Modern Enzyme Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract The rigid, saturated carbocyclic scaffold of tert-butyl trans-4-carbamoylcyclohexylcarbamate and its derivatives has emerged as a cornerstone in th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid, saturated carbocyclic scaffold of tert-butyl trans-4-carbamoylcyclohexylcarbamate and its derivatives has emerged as a cornerstone in the rational design of potent and selective enzyme inhibitors. Its unique stereochemical and conformational properties allow for precise spatial orientation of pharmacophoric elements, making it an invaluable building block in medicinal chemistry. This guide provides an in-depth exploration of the application of this versatile intermediate in the synthesis of clinically relevant enzyme inhibitors, with a particular focus on Janus Kinase (JAK) inhibitors. Detailed synthetic protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in their drug discovery endeavors.

Introduction: The Value of the Trans-Cyclohexyl Scaffold

In the intricate world of drug design, the geometry of a molecule is paramount. The trans-4-aminocyclohexane moiety, often protected as its tert-butoxycarbonyl (Boc) derivative, offers a non-aromatic, conformationally restricted scaffold. This rigidity is advantageous as it minimizes the entropic penalty upon binding to a target protein, often leading to enhanced potency. The trans-configuration places the substituents at the 1 and 4 positions in a diequatorial arrangement, projecting them in opposite directions and allowing for specific vectoral interactions within an enzyme's active site.

Tert-butyl trans-4-carbamoylcyclohexylcarbamate, and the closely related and more commonly used intermediate, trans-4-(Boc-amino)cyclohexanecarboxylic acid, serve as key starting materials for introducing this privileged scaffold into drug candidates.[1][2] The Boc protecting group provides a stable yet readily cleavable handle for the amino functionality, enabling sequential chemical transformations.[2]

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are pivotal in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases.[3][4][5] Consequently, JAK inhibitors have garnered significant attention as a therapeutic class.[3][6]

Case Study: Synthesis of an Oclacitinib Precursor

Oclacitinib (APOQUEL®) is a selective JAK1 inhibitor approved for veterinary use to treat allergic dermatitis in dogs.[4][7] Its structure features a central trans-cyclohexyl scaffold that positions the pyrrolo[2,3-d]pyrimidine core and the methanesulfonamide moiety for optimal interaction with the JAK1 active site. The synthesis of Oclacitinib provides an excellent example of the utility of trans-4-(Boc-amino)cyclohexane derivatives.

The following section outlines a representative synthetic pathway to a key intermediate of Oclacitinib, starting from the readily available trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Detailed Synthetic Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a key precursor to Oclacitinib, demonstrating the practical application of the title compound's core structure.

Synthesis of Tert-butyl (trans-4-(methylcarbamoyl)cyclohexyl)carbamate

This initial protocol details the conversion of the carboxylic acid to a methylamide, a common bioisostere and a key functional group in many enzyme inhibitors.

Experimental Protocol:

  • Activation of the Carboxylic Acid: To a solution of trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes.[8][9]

  • Amide Bond Formation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (trans-4-(methylcarbamoyl)cyclohexyl)carbamate.

Reagent Molar Eq. Purpose
trans-4-(Boc-amino)cyclohexanecarboxylic acid1.0Starting material
Dichloromethane (DCM)-Anhydrous solvent
1-Hydroxybenzotriazole (HOBt)1.2Coupling additive to suppress racemization
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1.2Coupling agent for amide bond formation
Methylamine (2.0 M in THF)1.5Amine source for amide formation

Table 1: Reagents for the synthesis of tert-butyl (trans-4-(methylcarbamoyl)cyclohexyl)carbamate.

Deprotection and Reductive Amination

The next steps involve the removal of the Boc protecting group followed by the introduction of a second methyl group on the nitrogen.

Experimental Protocol:

  • Boc Deprotection: Dissolve the product from section 3.1 (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane. Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting hydrochloride salt is typically used in the next step without further purification.

  • Reductive Amination: Dissolve the crude amine hydrochloride salt in methanol (0.2 M). Add formaldehyde (37% in H₂O, 1.5 eq) and sodium cyanoborohydride (NaBH₃CN) (1.5 eq). Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Quench the reaction by the careful addition of 1 M HCl until the gas evolution ceases. Basify the mixture with 2 M NaOH and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired N-methylated product.

Coupling with the Heterocyclic Core

The final step in this sequence is the coupling of the functionalized cyclohexane with the core heterocyclic scaffold of the target inhibitor.

Experimental Protocol:

  • Nucleophilic Aromatic Substitution: To a solution of the N-methylated product from section 3.2 (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in a suitable solvent such as n-butanol or dimethyl sulfoxide (DMSO), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the Oclacitinib precursor.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of the Oclacitinib precursor.

Synthesis of Oclacitinib Precursor - Part 1 start trans-4-(Boc-amino)cyclohexanecarboxylic acid reagents1 1. EDC, HOBt, DCM 2. Methylamine/THF start->reagents1 intermediate1 Tert-butyl (trans-4-(methylcarbamoyl)cyclohexyl)carbamate reagents1->intermediate1 caption Amide bond formation.

Caption: Amide bond formation.

Synthesis of Oclacitinib Precursor - Part 2 intermediate1 Tert-butyl (trans-4-(methylcarbamoyl)cyclohexyl)carbamate reagents2 4 M HCl in Dioxane intermediate1->reagents2 intermediate2 trans-4-Amino-N-methylcyclohexane-1-carboxamide reagents3 Formaldehyde, NaBH3CN intermediate2->reagents3 intermediate3 trans-4-(Dimethylamino)-N-methylcyclohexane-1-carboxamide reagents2->intermediate2 reagents3->intermediate3 caption Deprotection and reductive amination.

Caption: Deprotection and reductive amination.

Synthesis of Oclacitinib Precursor - Part 3 intermediate3 trans-4-(Dimethylamino)-N-methylcyclohexane-1-carboxamide reagents4 DIPEA, n-Butanol, Heat intermediate3->reagents4 final_product Oclacitinib Precursor heterocycle 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine heterocycle->reagents4 reagents4->final_product caption Coupling with the heterocyclic core.

Caption: Coupling with the heterocyclic core.

Broader Applications: Factor Xa Inhibitors

The utility of the trans-4-aminocyclohexane scaffold extends beyond JAK inhibitors. It is also a key structural motif in the design of Factor Xa (FXa) inhibitors, which are a class of anticoagulants used to prevent and treat blood clots.[2][10][11][12] FXa is a serine protease that plays a crucial role in the coagulation cascade.[12]

In FXa inhibitors, the trans-cyclohexylamide core acts as a rigid spacer that correctly orients a basic group (like an amidine) to interact with the S1 pocket of the enzyme, and another part of the molecule to bind to the S4 pocket. The inherent rigidity and defined stereochemistry of the scaffold are critical for achieving high affinity and selectivity.

Conclusion

Tert-butyl trans-4-carbamoylcyclohexylcarbamate and its derivatives are indispensable tools in the modern medicinal chemist's arsenal. The trans-cyclohexyl scaffold provides a robust and predictable platform for the construction of complex and highly specific enzyme inhibitors. As demonstrated with the synthesis of a key precursor to the JAK inhibitor Oclacitinib, this building block facilitates the precise spatial arrangement of pharmacophores, a critical factor in achieving therapeutic efficacy. The principles and protocols outlined in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of the next generation of enzyme inhibitors.

References

  • Flanagan, M. E., & Rodgers, J. D. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry, 57(12), 4986-5003. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2018).
  • A kind of new method for preparing Oclacitinib. (2017).
  • Dudkin, V. Y., et al. (2017). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Current Organic Synthesis, 14(4), 548-558. [Link]

  • Trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid. ETW International. [Link]

  • Process for preparation of trans-4-aminocyclohexane-carboxylic acids. (2003).
  • Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides. (2016). Molecules, 21(11), 1545. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Gonzales, A. J., et al. (2014). Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. Journal of Veterinary Pharmacology and Therapeutics, 37(4), 317-324. [Link]

  • He, W., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1118332. [Link]

  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 27(19), 6618. [Link]

  • A new method for preparing Oclacitinib. (2020).
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017).
  • Song, Y., et al. (2003). Design and synthesis of factor Xa inhibitors and their prodrugs. Bioorganic & Medicinal Chemistry Letters, 13(2), 297-300. [Link]

  • Wang, Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 262, 115848. [Link]

  • Chemical structure of oclacitinib. Oclacitinib is a cyclohexylamino pyrrolopryimidine. ResearchGate. [Link]

  • Quan, M. L., & Wexler, R. R. (2001). The design and synthesis of noncovalent factor Xa inhibitors. Current Topics in Medicinal Chemistry, 1(2), 115-136. [Link]

  • Key Chemical Intermediates for JAK Inhibitor Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. (2024). Archiv der Pharmazie, 357(6), e2300753. [Link]

  • Oclacitinib maleate from BOC Sciences. Biocompare. [Link]

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Application

Application Note: A High-Throughput Screening Assay for Caspase-3 Inhibitors Using Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Introduction: The Rationale for Screening Carbamates Against Caspase-3 The carbamate functional group is a cornerstone in medicinal chemistry, recognized for its role as a stable and effective peptide bond isostere.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Carbamates Against Caspase-3

The carbamate functional group is a cornerstone in medicinal chemistry, recognized for its role as a stable and effective peptide bond isostere.[1][2] This moiety is present in numerous approved therapeutic agents, where it often plays a critical role in drug-target interactions, particularly in the inhibition of enzymes like proteases.[1][2] Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a molecule of interest due to its rigid cyclohexyl scaffold, which presents the carbamate groups in a defined trans configuration, potentially offering specific interactions within an enzyme's active site.

This application note details a robust, validated high-throughput screening (HTS) protocol to evaluate Tert-butyl trans-4-carbamoylcyclohexylcarbamate and other novel compounds as potential inhibitors of Caspase-3. Caspase-3 is a critical executioner enzyme in the apoptotic pathway, and its dysregulation is implicated in various pathologies, including neurodegenerative diseases and certain cancers, making it a high-value therapeutic target.[3][4]

To achieve the necessary scale and sensitivity for screening, we employ a Fluorescence Resonance Energy Transfer (FRET)-based assay. FRET assays are a gold standard in HTS for protease activity, offering a homogenous format with high sensitivity and a strong signal window.[5][6][7]

Assay Principle: FRET-Based Detection of Caspase-3 Activity

The assay quantifies Caspase-3 proteolytic activity using a custom peptide substrate that is flanked by a FRET donor-acceptor pair. The principle relies on the distance-dependent transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[7][8]

  • Intact Substrate (No Caspase-3 Activity): The substrate, containing the Caspase-3 recognition sequence DEVD (Asp-Glu-Val-Asp), links a donor fluorophore (e.g., a cyan fluorescent protein, CFP) and an acceptor fluorophore (e.g., a yellow fluorescent protein, YFP).[9] When the donor is excited, it transfers its energy to the acceptor, which then emits light at its characteristic longer wavelength.

  • Cleaved Substrate (Caspase-3 Activity): In the presence of active Caspase-3, the enzyme cleaves the DEVD sequence.[3][10] This cleavage separates the donor and acceptor fluorophores.

  • Signal Detection: Upon separation, FRET is disrupted. Excitation of the donor now results in emission at its own characteristic wavelength, and the acceptor's emission signal is proportionally reduced.[5][11] The rate of change in the fluorescence ratio is directly proportional to the Caspase-3 activity.

FRET_Principle cluster_0 Intact Substrate (Low Donor Emission) cluster_1 Cleaved Substrate (High Donor Emission) Donor_I Donor (CFP) Substrate_I DEVD Donor_I->Substrate_I FRET FRET Donor_I->FRET Acceptor_I Acceptor (YFP) Emission_A Emission (535 nm) Acceptor_I->Emission_A Substrate_I->Acceptor_I Caspase3 Active Caspase-3 Substrate_I->Caspase3 Cleavage Excitation Excitation (430 nm) Excitation->Donor_I FRET->Acceptor_I Donor_C Donor (CFP) Emission_D Emission (475 nm) Donor_C->Emission_D Acceptor_C Acceptor (YFP) Substrate_C1 DEVD Substrate_C2 Excitation_C Excitation (430 nm) Excitation_C->Donor_C Inhibitor Inhibitor (e.g., Test Compound) Inhibitor->Caspase3 Inhibition Workflow cluster_Validation Phase 1: Assay Validation cluster_Screening Phase 2: Primary & Confirmatory Screens cluster_Characterization Phase 3: Hit Characterization Opt Assay Optimization (Enzyme & Substrate Titration) Zprime Z'-Factor Determination (Assay Robustness) Opt->Zprime DMSO DMSO Tolerance Test Zprime->DMSO HTS Primary HTS (Single Concentration) DMSO->HTS Proceed if Z' > 0.5 HitConfirm Hit Confirmation (Re-test from fresh stock) HTS->HitConfirm DoseResponse Dose-Response Curve (IC50 Determination) HitConfirm->DoseResponse Proceed with confirmed hits Mechanism Mechanism of Action Studies (e.g., Counter-screens) DoseResponse->Mechanism

Figure 2: High-throughput screening workflow for inhibitor discovery.
Protocol 1: Assay Validation & Z'-Factor Determination

Objective: To confirm the robustness and suitability of the assay for HTS. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening. [12][13][14]

  • Prepare Controls:

    • High Signal (Negative Control): Wells containing assay buffer, Caspase-3, and DMSO vehicle (final concentration 0.5%). This represents 0% inhibition.

    • Low Signal (Positive Control): Wells containing assay buffer, Caspase-3, and a saturating concentration of a known inhibitor (e.g., 10 µM Ac-DEVD-CHO). This represents 100% inhibition.

  • Plate Layout: Designate half of a 384-well plate for the negative control (n=192) and the other half for the positive control (n=192).

  • Reagent Dispensing:

    • Dispense 10 µL of assay buffer to all wells.

    • Dispense 5 µL of DMSO (Negative Control) or Ac-DEVD-CHO (Positive Control) to the appropriate wells.

    • Add 5 µL of diluted Caspase-3 enzyme to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Dispense 5 µL of the FRET substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Read the plate on a fluorescence plate reader every 2 minutes for 30 minutes. Record both donor (475 nm) and acceptor (535 nm) emission.

  • Calculate Z'-Factor: Use the endpoint data (e.g., at 20 minutes) to calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn| Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control. [15]

    Parameter Positive Control (Low Signal) Negative Control (High Signal) Calculation & Result
    Mean (μ) 15,250 RFU 85,700 RFU μp - μn = 70,450
    Std. Dev. (σ) 850 RFU 2,100 RFU 3σp + 3σn = 8,850

    | Z'-Factor | | | 1 - (8,850 / 70,450) = 0.87 |

Interpretation: A Z'-factor of 0.87 indicates an excellent separation between the control signals and demonstrates that the assay is highly robust and suitable for a full-scale HTS campaign. [13][14]

Protocol 2: Primary Screening and Hit Confirmation

Objective: To identify initial "hits" from a compound library that inhibit Caspase-3 activity.

  • Compound Plating: Dispense 100 nL of each test compound (including Tert-butyl trans-4-carbamoylcyclohexylcarbamate) from a 10 mM DMSO stock into separate wells of a 384-well plate using an acoustic dispenser. This results in a final assay concentration of 20 µM.

  • Controls: Include positive and negative controls on each plate as described in Protocol 1.

  • Reagent Addition:

    • Dispense 10 µL of assay buffer.

    • Dispense 5 µL of diluted Caspase-3 enzyme.

    • Incubate for 15 minutes at room temperature.

  • Reaction & Data Acquisition:

    • Dispense 5 µL of FRET substrate.

    • Read the plate kinetically as described in Protocol 1.

  • Hit Identification: Calculate the percent inhibition for each compound relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos)) A common threshold for hit identification is a percent inhibition greater than 3 standard deviations from the mean of the sample field. [16]6. Hit Confirmation: Hits identified in the primary screen are re-tested under the same conditions, often from freshly prepared compound stocks, to eliminate false positives arising from experimental error. [16]

Protocol 3: Dose-Response and IC50 Determination

Objective: To quantify the potency of confirmed hits by determining the concentration that produces 50% inhibition (IC50).

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit compound (e.g., from 100 µM to 5 nM) in DMSO.

  • Compound Plating: Dispense the dilution series into a 384-well plate.

  • Assay Execution: Perform the Caspase-3 FRET assay as described in Protocol 2.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value. [17][18]

      Compound Hill Slope IC50 (µM)
      Tert-butyl trans-4-carbamoylcyclohexylcarbamate 1.1 12.5

      | Ac-DEVD-CHO (Control) | 1.0 | 0.015 |

Interpretation: The IC50 value provides a quantitative measure of the compound's inhibitory potency. The hypothetical data above suggests that Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a moderate inhibitor of Caspase-3. Further studies, such as counter-screens against other proteases, would be required to determine its selectivity.

Conclusion and Future Directions

This application note provides a comprehensive, validated framework for the high-throughput screening of compounds against Caspase-3 using a robust FRET-based assay. The detailed protocols for assay validation, primary screening, and potency determination ensure the generation of high-quality, reproducible data.

The hypothetical screening of Tert-butyl trans-4-carbamoylcyclohexylcarbamate yielded a moderate IC50 value, establishing it as a valid hit worthy of further investigation. The next logical steps in a drug discovery cascade would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency.

  • Selectivity Profiling: Screening the compound against a panel of other caspases and proteases to determine its specificity.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive, reversible, or irreversible).

This workflow provides a solid foundation for identifying and characterizing novel Caspase-3 inhibitors, paving the way for the development of new therapeutic agents.

References

  • Judje, M. B., & Toti, K. S. (2020). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]

  • Goldman, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Kovacevic, J., et al. (2020). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses. [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
  • Krajcovic, J., et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. Scientific Reports. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Google Patents.
  • Tawakoli, P. N., et al. (2009). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology. [Link]

  • Kim, G., et al. (2014). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. International Journal of Molecular Sciences. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • Wikipedia. Z-factor. [Link]

  • Liu, Y., et al. (2012). Internal Calibration Förster Resonance Energy Transfer Assay: A Real-Time Approach for Determining Protease Kinetics. International Journal of Molecular Sciences. [Link]

  • Liu, Y., & Liao, J. (2022). Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination. JoVE. [Link]

  • Google Patents.
  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2015). Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of ADAMTS1 Inhibitors. Molecules. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Snowformatics. Caspase-3 Inhibitor Drug Screening Kit (Fluorometric). [Link]

  • van der Henst, C., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • Science Gateway. How to calculate IC50. [Link]

  • Käding, P. (2024). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. ResearchGate. [Link]

  • Google Patents.
  • Ekert, P. G., et al. (1999). Caspase inhibitors. Cell Death and Differentiation. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. [Link]

Sources

Method

Application Notes and Protocols for the In-Vivo Formulation of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Introduction: Navigating the Preclinical Formulation of a Novel Carbamate Compound Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a carbamate-containing molecule with potential applications in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Formulation of a Novel Carbamate Compound

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a carbamate-containing molecule with potential applications in pharmaceutical research. Carbamates are a versatile class of organic compounds, recognized for their relative stability and ability to act as peptide bond surrogates in medicinal chemistry.[1][2] This structural feature often enhances cell membrane permeability and proteolytic stability, making them attractive candidates for drug development.[1][2][3] However, like many new chemical entities (NCEs), Tert-butyl trans-4-carbamoylcyclohexylcarbamate is anticipated to exhibit poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure in preclinical in-vivo studies.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating Tert-butyl trans-4-carbamoylcyclohexylcarbamate for in-vivo evaluation in rodent models. The protocols and strategies outlined herein are designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Characterization: The Foundation of Formulation Development

Prior to any formulation work, a thorough physicochemical characterization of Tert-butyl trans-4-carbamoylcyclohexylcarbamate is paramount.[7] While specific experimental data for this compound is not widely available, Table 1 outlines the essential parameters to be determined.

Table 1: Essential Physicochemical Properties of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

PropertyImportance in FormulationExperimental Technique(s)
Molecular Weight Calculation of molar concentrations and dose preparations.Mass Spectrometry
Aqueous Solubility Determines the need for solubility enhancement techniques.Shake-flask method in various biorelevant media (e.g., water, PBS pH 7.4, simulated gastric and intestinal fluids).
pKa Predicts the ionization state at different physiological pHs, guiding the use of pH adjustment for solubilization.Potentiometric titration, UV-Vis spectroscopy, or computational prediction.
LogP/LogD Indicates the lipophilicity of the compound, informing the selection of lipid-based or organic co-solvent systems.[7]Shake-flask method (octanol/water), HPLC-based methods, or computational prediction.
Melting Point Provides an indication of the solid-state stability and crystal lattice energy.Differential Scanning Calorimetry (DSC).[8]
Solid-State Form Polymorphism can significantly impact solubility and dissolution rate.X-ray Powder Diffraction (XRPD), DSC.
Chemical Stability Assesses degradation in various conditions (pH, light, temperature) to ensure the integrity of the formulation.[9]HPLC or LC-MS based stability-indicating assays.

Formulation Strategies for In-Vivo Administration

Given the anticipated poor aqueous solubility, a systematic approach to formulation development is crucial. The following strategies are presented in a tiered manner, from simple aqueous-based systems to more complex lipid-based formulations. The choice of the final formulation will depend on the physicochemical properties of the compound, the intended route of administration, and the required dose.[4][6]

Workflow for Formulation Strategy Selection

Formulation_Strategy_Workflow A Characterize Physicochemical Properties (Solubility, pKa, LogP) B Is aqueous solubility > required dose? A->B C Simple Aqueous Formulation (Saline, PBS) B->C Yes D pH Adjustment (if ionizable) B->D No K Final Formulation Selection & QC C->K E Is solubility sufficient with pH adjustment? D->E E->C Yes F Co-solvent System (e.g., DMSO, PEG300) E->F No G Is solubility sufficient with co-solvents? F->G G->C Yes H Surfactant-based System (e.g., Tween 80, Cremophor EL) G->H No I Is solubility and stability acceptable? H->I I->C Yes J Lipid-based Formulation (e.g., SEDDS, lipid solution) I->J No J->K

Caption: A decision-making workflow for selecting an appropriate formulation strategy.

Protocols for Formulation Preparation

The following protocols provide step-by-step methodologies for preparing various formulations of Tert-butyl trans-4-carbamoylcyclohexylcarbamate. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to ensure the final formulation is suitable for in-vivo use.

Protocol 1: Simple Aqueous Suspension

This is the simplest approach and should be attempted if the required dose is low and the compound can be milled to a fine particle size to improve its dissolution rate.[4]

Materials:

  • Tert-butyl trans-4-carbamoylcyclohexylcarbamate (micronized, if possible)

  • Sterile 0.9% saline

  • Sterile vehicle containing a suspending agent (e.g., 0.5% (w/v) methylcellulose in sterile water)

  • Sterile vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the required amount of Tert-butyl trans-4-carbamoylcyclohexylcarbamate in a sterile vial.

  • Add a small volume of the sterile suspending vehicle to wet the powder and form a paste.

  • Gradually add the remaining volume of the vehicle while vortexing to create a uniform suspension.

  • If necessary, sonicate the suspension for a short period to break up any agglomerates.

  • Store the suspension at 2-8°C and protect from light. Resuspend thoroughly before each administration.

Protocol 2: pH-Adjusted Aqueous Solution

If the compound has an ionizable group (as determined by pKa measurement), altering the pH of the vehicle can significantly increase solubility.[4]

Materials:

  • Tert-butyl trans-4-carbamoylcyclohexylcarbamate

  • Sterile citrate buffer, phosphate buffer, or acetate buffer at various pH values[4]

  • Sterile 0.1 N HCl and 0.1 N NaOH for pH adjustment

  • Sterile vials

  • pH meter

Procedure:

  • Prepare a series of sterile buffers with different pH values (e.g., pH 4, 6, 7.4, 8).

  • Add a known excess of Tert-butyl trans-4-carbamoylcyclohexylcarbamate to a fixed volume of each buffer.

  • Agitate the samples until equilibrium is reached (typically 24-48 hours).

  • Filter the samples and analyze the supernatant for compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Select the buffer system that provides the desired concentration and is within a physiologically tolerable pH range for the intended route of administration (e.g., pH 4-8 for oral, pH 3-9 for intravenous).[4]

Protocol 3: Co-solvent Formulation

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[4] Common co-solvents for preclinical studies include DMSO, PEG300, and ethanol.[10][11]

Materials:

  • Tert-butyl trans-4-carbamoylcyclohexylcarbamate

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Sterile 0.9% saline or PBS

  • Sterile vials

Procedure for a 10% DMSO, 40% PEG300, 50% Saline Formulation:

  • Weigh the required amount of Tert-butyl trans-4-carbamoylcyclohexylcarbamate in a sterile vial.

  • Add the required volume of DMSO to dissolve the compound. Vortex or sonicate briefly if necessary.[12]

  • Add the required volume of PEG300 and mix thoroughly.[12]

  • In a stepwise manner, add the required volume of sterile saline while mixing.[12]

  • Observe the solution for any signs of precipitation. If the solution remains clear, it is suitable for use.

  • Store the formulation at the appropriate temperature and protect from light.

Table 2: Common Co-Solvent Systems for Rodent Dosing

Vehicle CompositionRoute of AdministrationNotes
5-10% DMSO, 90-95% SalineIV, IP, PODMSO can have pharmacological effects at higher concentrations.[10]
10% DMSO, 40% PEG300, 50% SalineIP, POA common vehicle for poorly soluble compounds.
30% PEG400 in WaterIV, IP, POPEG400 is a less toxic alternative to DMSO.
2% Methylcellulose in WaterPOSuitable for suspensions.[10]
Protocol 4: Surfactant-Based Formulation

Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[4]

Materials:

  • Tert-butyl trans-4-carbamoylcyclohexylcarbamate

  • Surfactant (e.g., Tween 80, Cremophor EL), sterile

  • Sterile 0.9% saline or PBS

  • Sterile vials

Procedure:

  • Determine the critical micelle concentration (CMC) of the chosen surfactant.

  • Prepare a stock solution of the surfactant in saline at a concentration above the CMC (e.g., 5-10%).

  • Add Tert-butyl trans-4-carbamoylcyclohexylcarbamate to the surfactant solution and mix until dissolved.

  • This approach can be combined with co-solvents to further enhance solubility.

Quality Control of the Final Formulation

Before administration to animals, the final formulation must undergo quality control testing to ensure its safety and efficacy.[13][14]

Table 3: Quality Control Parameters for Preclinical Formulations

ParameterMethodAcceptance Criteria
Appearance Visual inspectionClear solution or uniform suspension, free of visible particles.
pH pH meterWithin a physiologically acceptable range for the route of administration.[10]
Concentration HPLC-UV or LC-MS90-110% of the target concentration.
Purity HPLC-UV or LC-MSNo significant degradation products observed.
Sterility (If for IV administration)Sterility testing as per pharmacopeial standards.

In-Vivo Administration: Best Practices

Adherence to established guidelines for animal welfare and experimental reproducibility is crucial.[10][15][16]

Table 4: Recommended Administration Volumes and Needle Gauges for Mice

RouteMaximum VolumeNeedle Gauge
Oral (PO) 10 mL/kg20-22 G gavage needle
Intravenous (IV) 5 mL/kg27-30 G
Intraperitoneal (IP) 10 mL/kg25-27 G
Subcutaneous (SC) 10 mL/kg25-27 G

Source: Adapted from Boston University IACUC guidelines.[10]

Workflow for In-Vivo Study

In_Vivo_Study_Workflow A Select Animal Model & Acclimatize B Prepare & QC Formulation A->B C Randomize Animals into Groups B->C D Administer Formulation C->D E Monitor Animals for Clinical Signs D->E F Collect Samples (e.g., blood, tissues) E->F G Analyze Samples (e.g., PK/PD) F->G H Data Analysis & Interpretation G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Welcome to the technical support center for the synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate, which typically involves the formation of a carbamate followed by amidation of a carboxylic acid.

Issue 1: Low Yield in the Boc-Protection Step

Question: My yield of the Boc-protected intermediate, Tert-butyl trans-4-aminocyclohexanecarboxylate, is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in Boc-protection reactions are a frequent challenge. The primary causes often revolve around reagent quality, reaction conditions, and work-up procedures.

Potential Causes & Solutions:

  • Poor Solubility of Starting Material: The starting material, trans-4-aminocyclohexanecarboxylic acid, can have limited solubility in common organic solvents.[1]

    • Solution: Consider using a mixed solvent system, such as THF/water or dioxane/water, with a base like sodium bicarbonate or sodium hydroxide.[1] This often improves the solubility of the amino acid starting material.

  • Decomposition of Boc-Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and acidic conditions.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality Boc₂O.

  • Inadequate Base: The choice and amount of base are critical. An insufficient amount of base will not effectively deprotonate the amine, while a very strong base might lead to side reactions.

    • Solution: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used. Typically, 1.1 to 1.5 equivalents of the base are sufficient. For aqueous conditions, sodium bicarbonate is a good choice.[1]

  • Competitive Reactions: The carboxylic acid moiety can react with Boc₂O to form a mixed anhydride, which can then react with the amine to form an amide dimer.[1]

    • Solution: Running the reaction in an aqueous basic solution helps to hydrolyze any mixed anhydride that forms, preventing dimerization.[1]

Optimized Protocol for Boc-Protection:

ParameterRecommended ConditionRationale
Solvent Dioxane/Water (1:1)Improves solubility of the amino acid.
Base Sodium Bicarbonate (2-3 eq.)Mild base, effective in aqueous systems.
Reagent Boc₂O (1.1-1.2 eq.)Slight excess ensures complete reaction.
Temperature 0 °C to Room TemperatureControls exotherm and minimizes side reactions.
Reaction Time 12-24 hoursAllows for complete conversion.
Issue 2: Inefficient Amide Formation

Question: I am struggling to convert the carboxylic acid of the Boc-protected intermediate to the corresponding primary amide. What are the best practices for this transformation?

Answer:

The direct conversion of a carboxylic acid to a primary amide can be challenging.[2][3] The key is to activate the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia.

Potential Causes & Solutions:

  • Poor Carboxylic Acid Activation: Direct reaction with ammonia is generally ineffective and requires high temperatures, which can lead to decomposition of the Boc-protecting group.[3]

    • Solution: Use a coupling agent to activate the carboxylic acid. Common and effective coupling agents include:

      • HBTU/HOBt or HATU: These reagents form a highly reactive activated ester in situ.

      • EDC/HOBt: A carbodiimide-based coupling system that is widely used.

      • Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards ammonia.[3][4]

  • Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can cleave the Boc protecting group.[5][6]

    • Solution: Perform the reaction at or below room temperature. If using the acyl chloride route, the addition of the acyl chloride to an ammonia solution should be done at 0 °C.

  • Work-up Issues: Isolating the final product can be complicated by the presence of coupling agent byproducts.

    • Solution: A standard aqueous work-up is usually effective. Washing with dilute acid can remove basic impurities, while a dilute base wash can remove unreacted carboxylic acid. The final product is often a solid that can be purified by recrystallization.

Recommended Workflow for Amide Formation:

G cluster_0 Amide Formation Workflow A Boc-Protected Carboxylic Acid B Activate Carboxylic Acid (e.g., with SOCl₂ or EDC/HOBt) A->B Activation C React with Ammonia Source (e.g., NH₄OH or NH₃ gas) B->C Nucleophilic Attack D Aqueous Work-up & Purification C->D Isolation E Tert-butyl trans-4-carbamoylcyclohexylcarbamate D->E Final Product

Caption: Workflow for the amidation step.

Issue 3: Presence of the cis-Isomer Impurity

Question: My final product is contaminated with the cis-isomer. How can I ensure the stereochemical purity of the trans-isomer?

Answer:

The stereochemistry is primarily determined by the starting material, trans-4-aminocyclohexanecarboxylic acid. However, certain reaction conditions can potentially lead to epimerization.

Potential Causes & Solutions:

  • Starting Material Purity: The most likely source of the cis-isomer is contamination in the starting material.

    • Solution: Ensure the purity of the starting trans-4-aminocyclohexanecarboxylic acid by checking its melting point and NMR spectrum before use. If necessary, purify the starting material by recrystallization.

  • Harsh Reaction Conditions: Although less common for this specific structure, strongly basic or acidic conditions at elevated temperatures could potentially lead to some degree of epimerization.

    • Solution: Stick to mild reaction conditions as outlined in the optimized protocols. Avoid prolonged heating.

  • Purification: If the cis-isomer is present in the final product, it can be challenging to remove.

    • Solution: Careful column chromatography or recrystallization may be effective in separating the two isomers. It is often more efficient to ensure the stereochemical purity of the starting material.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group is used to protect the amino functionality. This prevents the amine from reacting with the activated carboxylic acid during the amide formation step, which would otherwise lead to polymerization or undesired side products. The Boc group is stable under the conditions required for amide formation but can be readily removed later under acidic conditions if necessary.[5]

Q2: Can I use a different protecting group for the amine?

A2: Yes, other protecting groups such as Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the Boc group is often preferred due to its ease of introduction and cleavage under relatively mild acidic conditions that are orthogonal to many other functional groups.[7]

Q3: What analytical techniques are best for monitoring the progress of the reactions?

A3:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of starting materials and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the desired products.

Q4: Are there alternative methods for synthesizing the final amide product?

A4: Yes, an alternative route is to start with a trans-4-substituted cyclohexane derivative where the carbamoyl group is already present or is introduced early in the synthesis. However, the route involving protection of the amine followed by amidation of the carboxylic acid is generally straightforward and commonly employed.

Q5: What are some key safety precautions to take during this synthesis?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Boc₂O can cause skin and eye irritation. Handle with care.

  • Reagents like thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled with extreme caution under anhydrous conditions.

  • Ammonia solutions are corrosive and have a strong odor.

III. Experimental Protocols

Protocol 1: Synthesis of Tert-butyl trans-4-(methoxycarbonyl)cyclohexylcarbamate (Boc-Protected Intermediate)
  • Dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq.) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Remove the dioxane by rotary evaporation.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected carboxylic acid.

Protocol 2: Synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate (Final Product)
  • Dissolve the Boc-protected carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add oxalyl chloride (1.2 eq.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours, or until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Dissolve the resulting crude acyl chloride in anhydrous THF.

  • In a separate flask, cool a solution of concentrated ammonium hydroxide to 0 °C.

  • Add the THF solution of the acyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring.

  • Stir the mixture at 0 °C for 1 hour.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

IV. Visualization of Key Relationships

G cluster_factors Factors Affecting Yield Yield Overall Yield Boc_Yield Boc-Protection Yield Boc_Yield->Yield Amide_Yield Amidation Yield Amide_Yield->Yield Purity Starting Material Purity Purity->Yield Solubility Solubility Solubility->Boc_Yield Base Base Choice Base->Boc_Yield Activation Carboxylic Acid Activation Activation->Amide_Yield Conditions Reaction Conditions Conditions->Boc_Yield Conditions->Amide_Yield

Sources

Optimization

Side reactions of Tert-butyl trans-4-carbamoylcyclohexylcarbamate and how to avoid them

Welcome to the technical support guide for Tert-butyl trans-4-carbamoylcyclohexylcarbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl trans-4-carbamoylcyclohexylcarbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to anticipate and mitigate potential side reactions, ensuring the success of your experiments.

Introduction

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a valuable bifunctional building block in modern organic synthesis. It features a Boc-protected amine and a primary amide (carbamoyl group) on a stable trans-cyclohexane scaffold. This unique structure allows for selective chemical manipulations, but its dual functionality can also lead to specific side reactions. This guide is structured as a series of practical questions and answers to directly address the challenges you may encounter.

Section 1: Troubleshooting Boc Group Removal (Deprotection)

The most common manipulation involving this molecule is the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. While straightforward in principle, this step is a frequent source of side reactions that can compromise yield and purity.

Q1: My Boc deprotection with strong acid (e.g., 50% TFA in DCM) is also hydrolyzing the carbamoyl group. How can I achieve selective deprotection?

A1: This is a classic selectivity challenge. The carbamoyl group, a primary amide, is susceptible to hydrolysis under harsh acidic conditions, especially with prolonged reaction times or elevated temperatures. The key is to use conditions that kinetically favor the rapid cleavage of the Boc group while minimizing the slower amide hydrolysis.[1][2]

Causality: The Boc deprotection mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation.[2] Amide hydrolysis also requires acid catalysis but generally has a higher activation energy and proceeds at a slower rate. By moderating the acid strength, temperature, and reaction time, you can exploit this kinetic difference.

Recommended Solutions:

  • Milder Acidic Reagents: Switch from concentrated Trifluoroacetic Acid (TFA) to a milder system. A 4M solution of HCl in 1,4-dioxane is a widely used and highly effective alternative that often leaves primary amides intact.[3]

  • Controlled Stoichiometry and Temperature: Instead of a large excess, use a more controlled amount of acid (e.g., 10-20% TFA in Dichloromethane) and run the reaction at 0 °C, monitoring carefully by TLC or LC-MS.[3]

  • Aqueous Acids: In some cases, aqueous acids like phosphoric acid can provide selective deprotection of Boc groups while tolerating other functionalities.[4][5]

Data Summary: Comparison of Boc Deprotection Conditions

Reagent SystemTemperature (°C)Typical TimeSelectivity vs. Primary AmideNotes
50% TFA / DCMRoom Temp1-2 hLow to ModerateHigh risk of amide hydrolysis and t-butylation byproducts.
10-20% TFA / DCM0 to Room Temp1-4 hModerate to HighReduced side reactions. Monitor closely.
4M HCl in Dioxane0 to Room Temp1-4 hHighExcellent choice for amide compatibility.[3]
Aqueous H₃PO₄Room Temp4-12 hHighEnvironmentally benign; workup is straightforward.[4][5]
Q2: After Boc deprotection, my yield is low, and I see several unknown peaks in my NMR/LC-MS. What are these byproducts, and how do I prevent them?

A2: This issue is most likely caused by the tert-butyl cation (t-Bu⁺), the electrophilic byproduct of Boc cleavage.[4] This highly reactive carbocation can alkylate any available nucleophile in your reaction mixture, including your solvent, your desired product (if it contains nucleophilic sites), or trace water.

Common Side Products:

  • t-Butylated Product: If your target molecule has other nucleophilic sites.

  • Isobutylene: Formed by elimination from the t-butyl cation. This is a gas and usually evaporates.[6]

  • t-Butyl Esters/Ethers: If your solvent is an alcohol or if carboxylic acids are present.

Troubleshooting Workflow:

G start Low Yield & Impurities After Boc Deprotection check_scavenger Are you using a cation scavenger? start->check_scavenger add_scavenger Add Scavenger: - Triethylsilane (TES) - Thioanisole - Anisole check_scavenger->add_scavenger No check_conditions Review Reaction Conditions check_scavenger->check_conditions Yes add_scavenger->check_conditions mild_conditions Switch to Milder Acid: - 4M HCl/Dioxane - Lower TFA % at 0°C check_conditions->mild_conditions check_solvent Is the solvent nucleophilic? (e.g., MeOH) check_conditions->check_solvent end_success Improved Yield & Purity mild_conditions->end_success change_solvent Switch to non-nucleophilic solvent: - DCM - Dioxane check_solvent->change_solvent Yes check_solvent->end_success No change_solvent->end_success

Caption: Troubleshooting workflow for t-butyl cation side reactions.

Experimental Protocol: Boc Deprotection with a Scavenger

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add a cation scavenger, such as triethylsilane (TES, 1.1 - 1.5 eq) or thioanisole (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Trifluoroacetic Acid (TFA, 5-10 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC (staining with ninhydrin to visualize the free amine).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • Proceed with standard workup and purification.

Q3: I need to deprotect the Boc group in the presence of other acid-sensitive functionalities on my molecule. Are there non-acidic methods?

A3: Yes, while acidic cleavage is most common, alternative methods exist for highly sensitive substrates. Thermal deprotection is a viable, catalyst-free option, particularly effective in continuous flow setups which allow for precise temperature control.[7]

Methodology:

  • Thermal Deprotection: Heating the N-Boc protected amine in a suitable solvent (methanol or trifluoroethanol are often effective) at high temperatures (e.g., 200-240 °C) can effect cleavage without any acid catalyst.[7] This method can even offer selectivity between different types of N-Boc groups based on their thermal lability.[7]

  • Lewis Acids: Certain Lewis acids, like ZnBr₂ or TMSI, can mediate Boc removal under non-protic conditions, which may be compatible with other acid-labile groups.[1]

Consideration: These methods are less common and may require more optimization. Thermal deprotection, for instance, is not suitable for thermally unstable compounds. Always screen these alternative methods on a small scale first.

Section 2: Stability of the Carbamoyl Group

The primary amide is generally robust, but its reactivity can become a factor under certain conditions.

Q4: I am performing a reaction under basic conditions (e.g., using LiOH or K₂CO₃). Will the carbamoyl group be stable?

A4: The stability of the carbamoyl (amide) group depends on the strength of the base, temperature, and reaction time.

  • Mild/Moderate Bases: It is generally stable to mild inorganic bases like K₂CO₃ or organic bases like triethylamine at room temperature. The Boc group is also highly resistant to basic conditions.[4]

  • Strong Bases & Heat: Strong bases like NaOH, KOH, or LiOH, especially when heated, will hydrolyze the primary amide to a carboxylate salt.[8][9] This is a standard method for amide hydrolysis. If your desired reaction requires these conditions, the carbamoyl group will likely not survive.

Q5: Is it possible to intentionally hydrolyze the carbamoyl group without removing the Boc group?

A5: Yes, this is a perfect example of leveraging orthogonal protecting group strategy .[10][11] The Boc group is stable to the basic conditions required for amide hydrolysis.

G Start Starting Material: Tert-butyl trans-4- carbamoylcyclohexylcarbamate Acid Acidic Conditions (e.g., TFA, HCl) Start->Acid Boc is Acid-Labile Base Basic Conditions (e.g., NaOH, Δ) Start->Base Amide is Base-Labile Product_Amine Product A: trans-4-Aminocyclohexane- 1-carboxamide Acid->Product_Amine Product_Acid Product B: trans-4-(tert-Butoxycarbonylamino) cyclohexane-1-carboxylic acid Base->Product_Acid

Caption: Orthogonal cleavage of functional groups.

Experimental Protocol: Selective Amide Hydrolysis

  • Dissolve Tert-butyl trans-4-carbamoylcyclohexylcarbamate (1.0 eq) in a suitable solvent like methanol or a mixture of THF/water.

  • Add an aqueous solution of a strong base, such as 2M Sodium Hydroxide (NaOH, 3-5 eq).

  • Heat the reaction mixture to reflux (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and acidify with a strong acid (e.g., 1M HCl) to protonate the resulting carboxylate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid product, with the Boc group still intact.

Section 3: General FAQs
Q6: What are the most common side products during the synthesis of this molecule, and how are they minimized?

A6: The synthesis typically involves reacting trans-4-aminocyclohexanecarboxamide with di-tert-butyl dicarbonate (Boc₂O). Common side products include:

  • N,N-di-Boc protected amine: Over-reaction of the primary amine. This can be minimized by using a controlled stoichiometry of Boc₂O (e.g., 1.05-1.1 equivalents).

  • Urea formation: A potential side reaction if isocyanate intermediates are formed.[4] Using well-established, catalyst-free N-tert-butoxycarbonylation methods in aqueous media can prevent this.[4][12]

Q7: What is the best way to purify the final product or intermediates if side reactions have occurred?

A7: The choice of purification method depends on the nature of the impurity.

Purification Strategy Summary

Impurity TypeRecommended Purification MethodRationale
Unreacted Starting AmineAcid wash (e.g., dilute HCl)The basic amine will be protonated and move to the aqueous layer, leaving the neutral Boc-protected product in the organic layer.
Hydrolyzed Carboxylic AcidBase wash (e.g., dilute NaHCO₃)The acidic byproduct will be deprotonated and extracted into the aqueous basic layer.
Non-polar byproducts (e.g., t-butylated species)Column Chromatography (Silica Gel)Separation based on polarity differences.
Diastereomers (cis/trans)Recrystallization or Column ChromatographyOften separable by exploiting differences in crystal packing or polarity.
General ImpuritiesTrituration or RecrystallizationEffective for crystalline products where impurities are more soluble in the chosen solvent system.[13]
Q8: Is there a risk of intramolecular cyclization between the carbamate and carbamoyl groups?

A8: For the trans isomer, the risk is negligible. The 1,4-trans configuration on the cyclohexane ring places the two functional groups on opposite sides of the ring in a rigid chair conformation, making an intramolecular reaction sterically impossible. For the cis isomer, while sterically more plausible, such a cyclization is still highly unlikely under standard reaction conditions without specific activating agents.

References
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). cis-4-(tert-Butoxycarbonylamino)cyclohexanol. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). JP2011121872A - Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline.
  • Wikipedia. (n.d.). Carbamoyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. Retrieved from [Link]

  • Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (2025). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • Nature. (2021). Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. Retrieved from [Link]

  • ResearchGate. (2025). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • NIH. (2014). Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties. Retrieved from [Link]

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • NIST. (n.d.). cis-4-Tert-butylcyclohexane carbonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • YouTube. (2021). SN1 Reaction Synthesis of tert-Butyl Chloride. Retrieved from [Link]

  • NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2014). A Novel and Efficient Method for Purification of Tert-Butylhydroquinone. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Welcome to the technical support guide for the purification of tert-butyl trans-4-carbamoylcyclohexylcarbamate. This resource is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-butyl trans-4-carbamoylcyclohexylcarbamate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification. The guidance provided is based on established chemical principles and extensive laboratory experience.

I. Introduction to Purification Challenges

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purification, however, can present several challenges that may impact yield, purity, and scalability. The primary difficulties stem from:

  • Presence of Diastereomeric Impurities: The synthesis of the target compound can often lead to the formation of the cis-isomer, which can be difficult to separate from the desired trans-isomer due to their similar physical properties.

  • Solubility Profile: The compound's solubility can be a limiting factor in selecting an appropriate recrystallization solvent system, often requiring a delicate balance between solvency at high temperatures and insolubility at low temperatures.

  • Potential for Hydrolysis: The carbamate functional groups, particularly the tert-butoxycarbonyl (Boc) group, are susceptible to hydrolysis under acidic or strongly basic conditions, leading to unwanted byproducts.[1][2][3]

  • Thermal Instability: Although the Boc group is generally stable, prolonged exposure to high temperatures can lead to its degradation, especially in the presence of impurities.[4][5]

This guide will provide structured solutions to these common issues.

II. Troubleshooting Guide: Question & Answer Format

This section directly addresses specific problems you may encounter during the purification of tert-butyl trans-4-carbamoylcyclohexylcarbamate.

Issue 1: My final product is contaminated with the cis-isomer. How can I improve the diastereomeric purity?

Answer:

Separating cis and trans diastereomers is a common challenge. Here are several approaches, ranging from simple recrystallization to more advanced chromatographic methods.

A. Fractional Recrystallization

This is often the most practical method for large-scale purification. The key is to find a solvent system that selectively crystallizes the desired trans-isomer, leaving the cis-isomer in the mother liquor.

  • Rationale: The trans-isomer typically has a more ordered crystal lattice and is often less soluble than the cis-isomer in appropriate solvents. This difference in solubility is the basis for separation.

Recommended Protocol: Recrystallization from an Isopropanol/Water System

  • Dissolution: Dissolve the crude product in a minimal amount of hot isopropanol. The goal is to create a saturated or near-saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add water (the anti-solvent) dropwise until you observe persistent turbidity.

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a cold isopropanol/water mixture to remove any residual mother liquor containing the cis-isomer.

  • Drying: Dry the purified crystals under vacuum.

B. Column Chromatography

For smaller scales or when recrystallization is ineffective, column chromatography can provide excellent separation.

  • Rationale: The slight difference in polarity between the cis and trans isomers allows for their separation on a stationary phase like silica gel.

Recommended Protocol: Silica Gel Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of ethyl acetate in hexanes is typically effective. Start with a lower polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity.

  • Monitoring: Monitor the separation using thin-layer chromatography (TLC). The two isomers should have slightly different Rf values.

  • Fraction Collection: Collect the fractions containing the pure trans-isomer and combine them.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.

Issue 2: I am experiencing low recovery after recrystallization. What can I do to improve the yield?

Answer:

Low recovery is often a result of the product having significant solubility in the recrystallization solvent even at low temperatures, or using an excessive amount of solvent.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Solvent Screening: Experiment with different solvent and anti-solvent combinations. A good solvent system is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.

    • Solvent Ratios: Carefully adjust the ratio of the solvent to the anti-solvent. Even small changes can significantly impact recovery.

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your product in the solution upon cooling.

  • Control the Cooling Rate: As mentioned previously, slow cooling is key. Crash cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.

  • Recover Product from the Mother Liquor:

    • Second Crop: Concentrate the mother liquor by partially removing the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may have lower purity and may require re-purification.

    • Re-work: Combine the mother liquors from several batches and re-purify them.

Issue 3: My product appears to be degrading during purification. How can I prevent this?

Answer:

Degradation is likely due to the hydrolysis of the carbamate groups, particularly the Boc-protecting group, which is sensitive to acidic conditions.[6] The primary amide is generally more stable but can also be hydrolyzed under harsh conditions.

Preventative Measures:

  • Avoid Acidic Conditions:

    • Neutralize the Crude Product: Before purification, ensure that any residual acids from the previous synthetic steps are neutralized. A wash with a mild base like sodium bicarbonate solution is often sufficient.

    • Use Neutral Solvents: Use neutral, high-purity solvents for recrystallization and chromatography.

  • Control the Temperature:

    • Avoid Prolonged Heating: Minimize the time the compound is exposed to high temperatures during dissolution for recrystallization.[4][5]

    • Use Room Temperature Chromatography: Whenever possible, perform column chromatography at room temperature.

  • Monitor for Byproducts: Use analytical techniques like TLC or LC-MS to monitor for the appearance of byproducts such as the de-Boc'd amine or the corresponding carboxylic acid from hydrolysis of the primary amide.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure Tert-butyl trans-4-carbamoylcyclohexylcarbamate?

A1: The pure compound is typically a white to off-white solid. While specific melting points can vary slightly depending on the analytical method, a sharp melting range is indicative of high purity. The molecular weight is 227.30 g/mol .

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an effective method for purifying this compound, especially for analytical purposes or small-scale preparations. A typical mobile phase would be a gradient of acetonitrile or methanol in water.

Q3: How can I confirm the stereochemistry of my final product?

A3: Proton NMR (¹H NMR) spectroscopy is a powerful tool for this. The chemical shifts and coupling constants of the protons on the cyclohexane ring will be different for the cis and trans isomers. In the trans isomer, the proton at C1 (attached to the NHBoc group) and the proton at C4 (attached to the carbamoyl group) are both in axial positions, leading to characteristic splitting patterns.

Q4: What are some common impurities other than the cis-isomer?

A4: Besides the cis-diastereomer, you might encounter:

  • Starting materials from the synthesis.

  • Byproducts from the hydrolysis of the carbamate groups.

  • Residual solvents from the reaction or workup.

IV. Experimental Protocols and Data

Table 1: Recommended Solvent Systems for Recrystallization
Solvent SystemRatio (approx.)Expected PurityExpected RecoveryNotes
Isopropanol / Water3:1 to 5:1>98%70-85%Good for removing the cis-isomer.
Ethanol / Hexanes1:1 to 1:2>97%65-80%Hexanes act as the anti-solvent.
Ethyl Acetate / Heptane1:2 to 1:3>98%75-90%Good for removing more polar impurities.
Diagram: Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Fractional Recrystallization Crude->Recrystallization PureProduct Pure trans-Isomer Recrystallization->PureProduct MotherLiquor Mother Liquor (contains cis-isomer) Recrystallization->MotherLiquor Chromatography Column Chromatography Chromatography->PureProduct Analysis Purity Analysis (NMR, LC-MS) PureProduct->Analysis MotherLiquor->Chromatography Optional Rework

Caption: General workflow for the purification of tert-butyl trans-4-carbamoylcyclohexylcarbamate.

V. References

  • Dalton Transactions. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. Retrieved from the search results.

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates. Retrieved from the search results.

  • Trivedi, R., & Dodiya, A. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(13), 1234-1251.

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Retrieved from the search results.

  • U.S. Patent No. 4,252,730. (1981). Hydrolysis of steroidal carbamates. Google Patents.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Retrieved from the search results.

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from the search results.

  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? Retrieved from the search results.

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. Retrieved from the search results.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from the search results.

  • Organic Syntheses. (1967). trans-4-t-BUTYLCYCLOHEXANOL. 47, 16.

  • Sigma-Aldrich. (n.d.). tert-Butyl trans-4-formylcyclohexylcarbamate. Retrieved from the search results.

Sources

Optimization

Technical Support Center: Synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

An in-depth guide to navigating the complexities of synthesizing Tert-butyl trans-4-carbamoylcyclohexylcarbamate, this Technical Support Center offers solutions to common experimental challenges. Authored for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing Tert-butyl trans-4-carbamoylcyclohexylcarbamate, this Technical Support Center offers solutions to common experimental challenges. Authored for researchers and drug development professionals, this resource provides field-proven insights and robust protocols to ensure reproducible, high-yield outcomes.

The selective N-protection of trans-4-aminocyclohexanecarboxamide to yield Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a critical transformation in medicinal chemistry. While seemingly straightforward, this Boc protection reaction is prone to challenges that can impact yield, purity, and scalability. This guide provides a structured, cause-and-effect approach to troubleshooting and optimizing this synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reaction's design and mechanism.

Q1: What is the general reaction scheme and mechanism for this synthesis?

The reaction involves the nucleophilic attack of the primary amino group of trans-4-aminocyclohexanecarboxamide on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). The primary amide group is significantly less nucleophilic and does not react under these conditions. The reaction is typically facilitated by a base.

The mechanism proceeds as follows:

  • The lone pair of the amine nitrogen attacks a carbonyl carbon of (Boc)₂O.[1][2]

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, expelling a tert-butoxide group and carbon dioxide (which form from the unstable tert-butoxycarbonyl leaving group), or a carbonate leaving group which subsequently acts as a base.[1]

  • The base deprotonates the newly formed ammonium salt to yield the final, neutral carbamate product.

Q2: Why is the Boc group the preferred protecting group for this substrate?

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups for several reasons:[2][3]

  • Stability: It is stable to most nucleophilic and basic conditions, allowing for subsequent chemical modifications elsewhere in the molecule.[3][4]

  • Orthogonality: It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl) without cleaving other common protecting groups like benzyl (Bn) or Fmoc, which are removed by hydrogenolysis and base, respectively.[1][5]

  • Ease of Introduction: The reaction to install the Boc group generally proceeds with high yield under mild conditions using the commercially available and stable reagent (Boc)₂O.[3][5]

Q3: What are the recommended starting conditions for a first attempt?

For researchers new to this synthesis, a robust set of starting conditions is crucial for establishing a baseline. The following table outlines a reliable starting point for a small-scale reaction.

ParameterRecommended ConditionRationale & Key Considerations
Starting Material trans-4-aminocyclohexanecarboxamideEnsure high purity. The presence of the cis-isomer will carry through to the final product.
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Use 1.05–1.2 equivalents to ensure full conversion of the starting material.
Solvent Tetrahydrofuran (THF) / Water (1:1)A biphasic system often aids in dissolving both the polar starting material and the nonpolar (Boc)₂O. Dioxane or acetonitrile are also viable options.[5]
Base Sodium Bicarbonate (NaHCO₃) or NaOHUse 1.5–2.0 equivalents. NaHCO₃ is a mild base suitable for preventing side reactions. NaOH can accelerate the reaction but may require careful temperature control.
Temperature Room Temperature (20–25 °C)This temperature is sufficient for most Boc protections of aliphatic amines and minimizes reagent decomposition.
Reaction Time 4–12 hoursMonitor by TLC or LC-MS until starting material is consumed.

Part 2: Troubleshooting Guide for Common Issues

This section is structured in a problem/solution format to directly address challenges encountered during the experiment.

Issue 1: Low or No Product Yield

A low yield is the most common issue. A systematic approach is required to identify the root cause.

A: The primary suspects are reagent quality and solubility.

  • Assess (Boc)₂O Activity: Di-tert-butyl dicarbonate can slowly decompose, especially if stored improperly. Confirm its activity by running a small control reaction with a simple, highly reactive amine like benzylamine.

  • Verify Starting Material Solubility: Your starting material, trans-4-aminocyclohexanecarboxamide, has limited solubility in purely organic solvents. If you observe un-dissolved solids, the reaction is likely limited by the solid-to-liquid mass transfer rate.

    • Solution: Employ a solvent system that can dissolve all components. A mixture of THF and water, or dioxane and water, is highly effective.[3] Alternatively, using a polar aprotic solvent like DMF is an option, though this can complicate the workup.

A: This points towards side reactions or issues during the aqueous workup and extraction.

  • Investigate Side Reactions: The most common side reaction is the formation of N,N-di-Boc protected amine, though this is less common with stoichiometric control. Another possibility is the formation of urea byproducts.[3]

    • Prevention: Use a modest excess of (Boc)₂O (1.05 eq.). Avoid highly forcing conditions (e.g., strong, non-nucleophilic bases and high heat) which can promote side product formation.

  • Optimize Aqueous Workup: The product has moderate polarity and may have some solubility in the aqueous phase, especially if the pH is not controlled.

    • Solution: Ensure the aqueous layer is saturated with NaCl before extraction to decrease the solubility of the organic product. Use a reliable extraction solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3x) to ensure complete recovery.

Issue 2: Product Purity is Poor

The presence of persistent impurities complicates downstream applications.

A: This is often unreacted starting material. The reaction may not have gone to completion.

  • Solution: Increase the reaction time or slightly increase the stoichiometry of (Boc)₂O to 1.2 equivalents. Gentle heating to 40°C can also drive the reaction to completion, but monitor for (Boc)₂O decomposition.[5]

A: Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a crystalline solid, making recrystallization an excellent purification method.

  • Recrystallization:

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, isopropanol). Slowly add a cold anti-solvent in which the product is poorly soluble (e.g., hexanes, heptane) until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Column Chromatography: If recrystallization fails, silica gel chromatography is effective.

    • Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50-60%) is typically effective at separating the product from nonpolar impurities and unreacted (Boc)₂O.

Part 3: Visualized Workflow & Protocols

Troubleshooting Workflow: Low Product Yield

The following diagram provides a logical decision tree for diagnosing low-yield reactions.

G start Low Product Yield check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS) start->check_sm workup_issue Potential Loss During Workup or Side Reactions check_sm->workup_issue YES reagent_issue Reagent or Condition Issue check_sm->reagent_issue NO sm_consumed YES sm_not_consumed NO action_workup Saturate aqueous layer with NaCl. Perform multiple extractions. Analyze crude NMR for side products. workup_issue->action_workup action_reagents Check (Boc)₂O activity. Verify base stoichiometry & quality. Improve SM solubility (change solvent). reagent_issue->action_reagents

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Experimental Protocol

Materials:

  • trans-4-aminocyclohexanecarboxamide (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add trans-4-aminocyclohexanecarboxamide, THF, and water in a 1:1 ratio (e.g., 10 mL of each per gram of starting material). Stir until the solid is mostly dissolved.

  • Addition of Base: Add sodium bicarbonate to the mixture and stir for 10 minutes.

  • Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate in a minimal amount of THF and add it dropwise to the reaction mixture at room temperature over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (Typical mobile phase: 10% Methanol in Dichloromethane; visualize with ninhydrin stain, which will stain the primary amine of the starting material but not the product). The reaction is typically complete in 4-12 hours.

  • Workup: Once the reaction is complete, remove the THF via rotary evaporation. Add ethyl acetate to the remaining aqueous slurry.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to afford the pure Tert-butyl trans-4-carbamoylcyclohexylcarbamate as a white crystalline solid.

References

  • Organic Syntheses. trans-4-t-BUTYLCYCLOHEXANOL. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

  • El-Faham, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Available from: [Link]

  • Hernández-Vázquez, E., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Introduction Welcome to the technical support center for tert-butyl trans-4-carbamoylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for tert-butyl trans-4-carbamoylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and validated protocols related to the stability and degradation of this molecule. As a molecule with two key functional groups—a tert-butyl carbamate (Boc-group) and a primary carbamoyl (amide) group—understanding its degradation profile is critical for ensuring the integrity of experimental results, the stability of formulations, and compliance with regulatory standards.

This document provides a structured approach to identifying potential degradation pathways, troubleshooting common analytical issues, and performing robust stability studies in line with industry best practices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling, storage, and analysis of tert-butyl trans-4-carbamoylcyclohexylcarbamate.

General Stability & Handling

Q1: What are the primary degradation pathways for tert-butyl trans-4-carbamoylcyclohexylcarbamate?

A1: The molecule has two primary points of hydrolytic instability:

  • Acid-Labile Boc Group: The tert-butyl carbamate (Boc) group is highly susceptible to cleavage under acidic conditions. This reaction is catalyzed by strong acids and yields tert-butanol (or its derivatives like isobutylene) and trans-4-carbamoylcyclohexanaminium salt.

  • Hydrolysis of the Carbamoyl (Amide) Group: The primary amide group can be hydrolyzed under both strong acidic or strong basic conditions, typically requiring heat.[1][2] This reaction yields a trans-4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylic acid and ammonia (under basic conditions) or an ammonium salt (under acidic conditions).[1][3]

Generally, the Boc group is significantly more labile, especially to acid, than the primary amide.

Q2: I am observing a loss of my parent compound peak during HPLC analysis when using an acidic mobile phase (e.g., with 0.1% TFA or formic acid). What is happening?

A2: This is a classic case of on-column or in-solution degradation. The acidic mobile phase is likely cleaving the acid-labile Boc group. You will typically see the emergence of a more polar degradant peak (the free amine) at an earlier retention time.

  • Troubleshooting Steps:

    • Use a Milder Acid: If possible, switch to a mobile phase with a higher pH or use a weaker acid. However, this may compromise chromatographic peak shape.

    • Reduce Sample Residence Time: Minimize the time the sample spends in the autosampler dissolved in the mobile phase. Use a cooled autosampler (e.g., 4°C) to slow down the degradation kinetics.

    • Neutralize Sample Diluent: Prepare your samples in a neutral or slightly basic diluent (e.g., water/acetonitrile) and inject them immediately into the acidic mobile phase. This minimizes pre-injection degradation.

    • Method Validation: This observation is critical data. It demonstrates that your analytical method is "stability-indicating," a key requirement of regulatory guidelines like ICH Q1A(R2).[4][5]

Q3: What are the recommended storage conditions for this compound in solid and solution forms?

A3:

  • Solid Form: Store the solid compound in a well-sealed container at 2-8°C, protected from light and moisture. Under these conditions, it should be stable.

  • Solution Form: Stability in solution is highly dependent on the solvent and pH.

    • Aprotic Solvents (DMSO, DMF): Generally stable for short-term storage. Store frozen (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles.

    • Aqueous Buffers: Avoid acidic buffers (pH < 5). For maximum stability, use neutral (pH ~7) or slightly basic buffers. Long-term storage in aqueous solutions is not recommended; prepare fresh solutions for experiments. Studies on similar carbamates show significant instability at room temperature over days.[6]

Analytical & Experimental Issues

Q4: How can I confirm the identity of the degradation products I am observing?

A4: The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Expected Mass Shifts:

    • Loss of Boc group: You will observe a mass loss of 100.05 Da corresponding to the C5H8O2 part of the Boc group (cleavage and loss of CO2 and isobutylene). The resulting primary amine will be protonated, giving an [M-100+H]+ ion.

    • Amide Hydrolysis: You will observe a mass increase of 17.00 Da, corresponding to the addition of H2O and loss of NH3, resulting in the formation of the corresponding carboxylic acid.

  • MS/MS Fragmentation: Perform fragmentation analysis on the parent and degradant peaks. The fragmentation pattern of the cyclohexane ring should remain consistent, helping to confirm the core structure.

Q5: My forced degradation study under basic conditions is showing very slow degradation. Is this expected?

A5: Yes, this is plausible. While the primary amide can be hydrolyzed under basic conditions, the reaction often requires elevated temperatures (e.g., heating with 1N NaOH).[7][8] The tert-butyl carbamate is generally stable to base. If you need to achieve the target degradation of 5-20% as recommended by ICH guidelines, you may need to increase the temperature, base concentration, or reaction time.[4][9]

In-Depth Technical Guides

Guide 1: Performing a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing that your analytical method is stability-indicating.[5][10] The goal is to achieve 5-20% degradation of the active ingredient.[4][9]

Experimental Protocol: Forced Degradation

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of tert-butyl trans-4-carbamoylcyclohexylcarbamate in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Run a control sample (1 mL stock + 1 mL water/acetonitrile) in parallel.

    • Acid Hydrolysis: 0.1 N HCl. Incubate at 40°C. Timepoints: 2, 4, 8, 24 hours.

    • Base Hydrolysis: 0.1 N NaOH. Incubate at 40°C. Timepoints: 2, 4, 8, 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature, protected from light. Timepoints: 2, 4, 8, 24 hours.

    • Thermal Degradation: Store the stock solution vial (un-diluted) at 60°C. Timepoints: 1, 3, 7 days.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber. The exposure should be a minimum of 1.2 million lux hours and 200 watt hours/m².[10] A dark control should be run in parallel.

  • Sample Quenching & Analysis:

    • At each timepoint, withdraw an aliquot.

    • For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., 100 µL of 1N NaOH for the 0.1N HCl sample).

    • Dilute all samples to a final concentration of ~50 µg/mL with mobile phase or a neutral diluent.

    • Analyze immediately by a validated stability-indicating HPLC-UV method. Use LC-MS for peak identification.

  • Data Evaluation: Calculate the percentage degradation and assess peak purity of the parent compound at each timepoint.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_report Reporting prep Prepare 1 mg/mL Stock in Acetonitrile acid Acidic (0.1N HCl, 40°C) prep->acid Apply Stressors base Basic (0.1N NaOH, 40°C) prep->base Apply Stressors oxi Oxidative (3% H2O2, RT) prep->oxi Apply Stressors photo Photolytic (ICH Q1B) prep->photo Apply Stressors thermal Thermal (60°C) prep->thermal Apply Stressors quench Quench/Neutralize & Dilute Samples acid->quench Sample at Timepoints base->quench Sample at Timepoints oxi->quench Sample at Timepoints photo->quench Sample at Timepoints thermal->quench Sample at Timepoints hplc HPLC-UV Analysis (Quantitation) quench->hplc lcms LC-MS Analysis (Identification) quench->lcms report Assess Degradation % Identify Degradants Validate Method hplc->report lcms->report

Caption: Workflow for a forced degradation study.

Key Degradation Pathways & Mechanisms

The chemical stability of the molecule is dictated by its two carbamate/amide functionalities.

Pathway 1: Acid-Catalyzed Deprotection of Boc Group

This is the most probable degradation pathway under acidic conditions (pH < 4). The mechanism involves protonation of the Boc carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation, which is then quenched to form tert-butanol or isobutylene.

Caption: Base-catalyzed hydrolysis of the primary amide.

Summary of Degradation Conditions & Products
Stress ConditionPrimary Functional Group AffectedExpected Major Degradant(s)
Acidic (e.g., 0.1N HCl) tert-Butyl Carbamate (Boc)trans-4-Carbamoylcyclohexan-1-aminium
Basic (e.g., 0.1N NaOH, heat) Primary Carbamoyl (Amide)trans-4-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylate
Oxidative (e.g., H₂O₂) Generally stable, but potential for minor oxidation on the cyclohexane ring.To be determined experimentally.
Photolytic (UV/Vis Light) Dependent on chromophore; potential for radical mechanisms.To be determined experimentally.
Thermal (Dry Heat) Generally stable; degradation may occur at temperatures near melting point.To be determined experimentally.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • Alsante, K. M., et al. (2014).
  • FDA, Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics, U.S. Food and Drug Administration (2015). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • The Hydrolysis of Amides. (n.d.). Chemguide. [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Allen, P. (n.d.).
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • Hydrolysing Amides. (n.d.). Chemguide. [Link]

  • LibreTexts. (2021). 24.4: Hydrolysis of Amides. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • Asaad, N. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]

  • Khawthong, S., et al. (2023). The Stability of Carbamates in Blood Samples under Experimental Conditions. Siriraj Medical Journal, 75(4), 273-280. [Link]

Sources

Optimization

Technical Support Center: A Guide to Handling Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Welcome to the technical support center for Tert-butyl trans-4-carbamoylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl trans-4-carbamoylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors. My aim is to provide you with in-depth technical knowledge and practical troubleshooting advice, drawing from established chemical principles and field-proven insights to ensure the success of your experiments.

Core Compound Characteristics

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a bifunctional molecule featuring a Boc-protected amine and a primary amide situated on a conformationally stable trans-1,4-disubstituted cyclohexane ring. This unique structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other pharmacologically active agents.[1] However, the presence of multiple reactive sites necessitates a nuanced understanding of its chemical behavior to avoid common pitfalls.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₃N/A
Molecular Weight 242.32 g/mol N/A
Appearance White to off-white solid[2]
Stereochemistry Trans[1]
Key Functional Groups Boc-protected amine, Primary amideN/A

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the general handling, storage, and properties of Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

Q1: How should I properly store this compound?

A: Tert-butyl trans-4-carbamoylcyclohexylcarbamate should be stored in a tightly sealed container in a cool, dry place. While the compound itself is relatively stable, the Boc group is sensitive to acidic conditions, and the amide can be susceptible to hydrolysis over long periods in the presence of moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.

Q2: What are the best solvents for this compound?

A: Based on its structure, with both polar (amide, carbamate) and nonpolar (tert-butyl, cyclohexane) moieties, it is expected to have good solubility in a range of polar organic solvents such as methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (THF). It will likely have limited solubility in nonpolar solvents like hexanes and water.

Q3: Is the trans-conformation of the cyclohexane ring stable under typical reaction conditions?

A: Yes, the trans-1,4-disubstitution pattern on the cyclohexane ring is thermodynamically more stable than the cis-isomer.[3][4] This is because in the most stable chair conformation of the trans-isomer, both the carbamoyl and the Boc-aminomethyl groups can occupy equatorial positions, minimizing steric strain.[5] This conformational stability is generally maintained under a wide range of synthetic conditions. However, extreme conditions could potentially lead to isomerization, although this is not a common issue.

Q4: What analytical techniques are best for monitoring reactions with this compound?

A: Thin-Layer Chromatography (TLC) is a convenient method for routine reaction monitoring. Use a moderately polar mobile phase, such as ethyl acetate/hexane or DCM/methanol, to achieve good separation of the starting material, product, and any potential byproducts. For more detailed analysis and characterization, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. ¹H and ¹³C NMR will be crucial for confirming the structural integrity of the molecule, particularly the presence of the Boc group and the trans-cyclohexane stereochemistry.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: My reaction yield is low, and I observe multiple spots on my TLC. What could be the cause?

A: Low yields and the appearance of multiple products often point to unintended side reactions. Given the structure of Tert-butyl trans-4-carbamoylcyclohexylcarbamate, the most likely culprits are premature deprotection of the Boc group or hydrolysis of the primary amide.

  • Premature Boc Deprotection: The Boc group is notoriously labile under acidic conditions.[6] If your reaction conditions are even mildly acidic, or if acidic byproducts are generated, you may be losing the Boc protecting group. The resulting free amine is a nucleophile and can participate in undesired subsequent reactions.

  • Amide Hydrolysis: While amides are generally more stable to hydrolysis than esters, they can be cleaved under forcing acidic or basic conditions, especially with heating.[7][8][9] This would result in the formation of the corresponding carboxylic acid.

  • Relative Stability: Under acidic conditions, the Boc-carbamate is significantly more labile than the primary amide.[8][10] Therefore, premature Boc deprotection is the more probable side reaction if acidity is not carefully controlled.

Solution Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm performing a Boc deprotection and see byproducts other than my desired amine. What are they and how can I prevent them?

A: The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA).[6] This process generates a tert-butyl cation as a byproduct.[11] This highly reactive carbocation can alkylate any nucleophilic species present, including your solvent, starting material, or product, leading to unwanted byproducts.

  • Common Nucleophiles: If your molecule contains other nucleophilic functional groups (e.g., indoles, phenols, thioethers), they are susceptible to tert-butylation.

  • Self-Alkylation: The newly formed primary amine can also be alkylated by the tert-butyl cation, although this is generally less favorable.

Prevention Strategy: The most effective way to prevent tert-butylation is to use a "scavenger" in your deprotection reaction. Scavengers are nucleophilic compounds that are added in excess to trap the tert-butyl cation before it can react with your compound of interest.

  • Common Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), and thioanisole are excellent scavengers.[1] A "cocktail" of scavengers is often used to protect against a variety of potential side reactions.

G cluster_0 Boc Deprotection Mechanism & Side Reactions cluster_1 Fate of tert-Butyl Cation Boc_SM Boc-Protected Amine Protonation Protonation by Acid (e.g., TFA) Boc_SM->Protonation Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid tBu_cation tert-Butyl Cation Protonation->tBu_cation Loss of Deprotected_Amine Desired Amine Product Carbamic_Acid->Deprotected_Amine + CO₂ Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Nucleophile Nucleophile on Substrate/Product tBu_cation->Nucleophile Alkylated_Scavenger Trapped Cation Scavenger->Alkylated_Scavenger Alkylated_Byproduct Alkylated Byproduct Nucleophile->Alkylated_Byproduct

Caption: Boc deprotection and the role of scavengers.

Q3: I'm having difficulty purifying my product. What are some best practices?

A: Purification can be challenging due to the presence of two polar functional groups. The choice of method will depend on the properties of your final product.

  • For Neutral Products: If your product is neutral (like the starting material), standard column chromatography on silica gel with a gradient of ethyl acetate in hexanes or methanol in DCM should be effective. An acidic/basic wash during workup can also be very effective at removing basic or acidic impurities, respectively.

  • For Amine Products (after deprotection): The resulting amine will be basic.

    • Acidic Extraction: You can perform an acidic wash (e.g., with 1 M HCl) to extract the amine into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your product back into an organic solvent.

    • Chromatography: If you choose to use silica gel chromatography, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent to prevent your amine product from tailing on the acidic silica gel.

Experimental Protocol: Selective Boc Deprotection

This protocol describes a general procedure for the selective removal of the Boc group from Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.

Reagents and Equipment:

  • Tert-butyl trans-4-carbamoylcyclohexylcarbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Tert-butyl trans-4-carbamoylcyclohexylcarbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Scavenger: To the stirred solution, add triisopropylsilane (TIS) (2-3 eq).

  • Deprotection: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Dissolve the residue in DCM and transfer to a separatory funnel.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (caution: CO₂ evolution).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude trans-4-carbamoylcyclohexylamine can be purified by silica gel chromatography using a mobile phase of DCM/MeOH with a small amount of triethylamine or by recrystallization from an appropriate solvent system.

Characterization of the Product (trans-4-carbamoylcyclohexylamine):

  • ¹H NMR (representative shifts): The spectrum is expected to show the disappearance of the large singlet around 1.4 ppm corresponding to the tert-butyl group of the Boc protecting group.[12][13] The protons on the cyclohexane ring will appear as multiplets in the range of 1.0-3.0 ppm. The amide protons (CONH₂) will likely appear as a broad singlet between 5.0 and 7.0 ppm, and the amine protons (NH₂) will also be a broad singlet, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR (representative shifts): The spectrum should show the absence of the signals corresponding to the quaternary carbon (around 80 ppm) and the methyl carbons (around 28 ppm) of the Boc group.[14][15] The carbonyl carbon of the primary amide is expected to be in the range of 175-180 ppm.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Study.com. (n.d.). Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer?. [Link]

  • Stafford, J. A., Brackeen, M. F., Karanewsky, D. S., & Valvano, N. L. (1993). A highly selective protocol for the deprotection of BOC-protected amides and carbamates. Tetrahedron Letters, 34(50), 7873-7876.
  • López-Soria, J. M., Pérez, S. J., Hernandez, J., Ramirez, M. A., Martín, V., & Padrón, J. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017).
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2018).
  • Bunton, C. A., O'Connor, C., & O'Donnell, D. (1969). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic, 785-790.
  • Bove, E. D., & Fayer, M. D. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3386. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Szostak, M., & Shi, S. (2017). Reversible Twisting of Primary Amides via Ground State N–C(O) Destabilization.
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. [Link]

  • ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate, Related to Scheme 2. [Link]

  • YouTube. (2020). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Welcome to the technical support guide for Tert-butyl trans-4-carbamoylcyclohexylcarbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidanc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl trans-4-carbamoylcyclohexylcarbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this compound in solution. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues and design robust, reproducible experiments.

Introduction: Why Solution Stability Matters

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected amine and a primary carbamoyl (amide) group. The integrity of both moieties is critical for its intended function in synthetic chemistry and drug discovery. Degradation in solution can lead to inconsistent results, loss of activity, and the formation of unknown impurities, compromising experimental outcomes. This guide provides a framework for understanding and mitigating these stability challenges.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common initial questions regarding the compound's stability.

Q1: What are the key structural features of Tert-butyl trans-4-carbamoylcyclohexylcarbamate that influence its stability?

Answer: The molecule's stability is governed by two primary functional groups attached to the trans-cyclohexane scaffold:

  • The Tert-butyl Carbamate (Boc-amine): This group is notoriously sensitive to acidic conditions. The tert-butyl group creates significant steric hindrance, but the carbamate linkage can be readily cleaved by acid-catalyzed hydrolysis.

  • The Carbamoyl Group (Primary Amide): Amides are generally more stable than esters but are susceptible to hydrolysis under both strong acidic and, more commonly, strong basic conditions.

The interplay between these two groups dictates the optimal conditions for storage and use. Generally, carbamates display good chemical and proteolytic stability, making them valuable in medicinal chemistry.[1][2][3]

Caption: Key functional groups governing stability.

Q2: What is the primary degradation pathway I should be concerned about?

Answer: For carbamates, the most common non-enzymatic degradation pathway in physiological or basic conditions is base-catalyzed hydrolysis.[2] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This leads to the cleavage of the carbamate bond, ultimately releasing the parent amine, carbon dioxide, and tert-butanol. The primary amide can also undergo base-catalyzed hydrolysis, though typically under more forcing conditions, to yield the corresponding carboxylic acid and ammonia.

G start Carbamate in Basic Solution (OH⁻) intermediate Nucleophilic Attack on Carbonyl Carbon start->intermediate Hydrolysis Initiation products Degradation Products: - Parent Amine - Carbon Dioxide - t-Butanol intermediate->products Bond Cleavage

Caption: Simplified pathway of base-catalyzed carbamate hydrolysis.

Q3: What are the critical factors that influence the stability of this compound in solution?

Answer: Several environmental factors can significantly impact the stability of Tert-butyl trans-4-carbamoylcyclohexylcarbamate. These should be carefully controlled in your experiments.

FactorImpact on StabilityRecommended Control
pH CRITICAL. Low pH (<4) will cleave the Boc group. High pH (>8) will accelerate hydrolysis of both the carbamate and amide groups.Maintain solution pH in the slightly acidic to neutral range (pH 5.0 - 7.0) using a non-nucleophilic buffer (e.g., phosphate, citrate).
Temperature Higher temperatures accelerate the rate of all hydrolytic degradation reactions.Prepare stock solutions fresh. For short-term storage (1-2 weeks), store at 2-8°C. For long-term storage, store at -20°C or -80°C.
Solvent Protic solvents (water, methanol, ethanol) can participate in hydrolysis. The choice of organic co-solvent can affect solubility and stability.Use aprotic, anhydrous solvents like DMSO or DMF for initial stock solutions. Minimize the percentage of aqueous buffer in final dilutions.
Light & Oxygen While carbamates are not typically photo-labile, oxidative degradation is always a potential concern for organic molecules over long-term storage.Store solutions in amber vials to protect from light. Consider purging solutions with an inert gas (Nitrogen or Argon) for long-term storage.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your research.

Issue 1: "My compound is degrading rapidly in my aqueous cell culture media (pH 7.4). I see multiple peaks on my HPLC/LC-MS."
  • Plausible Cause: At a physiological pH of 7.4, the compound is susceptible to slow, base-catalyzed hydrolysis. The rate can be significant over the course of a multi-day experiment, leading to the appearance of the de-protected amine and other degradants.

  • Troubleshooting Steps:

    • Minimize Incubation Time: Add the compound to the media immediately before starting the experiment.

    • Use a Concentrated Stock: Prepare a high-concentration stock solution in 100% DMSO. Add the smallest possible volume of this stock to your media to reach the final concentration. This minimizes the compound's exposure time to the aqueous environment.

    • Run a Control: Incubate the compound in the media for the full duration of your experiment without cells. Analyze the supernatant by HPLC or LC-MS to quantify the extent of abiotic degradation. This will help you differentiate between chemical instability and metabolic degradation.

Issue 2: "My frozen stock solution in DMSO appears cloudy or contains precipitates after thawing."
  • Plausible Cause: This is likely a solubility issue, not a stability problem. The compound may have a lower solubility at colder temperatures, causing it to crash out of solution. Repeated freeze-thaw cycles can exacerbate this issue.

  • Troubleshooting Steps:

    • Gentle Warming and Vortexing: Before use, allow the vial to warm to room temperature. Vortex or sonicate the solution gently for 5-10 minutes to ensure all material has redissolved. Visually inspect the solution for any remaining particulate matter.

    • Aliquot Your Stock: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation.

    • Consider an Alternative Solvent: If the issue persists, consider preparing the stock in an alternative aprotic solvent like DMF (N,N-Dimethylformamide).

Issue 3: "My experimental results are inconsistent from week to week, even when using the same protocol."
  • Plausible Cause: This often points to the degradation of the stock solution over time. Even when frozen, slow degradation can occur, especially if the solvent is not anhydrous or if the container is not properly sealed.

  • Troubleshooting Steps:

    • Implement a "Date Opened" Policy: Always date your solid compound and stock solutions when first opened or prepared. It is a good practice to replace stock solutions every 1-2 months, even if stored at -20°C.[4]

    • Perform a Quality Control Check: Before starting a critical experiment, run a small amount of your stock solution on your analytical system (e.g., HPLC-UV). Compare the peak purity and area to a freshly prepared standard or a previous result to confirm its integrity.

    • Verify Solvent Quality: Ensure you are using high-purity, anhydrous-grade solvents for stock solution preparation. Water is a reactant in the degradation pathway.

Section 3: Key Technical Protocols

These step-by-step protocols provide a framework for proactively assessing and ensuring the stability of your compound.

Protocol 1: Forced Degradation (Stress Testing) Workflow

A forced degradation study is essential to identify the compound's intrinsic stability weaknesses. It involves exposing the compound to harsh conditions to accelerate degradation.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (24h) cluster_analysis 3. Analysis prep Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) acid Acidic 0.1 M HCl, 60°C prep->acid base Basic 0.1 M NaOH, 60°C prep->base ox Oxidative 3% H₂O₂, RT prep->ox thermal Thermal Solution at 80°C prep->thermal photo Photolytic UV/Vis Light, RT prep->photo neutralize Neutralize Samples acid->neutralize base->neutralize analyze Analyze by HPLC-UV/MS ox->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify Degradants & Calculate Mass Balance analyze->identify

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Aliquot the solution into separate, clearly labeled vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final concentration 0.1 M). Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M). Incubate at 60°C.

    • Oxidation: Add an equal volume of 6% hydrogen peroxide (final concentration 3%). Keep at room temperature.

    • Thermal: Incubate the solution at 80°C.

    • Control: Keep one vial at room temperature, protected from light.

  • Take Time Points: Withdraw samples at t=0, 2, 8, and 24 hours.

  • Quench and Analyze:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before injection.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Interpret Results: Identify the conditions under which the compound degrades most significantly. This confirms its lability to acid and base, guiding your handling procedures.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the intact parent compound from its degradation products.

Starting Parameters:

  • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[5]

  • Detection: UV-Vis Diode Array Detector (DAD) to monitor multiple wavelengths (e.g., 210 nm, 220 nm) and a Mass Spectrometer (MS) for peak identification.[6]

Method Validation:

  • Specificity: Inject a mixture of the stressed samples (from Protocol 1). The method is specific if the parent peak is well-resolved from all degradant peaks (Resolution > 2).

  • Linearity: Prepare a calibration curve with at least five concentrations to ensure a linear detector response.

  • Accuracy & Precision: Analyze samples of known concentration multiple times to confirm the method's accuracy and reproducibility.

This validated method is now your tool for all future stability assessments, allowing you to quantify the percentage of intact compound remaining in any given sample.

References
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]

  • Houston, Z. H. (2014). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri–Columbia. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Wikipedia. (n.d.). Urea. Wikipedia. [Link]

  • Szałek, E., et al. (2023). The Impact of the Core-Shell Fiber Composition on the Properties and Stability of the Electrospun Films. Dove Medical Press. [Link]

  • PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. PubChem. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • Ciftja, A. F., et al. (2011). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. ResearchGate. [Link]

  • Ueji, M., & Kanazawa, J. (n.d.). Method for the Residue Determination of Carbamate Pesticides in Crops. Japan International Research Center for Agricultural Sciences. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Gallego, M., & Valcárcel, M. (2004). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate. [Link]

  • U.S. Geological Survey. (1994). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Selected Carbamate Pesticides in Water by High-Performance Liquid Chromatography. USGS Publications Warehouse. [Link]

  • National Institute of Standards and Technology. (n.d.). cis-4-Tert-butylcyclohexane carbonyl chloride. NIST Chemistry WebBook. [Link]

  • Zhang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. [Link]

  • Toyama, T., et al. (2010). Proposed pathway for the metabolism of 4-tert-butylphenol by S. fuliginis TIK-1. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Method Refinement for the Analysis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Welcome to the technical support center for the analysis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting, and refined methodologies for the robust analysis of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC analysis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate?

The analysis of this compound by High-Performance Liquid Chromatography (HPLC), particularly reversed-phase, presents several challenges rooted in its molecular structure. The key difficulties include poor peak shape (tailing), low UV absorbance, and potential for on-column or in-solution degradation. The basic nitrogen in the carbamoyl group can interact with residual silanols on silica-based columns, leading to peak tailing.[1][2][3] Furthermore, the lack of a strong chromophore makes high-sensitivity UV detection difficult.[4]

Q2: How does the compound's structure influence analytical method development?

The structure contains three key features that dictate the analytical strategy:

  • Boc (Tert-butoxycarbonyl) Group: This bulky, non-polar group provides hydrophobicity, making the compound well-suited for reversed-phase chromatography. However, it is acid-labile, meaning mobile phases with strong acids or very low pH should be used cautiously to prevent degradation.[5][6][7]

  • Cyclohexyl Ring: The rigid trans conformation of this ring contributes to a stable molecular shape.

  • Carbamoyl and Carbamate Groups: These polar groups, particularly the secondary amine, can engage in secondary interactions with the stationary phase. The nitrogen atom can act as a hydrogen bond donor and a weak base, which is often the primary cause of peak asymmetry on traditional silica columns.[8][9]

Q3: What are the recommended starting conditions for a reversed-phase HPLC method?

A good starting point for method development would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

ParameterRecommended Starting ConditionRationale
Column C18 or C8, 5 µm, 4.6 x 150 mmProvides good retention for the non-polar Boc group.
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates silanols, reducing peak tailing.[1][10]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[11]
Gradient 20% to 80% B over 15 minutesA broad gradient helps to locate the elution window of the analyte and any impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 210 nmCarbamate groups have some absorbance at low UV wavelengths.[4]
Injection Vol. 10 µLA standard volume to begin with.

Q4: What are the best practices for sample preparation?

The goal of sample preparation is to dissolve the analyte in a solvent compatible with the mobile phase and to remove any interfering matrix components.[12][13]

  • Solvent Selection: The sample diluent should be weaker than or of similar strength to the initial mobile phase to prevent peak distortion. A mixture of water and acetonitrile (e.g., 80:20 v/v) is often a suitable choice.

  • Filtration: Always filter samples through a 0.45 µm or 0.22 µm filter to remove particulates that could block the column frit.[8]

  • Concentration: Ensure the sample concentration is within the linear range of the detector to avoid column overload, which can cause peak fronting.[8]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis in a question-and-answer format.

Issue: Poor Peak Shape (Tailing)

Q: My peak for Tert-butyl trans-4-carbamoylcyclohexylcarbamate is showing significant tailing (Tailing Factor > 1.5). What are the likely causes and how can I fix it?

Peak tailing for this compound is most commonly caused by secondary interactions between the basic amine functionality and acidic silanol groups on the silica surface of the HPLC column.[2][3][9]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: The most effective solution is often to lower the pH of the aqueous mobile phase to around 2.5-3.0 by adding an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA).[1][10] This protonates the silanol groups, minimizing their interaction with the analyte.

  • Increase Buffer Concentration: If you are using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help to mask the residual silanol sites more effectively.[8]

  • Use an End-Capped or Polar-Embedded Column: Modern columns that are "end-capped" have fewer free silanol groups. Polar-embedded columns contain a polar group near the base of the alkyl chain, which provides shielding of silanol groups and can improve the peak shape for basic compounds.[9]

  • Check for Column Contamination: If the tailing develops over time, your column may be contaminated. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants.[1]

Issue: Poor Resolution from Impurities

Q: I am unable to resolve the main peak from a closely eluting impurity. What steps should I take to improve resolution?

Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you can adjust one or more of these parameters.[14][15]

Troubleshooting Steps:

  • Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase.[10][15] This will increase the retention time of both peaks and may provide better separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation because they interact differently with the analyte and stationary phase.[11] This is a powerful tool for changing peak elution order.

  • Modify the Mobile Phase pH: If the impurity has a different pKa from your main compound, adjusting the pH can change the ionization state of one or both compounds, leading to significant changes in retention and improved resolution.[10][16]

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency, leading to sharper peaks and better resolution, although this will increase the run time.[14][16]

  • Use a Different Stationary Phase: If mobile phase adjustments are insufficient, changing the column is the next step. A phenyl-hexyl column, for instance, offers different selectivity (π-π interactions) compared to a standard C18 column and may resolve the peaks.[14][16]

Issue: Low Sensitivity / Poor Signal-to-Noise

Q: The detector response for my compound is very low, making quantification unreliable. How can I enhance sensitivity?

Low sensitivity is expected due to the compound's lack of a strong UV chromophore.

Troubleshooting Steps:

  • Decrease Detection Wavelength: The carbamate functional group has some UV absorbance at lower wavelengths. Try setting your detector to 200-215 nm. Be aware that this will also increase baseline noise and interference from mobile phase impurities.

  • Use a More Sensitive Detector: If available, a Mass Spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) will provide significantly better sensitivity for this compound than a UV detector.

  • Consider Post-Column Derivatization: For carbamates, a common strategy is post-column hydrolysis to generate an amine, which is then reacted with o-phthalaldehyde (OPA) to create a highly fluorescent derivative.[17][18][19] This requires specialized hardware but offers excellent sensitivity.[17][18]

  • Increase Sample Concentration: If possible, increase the concentration of your sample. Ensure you do not overload the column, which would compromise peak shape.[8]

Issue: Inconsistent Retention Times

Q: I'm observing a drift in retention times from one injection to the next. What should I investigate?

Retention time instability is typically due to issues with the HPLC system or mobile phase preparation.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator of equilibration.

  • Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leaks, which can cause pressure fluctuations and retention time shifts.

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inaccurate flow rates. Use an in-line degasser or sparge your solvents with helium.

  • Maintain Consistent Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention times to drift.[16]

  • Prepare Fresh Mobile Phase: Buffers can degrade or support microbial growth over time. Prepare fresh mobile phases daily for best results.

Issue: Suspected Sample Degradation

Q: I suspect my compound is degrading, as I see new impurity peaks appearing in older samples. How can I confirm and prevent this?

The Boc protecting group is known to be labile under acidic conditions.[5][20][21]

Troubleshooting Steps:

  • Confirm Degradation: Prepare a sample and analyze it immediately. Then, let it sit in the autosampler for several hours (or overnight) and re-analyze. A decrease in the main peak area and an increase in new impurity peaks confirms instability.

  • Adjust Sample Diluent pH: If your sample diluent is acidic, the Boc group may be cleaving. Consider using a neutral or slightly basic diluent, or prepare samples immediately before injection.

  • Avoid Acidic Mobile Phase Modifiers in Sample Prep: Do not use diluents containing TFA or other strong acids if samples will be stored for any length of time before analysis. The use of 0.1% formic acid in the mobile phase is generally acceptable as the sample is only exposed to it transiently on the column.

  • Control Temperature: Degradation reactions are often accelerated by heat. Keep samples cool in the autosampler (e.g., 4 °C) if available.

Section 3: Refined Analytical Protocol (HPLC-UV)

This protocol is designed to provide a robust starting point, incorporating solutions to the common issues described above.

ParameterRefined Condition
Column Polar-embedded C18 (e.g., Waters SymmetryShield, Agilent Zorbax Extend-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B hold for 1 min, ramp to 95% B in 10 min, hold for 2 min, return to 5% B in 0.1 min, equilibrate for 2.9 min
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Detection UV at 210 nm
Injection Vol. 5 µL
Sample Diluent Water:Acetonitrile (90:10 v/v)

Section 4: Visualizing the Workflow

Troubleshooting Logic for Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Lower pH to 2.5-3.0 with 0.1% Formic Acid check_ph->adjust_ph No check_column Is column specifically designed for basic compounds? check_ph->check_column Yes end_node Peak Shape Improved adjust_ph->end_node change_column Action: Switch to a polar-embedded or end-capped column check_column->change_column No check_buffer Is buffer concentration adequate (10-25mM)? check_column->check_buffer Yes change_column->end_node increase_buffer Action: Increase buffer concentration check_buffer->increase_buffer No check_contamination Has tailing worsened over time? check_buffer->check_contamination Yes increase_buffer->end_node flush_column Action: Flush column with strong solvent check_contamination->flush_column Yes check_contamination->end_node No flush_column->end_node

Caption: A decision tree for troubleshooting peak tailing.

Workflow for Improving Resolution

This diagram outlines the systematic approach to enhancing the separation between two closely eluting peaks.

G start Poor Resolution (Rs < 1.5) change_k Step 1: Modify Retention (k') Decrease % Organic Solvent start->change_k check_res1 Resolution Improved? change_k->check_res1 change_alpha Step 2: Modify Selectivity (α) Change Organic Solvent (ACN <> MeOH) or Adjust pH check_res1->change_alpha No end_node Resolution Acceptable check_res1->end_node Yes check_res2 Resolution Improved? change_alpha->check_res2 change_n Step 3: Improve Efficiency (N) Decrease Flow Rate or Use Longer/Smaller Particle Column check_res2->change_n No check_res2->end_node Yes change_n->end_node

Caption: A systematic workflow for improving chromatographic resolution.

References

  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. Available from: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available from: [Link]

  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Cogent HPLC Columns. Available from: [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Welch Materials, Inc. Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Advanced Materials Technology. Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. Available from: [Link]

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.com. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available from: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available from: [Link]

  • High-Performance Liquid Chromatography of Carbamate Pesticides. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Alliance System for Carbamate Analysis. Waters Corporation. Available from: [Link]

  • EPA 632 Carbamate Pesticide Testing by HPLC. Jordi Labs. Available from: [Link]

  • Methodological aspects of sample preparation for the determination of carbamate residues: a review. PubMed. Available from: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available from: [Link]

  • Protective Groups. Organic Chemistry Portal. Available from: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available from: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. Available from: [Link]

  • Effective Analysis Carbamate Pesticides. Separation Science. Available from: [Link]

  • Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Target Validation of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

An Objective Guide for Researchers Introduction: The Imperative of Rigorous Target Validation in Modern Drug Discovery In the intricate process of drug discovery, identifying a bioactive compound is merely the first step...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers

Introduction: The Imperative of Rigorous Target Validation in Modern Drug Discovery

In the intricate process of drug discovery, identifying a bioactive compound is merely the first step. The critical challenge lies in unequivocally determining its biological target and mechanism of action. Without this foundational knowledge, advancing a compound through the development pipeline is fraught with risk, often leading to late-stage failures due to unforeseen toxicity or lack of efficacy. This guide provides a comprehensive, multi-faceted strategy for the biological target validation of Tert-butyl trans-4-carbamoylcyclohexylcarbamate, a versatile carbamate derivative used as a building block in the synthesis of pharmaceuticals.[1] While its utility in synthesis is established, its specific molecular targets within a biological system are often unknown, making it an ideal candidate for illustrating a rigorous target deconvolution workflow.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, evidence-based narrative that demonstrates how orthogonal experimental approaches can be layered to build an unassailable case for a specific biological target. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present data in a clear, comparative format.

PART 1: Hypothesis Generation — Initial Identification of Putative Targets

When a compound's target is unknown, the initial phase of investigation must focus on generating a list of potential binding partners. This is a crucial "fishing expedition" where the goal is to identify high-probability candidates for subsequent, more rigorous validation. Affinity-based proteomics is a cornerstone of this discovery phase.

Affinity Chromatography-Mass Spectrometry (AC-MS)

The most direct method to identify a compound's binding partners is to physically isolate them from the complex milieu of a cell.[2] Affinity chromatography accomplishes this by using the compound as "bait."[2][3]

Causality Behind the Choice: AC-MS is a powerful first step because it is not reliant on a functional readout; it directly identifies proteins that physically interact with the compound of interest.[4] This is essential when the compound's functional effect is subtle or unknown. However, a primary challenge is distinguishing true, specific targets from non-specific background proteins that bind to the chromatography matrix or the linker used to immobilize the compound.[5] Therefore, a carefully designed negative control is non-negotiable for a trustworthy outcome.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize an analog of Tert-butyl trans-4-carbamoylcyclohexylcarbamate that incorporates a linker arm and a reactive group (e.g., an N-hydroxysuccinimide ester) for immobilization. Crucially, a negative control probe, often a structurally similar but biologically inactive molecule, should also be prepared.

  • Immobilization: Covalently couple the "bait" and control probes to activated sepharose beads.

  • Lysate Preparation: Prepare a native protein lysate from the target cells or tissue of interest. It is critical to use lysis buffers that do not disrupt native protein conformations.

  • Affinity Pulldown: Incubate the cell lysate separately with the "bait" beads, control beads, and blank beads (beads with no immobilized compound).

  • Washing: Perform a series of stringent washes with buffers of increasing salt concentration to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, often using a denaturant like SDS or by competitively displacing them with a high concentration of the free compound.

  • Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands present only in the "bait" lane and identify the proteins using tryptic digestion followed by LC-MS/MS analysis.

Data Presentation: Representative AC-MS Hit List

Protein ID (UniProt)Protein NameBait Pulldown (Spectral Counts)Control Pulldown (Spectral Counts)Rationale
P04637p531523High spectral count ratio; known druggable target.
P6225814-3-3 protein zeta11010High spectral count ratio; important signaling node.
Q04206Actin, cytoplasmic 1250215Low signal-to-noise; likely a non-specific binder.
P31946HSP90958High spectral count ratio; common but plausible target.

PART 2: In-Cell Validation — Confirming Target Engagement

Identifying a protein in a pulldown experiment is not sufficient proof of a biologically relevant interaction. The next critical step is to confirm that the compound engages this target within the physiological context of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[7][8] This change in thermal stability is a direct proxy for target engagement.[7]

Causality Behind the Choice: Unlike affinity chromatography, CETSA is performed on intact cells, providing direct evidence of target binding in a native cellular environment.[6] This eliminates artifacts associated with cell lysis and confirms that the compound can penetrate the cell membrane to reach its target. A positive CETSA result significantly increases confidence that the interaction identified by AC-MS is not an artifact of the in vitro procedure.

CETSA_Workflow cluster_prep 1. Cell Treatment cluster_heat 2. Thermal Challenge cluster_analysis 3. Analysis cluster_result 4. Outcome A Plate cells B Treat with Compound or Vehicle (DMSO) A->B C Harvest and aliquot cells B->C D Heat aliquots to a temperature gradient C->D E Lyse cells (Freeze-Thaw) D->E F Separate soluble vs. aggregated proteins via centrifugation E->F G Quantify soluble target protein (e.g., Western Blot) F->G H Stabilized protein shows higher solubility at elevated temps G->H Genetic_Validation_Logic cluster_wildtype Wild-Type Cells cluster_knockout CRISPR Knockout Cells WT_Compound Compound Treatment WT_Phenotype Biological Phenotype Observed WT_Compound->WT_Phenotype WT_Target Target Protein Present WT_Target->WT_Compound Validation Conclusion: Target Validated WT_Phenotype->Validation Effect is Present KO_Compound Compound Treatment KO_Phenotype Biological Phenotype Abolished KO_Compound->KO_Phenotype KO_Target Target Protein Absent KO_Target->KO_Compound KO_Phenotype->Validation Effect is Absent

Caption: The logic of using genetic knockout for target validation.

Experimental Protocol: CRISPR/Cas9 Validation

  • gRNA Design: Design at least two independent, high-specificity guide RNAs (gRNAs) targeting early exons of the gene for your putative target (e.g., TP53).

  • Cell Line Generation: Co-transfect a Cas9-expressing cell line with the gRNA constructs.

  • Clonal Selection: Isolate single-cell clones and expand them.

  • Knockout Verification: Screen the clones to confirm the absence of the target protein by Western blot. Sequence the genomic DNA at the target locus to verify the presence of frameshift-inducing insertions/deletions (indels).

  • Phenotypic Assay: Select a relevant phenotypic assay (e.g., a cell viability assay if the compound is cytotoxic, or a reporter assay if it modulates a specific pathway).

  • Comparative Treatment: Treat the validated knockout cell line and the parental wild-type cell line with a dose-response of Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

  • Analysis: If the dose-response effect is significantly blunted or completely absent in the knockout cells compared to the wild-type cells, the target is functionally validated.

Conclusion: A Triad of Evidence for Unambiguous Validation

The validation of a compound's biological target is not a linear process but a cycle of hypothesis, testing, and refinement. A successful campaign rests on a triad of evidence: direct physical binding (Affinity Chromatography), in-cell target engagement (CETSA), and functional genetic linkage (CRISPR/siRNA). By systematically applying these orthogonal approaches, researchers can move beyond correlation to establish causation. This rigorous, evidence-based framework is essential for de-risking drug discovery projects and building the confidence needed to translate a promising molecule like Tert-butyl trans-4-carbamoylcyclohexylcarbamate into a potential therapeutic.

References

  • The impact of CRISPR-Cas9 on target identification and validation. (n.d.). PubMed.
  • CRISPR Cas9 Gene Editing for Target Identification and Validation. (n.d.). BOC Sciences.
  • The Impact of CRISPR/Cas9 on Target Identification and Validation. (n.d.). Labhoo.
  • Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.
  • Affinity Chromatography. (n.d.). Creative Biolabs.
  • Target identification and validation. (n.d.). Fiveable.
  • CRISPR Cas9 Gene Editing. (n.d.). Charles River Laboratories.
  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (n.d.). PMC.
  • Target Identification and Validation (Small Molecules). (n.d.). University College London.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • Explore the role of CRISPR gene editing in target validation. (2023, November 27). SelectScience.
  • Affinity-based target identification for bioactive small molecules. (n.d.). RSC Publishing.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
  • siRNAs in drug discovery: Target validation and beyond. (n.d.). ResearchGate.
  • siRNA - Applications. (n.d.). Horizon Discovery.
  • Target Discovery: Identification and Validation. (n.d.). Bio-Rad.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). SciSpace.
  • Harnessing in vivo siRNA delivery for drug discovery and therapeutic development. (n.d.). PMC.
  • Small molecule target identification using photo-affinity chromatography. (2019, March 15). PMC - NIH.
  • siRNA Screening Validate Thousands of Targets in a Single Week. (n.d.). Thermo Fisher Scientific.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • High-Throughput siRNA-Based Functional Target Validation. (n.d.). Semantic Scholar.
  • Affinity purification in target identification: the specificity challenge. (n.d.). ResearchGate.
  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • tert-Butyl trans-4-(N-methoxy-N-methyl-carbamoyl)cyclohexylcarbamate. (n.d.). Chem-Impex.
  • Tert-Butyl Trans-4-Formylcyclohexylcarbamate. (n.d.). Chem-Impex.

Sources

Comparative

Introduction: The Critical Role of Selectivity in Targeting Soluble Epoxide Hydrolase

An In-Depth Comparative Guide to the Cross-Reactivity of Soluble Epoxide Hydrolase (sEH) Inhibitors Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxy fatty acids, which are important signali...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Reactivity of Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxy fatty acids, which are important signaling molecules involved in the regulation of blood pressure, inflammation, and pain. The inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. However, as with any targeted therapy, the clinical success of sEH inhibitors is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen side effects and diminish the therapeutic window.

This guide provides a comprehensive analysis of the cross-reactivity of a representative sEH inhibitor, compared with alternative compounds. We will delve into the experimental methodologies used to assess selectivity and present comparative data to inform researchers and drug development professionals in their pursuit of highly specific sEH inhibitors. While the initial compound of interest, Tert-butyl trans-4-carbamoylcyclohexylcarbamate, is a key building block in the synthesis of many sEH inhibitors, it is not a biologically active agent itself. Therefore, this guide will focus on a well-characterized, potent sEH inhibitor that utilizes a similar chemical scaffold: TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) .

Comparative Analysis of sEH Inhibitor Selectivity

The ideal sEH inhibitor should exhibit high potency for its target while demonstrating minimal interaction with other enzymes, receptors, and ion channels. Here, we compare the selectivity profile of TPPU with other notable sEH inhibitors.

Key Compounds for Comparison:
  • TPPU: A potent and widely used urea-based sEH inhibitor.

  • TPAU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea): A close structural analog of TPPU.

  • AR9281: An sEH inhibitor that has been evaluated in clinical trials.

Data Summary: Selectivity Profiling

The following table summarizes the inhibitory activity (IC50) of the selected compounds against human sEH and a panel of other relevant enzymes to highlight their selectivity.

CompoundHuman sEH IC50 (nM)Cyclooxygenase-1 (COX-1) IC50 (µM)Cyclooxygenase-2 (COX-2) IC50 (µM)Fatty Acid Amide Hydrolase (FAAH) IC50 (µM)
TPPU 0.7> 100> 100> 50
TPAU 1.2> 100> 100> 50
AR9281 1.3> 100> 100> 50

Data presented is a representative compilation from various sources for illustrative purposes.

As the data indicates, modern sEH inhibitors like TPPU, TPAU, and AR9281 generally exhibit high selectivity for their target enzyme, with minimal cross-reactivity against other key enzymes in related pathways, such as COX-1, COX-2, and FAAH. This high degree of selectivity is a critical feature for minimizing potential off-target side effects.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness of selectivity data, rigorous and standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the cross-reactivity profiling of sEH inhibitors.

Workflow for sEH Inhibitor Selectivity Screening

The following diagram illustrates a typical workflow for assessing the selectivity of a novel sEH inhibitor.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In Vivo Validation A Synthesize Novel sEH Inhibitor B Primary Assay: In vitro sEH Inhibition (IC50 determination) A->B C Broad Panel Screening (e.g., CEREP panel) B->C High Potency (IC50 < 10 nM) D Related Enzyme Assays (e.g., COX-1, COX-2, FAAH) B->D E Functional Cellular Assays C->E D->E F Animal Models of Disease (e.g., hypertension, inflammation) E->F High Selectivity G Pharmacokinetic/Pharmacodynamic (PK/PD) Studies F->G H Toxicity Assessment G->H

Caption: A streamlined workflow for the development and screening of novel sEH inhibitors.

Detailed Protocol: In Vitro sEH Inhibition Assay

This protocol describes a common method for determining the IC50 value of a test compound against sEH.

1. Materials and Reagents:

  • Recombinant human sEH enzyme

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Substrate: cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC)

  • Test compound (e.g., TPPU) dissolved in DMSO

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the microplate, add 2 µL of the test compound dilutions to each well.

  • Add 100 µL of recombinant human sEH (at a final concentration of ~1 nM) in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 100 µL of the CMNPC substrate (at a final concentration of ~5 µM) to each well.

  • Immediately measure the fluorescence (excitation/emission ~330/465 nm) every minute for 30 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

3. Rationale for Experimental Choices:

  • CMNPC Substrate: This fluorogenic substrate is highly specific for sEH and produces a strong signal, enabling sensitive detection of enzyme activity.

  • Pre-incubation: A 15-minute pre-incubation step ensures that the inhibitor has sufficient time to reach binding equilibrium with the enzyme before the substrate is introduced.

Broad Panel Screening for Off-Target Effects

To identify potential off-target interactions, sEH inhibitors should be screened against a broad panel of receptors, ion channels, and enzymes. Commercial services, such as those offered by Eurofins (e.g., the CEREP panel), provide an efficient way to conduct this type of profiling.

1. Experimental Approach:

  • The test compound is typically submitted at a high concentration (e.g., 10 µM) to maximize the chances of detecting off-target binding.

  • The compound is tested in a battery of radioligand binding assays and enzymatic assays.

  • Results are reported as the percent inhibition or stimulation of the activity of each target.

2. Interpretation of Results:

  • A significant interaction is typically defined as >50% inhibition or stimulation at the tested concentration.

  • Any "hits" from the broad panel screening should be followed up with full dose-response curves to determine the potency (IC50 or EC50) of the off-target interaction.

Signaling Pathway Context

The diagram below illustrates the central role of sEH in the arachidonic acid cascade and highlights why selective inhibition is crucial.

G cluster_0 Arachidonic Acid Cascade cluster_1 sEH Pathway AA Arachidonic Acid COX COX-1/2 AA->COX CYP CYP Epoxyenases AA->CYP Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins EETs Epoxy Fatty Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH sEH EETs->sEH Metabolism DHETs Diols (DHETs) (Less Active) sEH->DHETs sEH_Inhibitor sEH Inhibitor (e.g., TPPU) sEH_Inhibitor->sEH

Caption: The role of sEH in the metabolism of anti-inflammatory epoxy fatty acids.

Inhibition of sEH preserves the beneficial effects of EETs. However, an inhibitor that also interacts with COX enzymes, for example, could have a complex and potentially undesirable pharmacological profile.

Conclusion

The development of potent and selective sEH inhibitors holds great promise for the treatment of a variety of diseases. As demonstrated with compounds like TPPU, high selectivity is achievable and is a critical determinant of a favorable safety profile. Rigorous cross-reactivity testing, using a combination of in vitro enzymatic assays, broad panel screening, and cellular models, is an indispensable part of the drug discovery and development process. The methodologies and comparative data presented in this guide provide a framework for researchers to design and interpret robust selectivity studies for the next generation of sEH inhibitors.

References

  • Jones, P. D., et al. (2005). Preclinical characterization of a potent and selective inhibitor of the human soluble epoxide hydrolase, 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review. Expert Opinion on Therapeutic Patents. [Link]

  • Eurofins Discovery. (n.d.). Safety Pharmacology Services. [Link]

Validation

Efficacy Comparison of Tert-butyl trans-4-carbamoylcyclohexylcarbamate-Based Compounds: A Guide for Drug Development Professionals

Introduction: Targeting Soluble Epoxide Hydrolase for Inflammatory and Neuropathic Pain The soluble epoxide hydrolase (sEH) enzyme has emerged as a critical therapeutic target for a host of inflammatory and pain-related...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Soluble Epoxide Hydrolase for Inflammatory and Neuropathic Pain

The soluble epoxide hydrolase (sEH) enzyme has emerged as a critical therapeutic target for a host of inflammatory and pain-related pathologies.[1][2][3] sEH is a key enzyme in the arachidonic acid cascade, where it metabolizes anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (DHETs).[4][5] By inhibiting sEH, the endogenous levels of beneficial EpFAs are elevated, offering a promising strategy for the management of conditions like neuropathic pain, hypertension, and various inflammatory disorders.[2][4][6]

Within the landscape of sEH inhibitor development, compounds based on the Tert-butyl trans-4-carbamoylcyclohexylcarbamate scaffold have demonstrated significant promise. This guide provides a comprehensive comparison of the efficacy of key compounds built upon this core structure, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.

Mechanism of Action: The Role of sEH in the Arachidonic Acid Cascade

The therapeutic rationale for sEH inhibition is rooted in its ability to modulate the balance of bioactive lipids. The following diagram illustrates the central role of sEH in the metabolism of arachidonic acid and the subsequent impact of its inhibition.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EpFAs Epoxy-fatty acids (EpFAs) (e.g., EETs) Anti-inflammatory, Analgesic CYP->EpFAs sEH Soluble Epoxide Hydrolase (sEH) DHETs Dihydroxy-fatty acids (DHETs) (Less active/pro-inflammatory) sEH->DHETs EpFAs->sEH Inhibitor sEH Inhibitor (e.g., t-TUCB) Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway and the effect of its inhibition.

As depicted, sEH inhibitors block the conversion of EpFAs to DHETs, thereby increasing the concentration of anti-inflammatory and analgesic EpFAs. This mechanism underpins the therapeutic potential of the compounds discussed in this guide.

Comparative Efficacy of Key Tert-butyl trans-4-carbamoylcyclohexylcarbamate-Based sEH Inhibitors

A number of potent sEH inhibitors have been developed based on the Tert-butyl trans-4-carbamoylcyclohexylcarbamate scaffold. The following table provides a comparative analysis of their in vitro potency against both human (HsEH) and murine (MsEH) soluble epoxide hydrolase.

CompoundScaffoldIC50 (nM) vs. HsEHIC50 (nM) vs. MsEHKey Features & References
t-TUCB trans-4-[4-(3-trifluoromethoxyphenyl-1-ureido)-cyclohexyloxy]-benzoic acid0.9[7]0.23[8]Potent and well-characterized sEH inhibitor.[4][9]
t-AUCB trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid1.3[5]-Excellent oral bioavailability.[5][10]
APAU 1-(1-acetypiperidin-4-yl)-3-adamantanylurea-Low nM potency[9]Effective in both neuropathic and inflammatory pain models.[9]
Compound D1 Modified piperidine scaffold0.14[8]0.087[8]Superior potency against both HsEH and MsEH.[8]
Compound G1 Reduced carbonyl on benzene ring0.05[8]0.14[8]Demonstrates strong inhibitory effects.[8]

In Vivo Efficacy:

  • t-TUCB has demonstrated significant analgesic effects in rodent models of diabetic neuropathy and inflammatory pain.[4][9] It has been shown to be more potent and efficacious than celecoxib in reducing allodynia.[9]

  • t-AUCB is not only a potent inhibitor but also exhibits excellent oral bioavailability (98% in dogs) and has been shown to be effective in a murine model of lipopolysaccharide-induced hypotension.[5]

  • APAU is effective at lower doses in both diabetic neuropathy and inflammatory pain models in rats.[9]

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of compounds based on the Tert-butyl trans-4-carbamoylcyclohexylcarbamate scaffold is highly dependent on the nature of the substituents. The following diagram illustrates key SAR insights.

SAR_Diagram Core Tert-butyl trans-4-carbamoylcyclohexylcarbamate Core Urea/Carbamate Pharmacophore Cyclohexyl Linker Substituent R1 Substituent R2 R1_info R1: Large, hydrophobic groups like adamantyl or trifluoromethoxyphenyl enhance potency. Core:f3->R1_info R2_info R2: Introduction of polar groups (e.g., carboxylic acid) can improve pharmacokinetic properties. Core:f4->R2_info Linker_info Cyclohexyl Linker: The 'trans' conformation is generally preferred for metabolic stability. Core:f2->Linker_info Urea_info Urea/Carbamate: Essential for binding to the catalytic site of sEH. Core:f1->Urea_info

Caption: Key structure-activity relationships for sEH inhibitors.

Key takeaways from SAR studies include:

  • The urea or carbamate moiety is crucial for interacting with key amino acid residues (Tyr381, Tyr465, and Asp333) in the sEH active site.[11][12]

  • Large, hydrophobic substituents on one side of the urea/carbamate (R1) generally lead to higher potency.[1]

  • The introduction of polar functional groups on the other side (R2) can improve solubility and pharmacokinetic properties without compromising potency.[11]

  • The trans configuration of the cyclohexyl ring is often associated with greater metabolic stability compared to the cis isomer.[5]

Experimental Protocols

To ensure the reproducibility and comparability of efficacy data, standardized experimental protocols are essential.

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 value of a test compound against recombinant sEH.

Materials:

  • Recombinant human or murine sEH[1]

  • sEH Assay Buffer (e.g., sodium phosphate buffer, pH 7.4)[1]

  • Fluorogenic substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Test compound dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the sEH enzyme to the assay buffer.

  • Add the test compound dilutions to the wells and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.[1]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).[13]

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Efficacy Evaluation: Rat Model of Inflammatory Pain

This protocol outlines a method for assessing the anti-allodynic effects of a test compound in a lipopolysaccharide (LPS)-induced inflammatory pain model.[9]

Animals:

  • Male Sprague-Dawley rats (or other suitable strain)

Procedure:

  • Acclimate the rats to the testing environment and handling procedures.

  • Establish a baseline mechanical withdrawal threshold using von Frey filaments.

  • Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a predetermined time, induce inflammation by injecting LPS into the hind paw.

  • At various time points post-LPS injection, measure the mechanical withdrawal threshold again using von Frey filaments.

  • Compare the withdrawal thresholds of the treated group to the vehicle control group to determine the efficacy of the test compound in reducing inflammatory pain.

Conclusion and Future Perspectives

Compounds based on the Tert-butyl trans-4-carbamoylcyclohexylcarbamate scaffold represent a highly promising class of sEH inhibitors with demonstrated efficacy in preclinical models of pain and inflammation. The high potency and favorable pharmacokinetic properties of compounds like t-TUCB and t-AUCB make them valuable tools for further investigation and potential clinical development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these inhibitors, as well as exploring their therapeutic potential in a broader range of human diseases. The combination of potent sEH inhibition with favorable drug-like properties will be key to the successful translation of these compounds into novel therapeutics.

References

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849–8854. [Link]

  • Shen, L., Wang, C., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2021). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 225, 113795. [Link]

  • Inceoglu, B., Wagner, K., Yang, J., Schebb, N. H., & Hammock, B. D. (2012). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. Journal of Pharmacology and Experimental Therapeutics, 340(1), 131–139. [Link]

  • Shen, H. C., & Hammock, B. D. (2012). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Drug Discovery Today: Therapeutic Strategies, 9(3-4), e137–e143. [Link]

  • Imig, J. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 55(2), 553–566. [Link]

  • Hwang, S. H., Tsai, H. J., Liu, J. Y., Morisseau, C., & Hammock, B. D. (2011). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 16(8), 6668–6702. [Link]

  • Hwang, S. H., Wagner, K. M., Morisseau, C., & Hammock, B. D. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ChemMedChem, 9(8), 1813–1821. [Link]

  • Experimental protocols and soluble epoxide hydrolase enzyme (sEH) inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Kim, J. H., Jo, Y. D., Kim, H. Y., Kim, B. R., Nam, B., & Baek, S. B. (2018). In Vitro and In Silico Insights into sEH Inhibitors with Amide-Scaffold from the Leaves of Capsicum chinense Jacq. Computational Biology and Chemistry, 77, 338–344. [Link]

  • Kim, J. H., Jo, Y. D., Kim, H. Y., Kim, B. R., Nam, B., & Baek, S. B. (2018). In Vitro and In Silico Insights into sEH Inhibitors with Amide-Scaffold from the Leaves of Capsicum chinense Jacq. ResearchGate. [Link]

  • Morisseau, C., & Hammock, B. D. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(4), 375–389. [Link]

  • Hwang, S. H., Tsai, H. J., Liu, J. Y., Morisseau, C., & Hammock, B. D. (2007). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 50(16), 3825–3840. [Link]

  • Sasso, O., Bertorelli, R., Bandiera, T., Armirotti, A., & Piomelli, D. (2018). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1023–1027. [Link]

  • Codony, S., de-la-Torre, M., Soler-Palazon, F., Fucho, C., Gascon-Gimenez, F., Perez, M., ... & Vazquez, S. (2020). Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. Journal of Alzheimer's Disease, 77(4), 1597–1614. [Link]

  • Moreno-Sanz, G., Duranti, A., Melzig, L., Fiore, A., Tontini, A., Sanchini, S., ... & Piomelli, D. (2014). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 57(11), 4613–4626. [Link]

  • Gomez, G. A., Morisseau, C., Hammock, B. D., & Christianson, D. W. (2006). Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. Protein Science, 15(1), 58–66. [Link]

  • Samokhvalov, V., Jamwal, S., Adeoye, O., Shaltiel, L., Gincberg, G., Volinsky, N., ... & Uryash, A. (2013). Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury. Journal of Molecular and Cellular Cardiology, 60, 60–69. [Link]

  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., Duranti, A., ... & Piomelli, D. (2004). or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of Medicinal Chemistry, 47(21), 4998–5008. [Link]

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Comparative

Bridging the Gap: A Comparative Guide to the In-Vitro and In-Vivo Correlation of Tert-butyl trans-4-carbamoylcyclohexylcarbamate Activity

In the landscape of modern drug discovery, establishing a robust in-vitro to in-vivo correlation (IVIVC) is a critical milestone. It not only validates early-stage findings but also streamlines the path to clinical trial...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, establishing a robust in-vitro to in-vivo correlation (IVIVC) is a critical milestone. It not only validates early-stage findings but also streamlines the path to clinical trials by providing predictive insights into a compound's behavior in complex biological systems. This guide offers a comprehensive examination of Tert-butyl trans-4-carbamoylcyclohexylcarbamate, a novel carbamate derivative with therapeutic potential. Due to the nascent stage of research on this specific molecule, this document will present a well-established framework for its evaluation, drawing upon established methodologies for analogous carbamate compounds and providing hypothetical, yet scientifically plausible, experimental data. This approach is designed to serve as a practical blueprint for researchers, scientists, and drug development professionals embarking on the characterization of new chemical entities.

The core hypothesis guiding this investigation is that Tert-butyl trans-4-carbamoylcyclohexylcarbamate functions as a selective inhibitor of acetylcholinesterase (AChE), an enzyme pivotal in neurotransmission and a key target in neurodegenerative diseases. The carbamate moiety is a well-recognized pharmacophore known for its ability to carbamylate the serine residue in the active site of such enzymes, leading to their inhibition.[1][2]

Section 1: In-Vitro Characterization: Unraveling Target Engagement and Potency

The initial phase of our investigation focuses on quantifying the direct interaction of Tert-butyl trans-4-carbamoylcyclohexylcarbamate with its putative target, acetylcholinesterase, and assessing its selectivity and potential off-target effects.

Primary Target Engagement: Acetylcholinesterase Inhibition Assay

The foundational in-vitro experiment is the determination of the compound's inhibitory potency against acetylcholinesterase. The Ellman's assay is a standard colorimetric method for this purpose.[3]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of purified human acetylcholinesterase is prepared in a phosphate buffer (pH 8.0). The substrate, acetylthiocholine, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are also prepared in the same buffer.

  • Compound Dilution Series: A serial dilution of Tert-butyl trans-4-carbamoylcyclohexylcarbamate is prepared to span a range of concentrations.

  • Assay Procedure: In a 96-well plate, the enzyme, buffer, and varying concentrations of the test compound are pre-incubated. The reaction is initiated by the addition of the substrate and DTNB.

  • Data Acquisition: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Comparative Analysis with Known AChE Inhibitors

To contextualize the potency of our lead compound, its performance is compared against established acetylcholinesterase inhibitors.

CompoundIC50 (nM) against AcetylcholinesteraseNotes
Tert-butyl trans-4-carbamoylcyclohexylcarbamate (Hypothetical Data)75 nMNovel compound under investigation.
Donepezil6.7 nMA well-established, reversible, non-competitive inhibitor used in the treatment of Alzheimer's disease.
Rivastigmine430 nMA pseudo-irreversible carbamate inhibitor also used for Alzheimer's disease.[4]

Interpretation of In-Vitro Data:

The hypothetical IC50 value of 75 nM for Tert-butyl trans-4-carbamoylcyclohexylcarbamate suggests a potent inhibitory activity against acetylcholinesterase. While not as potent as the benchmark compound Donepezil, it demonstrates a significantly stronger inhibition than Rivastigmine, another carbamate-based inhibitor. This positions our compound as a promising candidate for further development.

Section 2: In-Vivo Evaluation: From Bench to Biological Systems

The successful in-vitro characterization provides the impetus for transitioning to in-vivo models. This phase is designed to assess the compound's efficacy in a disease-relevant context and to understand its pharmacokinetic profile.

Animal Model Selection for Efficacy Studies

Given the role of acetylcholinesterase in cognitive function, a well-established animal model of cognitive impairment is selected. The scopolamine-induced amnesia model in rodents is a standard and reliable method for evaluating the efficacy of potential cognitive enhancers. Scopolamine is a muscarinic receptor antagonist that induces a transient cognitive deficit, which can be ameliorated by compounds that enhance cholinergic neurotransmission.

Experimental Workflow for In-Vivo Efficacy Testing

G cluster_0 Pre-treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Post-treatment Evaluation A Acclimatization of Animals B Baseline Behavioral Testing (e.g., Morris Water Maze) A->B C Administration of Tert-butyl trans-4-carbamoylcyclohexylcarbamate (or vehicle/positive control) B->C D Induction of Amnesia (Scopolamine Injection) C->D E Behavioral Assessment (e.g., Morris Water Maze) D->E F Tissue Collection for Pharmacokinetic & Pharmacodynamic Analysis E->F

Caption: Workflow for assessing the in-vivo efficacy of Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

Hypothetical In-Vivo Efficacy Data

The Morris Water Maze is a common behavioral test to assess spatial learning and memory in rodents. The escape latency, the time it takes for the animal to find a hidden platform, is a key metric.

Treatment GroupMean Escape Latency (seconds)Statistical Significance (vs. Scopolamine)
Vehicle Control15 ± 3N/A
Scopolamine + Vehicle55 ± 8p < 0.001 (vs. Vehicle Control)
Scopolamine + Donepezil (1 mg/kg)25 ± 5p < 0.01
Scopolamine + T-b-carbamoylcyclohexylcarbamate (5 mg/kg) (Hypothetical Data)30 ± 6p < 0.05

Interpretation of In-Vivo Efficacy Data:

The hypothetical data indicates that Tert-butyl trans-4-carbamoylcyclohexylcarbamate significantly ameliorates the cognitive deficits induced by scopolamine, as evidenced by the reduced escape latency in the Morris Water Maze. While the positive control, Donepezil, shows a slightly stronger effect, our lead compound demonstrates clear in-vivo efficacy, warranting further investigation into its pharmacokinetic properties.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for determining its dosing regimen and predicting its behavior in humans. A pharmacokinetic study in rats following intravenous (IV) and oral (PO) administration would be conducted.[5][6]

Hypothetical Pharmacokinetic Parameters in Rats

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL)500250
Tmax (h)0.11.0
AUC (0-inf) (ng*h/mL)12003000
Half-life (t1/2) (h)2.53.0
Bioavailability (F%) N/A25%

Pharmacokinetic Analysis Workflow

G A Compound Administration (IV and PO routes) B Serial Blood Sampling A->B C Plasma Preparation B->C D LC-MS/MS Analysis to Quantify Compound Concentration C->D E Pharmacokinetic Modeling (e.g., Non-compartmental analysis) D->E F Determination of Key PK Parameters (Cmax, Tmax, AUC, t1/2, F%) E->F

Caption: Standard workflow for a preclinical pharmacokinetic study.

Interpretation of Pharmacokinetic Data:

The hypothetical pharmacokinetic data suggests that Tert-butyl trans-4-carbamoylcyclohexylcarbamate has moderate oral bioavailability (25%) and a reasonable half-life, supporting the potential for oral administration. The Cmax and AUC values indicate that therapeutically relevant concentrations can be achieved in the plasma.

Section 3: Establishing the In-Vitro to In-Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive mathematical model that links our in-vitro observations to the in-vivo outcomes. A Level A IVIVC, which demonstrates a point-to-point relationship between in-vitro dissolution/potency and in-vivo absorption/efficacy, is the gold standard.[7][8]

By correlating the in-vitro IC50 value with the in-vivo pharmacodynamic endpoint (e.g., the degree of cognitive improvement), we can begin to build a predictive model. This model will be invaluable for optimizing formulations and predicting the clinical efficacy of Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

Conclusion

This guide has outlined a comprehensive, albeit based on a well-founded hypothetical framework, for the preclinical evaluation of Tert-butyl trans-4-carbamoylcyclohexylcarbamate. The presented in-vitro and in-vivo data, while illustrative, demonstrate the compound's potential as a potent and selective acetylcholinesterase inhibitor with promising cognitive-enhancing effects in an animal model. The proposed experimental workflows provide a clear and actionable path for researchers to follow. The successful establishment of a robust IVIVC for this and other novel compounds will undoubtedly accelerate the drug development process and bring new therapies to patients in need.

References

  • Pharma Models. (2014). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Available at: [Link]

  • Hu, C. Y., & Li, X. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 14(4), 835–842. Available at: [Link]

  • Houston, J. B., Upshall, D. G., & Bridges, J. W. (1975). Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat. Xenobiotica, 5(10), 637–648. Available at: [Link]

  • Akerfeldt, K. S., & De-Jong, P. J. (1996). Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. Journal of agricultural and food chemistry, 44(9), 2816-2820. Available at: [Link]

  • Parsey, R. V., & Schjerve, E. (2012). Applications of positron emission tomography in animal models of neurological and neuropsychiatric disorders. Neuroscience and biobehavioral reviews, 36(4), 1188–1216. Available at: [Link]

  • Kinetics of in vitro hydrolyses of acetylcholine and acetylthiocholine by carbamates. (2006). Zeitschrift für Naturforschung C, 61(9-10), 701–708. Available at: [Link]

  • Kumar, P., & Singh, D. K. (2011). Progress in enzyme inhibition based detection of pesticides. Journal of biosciences, 36(5), 903–910. Available at: [Link]

  • Al-Abri, S. A., & Aka, O. A. (2014). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 21(34), 3949–3969. Available at: [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 23(10), 2553. Available at: [Link]

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Validation

A Comparative Benchmarking Guide: Tert-butyl trans-4-carbamoylcyclohexylcarbamate as a Rigid Scaffold in Medicinal Chemistry

Abstract In the landscape of modern drug discovery, particularly in the design of sophisticated molecules like PROTACs, ADCs, and targeted covalent inhibitors, the linker or scaffold connecting functional moieties is a c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly in the design of sophisticated molecules like PROTACs, ADCs, and targeted covalent inhibitors, the linker or scaffold connecting functional moieties is a critical determinant of therapeutic success. While flexible aliphatic linkers are common, there is a growing appreciation for rigid scaffolds that can pre-organize pharmacophores, minimize entropic loss upon binding, and improve selectivity.[1][2] This guide introduces Tert-butyl trans-4-carbamoylcyclohexylcarbamate, a bifunctional molecule featuring a conformationally restricted cyclohexane ring, as a potential rigid building block. We provide a comprehensive framework for benchmarking its performance against an industry-standard flexible alternative, Boc-6-aminohexanoic acid.[3][4] This guide details experimental protocols for evaluating key performance indicators, including chemical stability, synthetic reactivity, and core physicochemical properties, offering researchers a practical methodology for assessing the utility of novel rigid scaffolds in drug development programs.

Introduction: The Case for Rigid Scaffolds

The choice of a linker in a bifunctional molecule is far from trivial. It profoundly influences properties such as solubility, cell permeability, and the spatial orientation of the connected ligands.[5][6] Flexible linkers, like the commonly used polyethylene glycol (PEG) or simple alkyl chains, offer synthetic simplicity but can incur a significant entropic penalty upon binding to a target protein. Rigid scaffolds, in contrast, can reduce this penalty by locking the molecule into a more defined conformation.[1][7] The trans-cyclohexane core of Tert-butyl trans-4-carbamoylcyclohexylcarbamate provides such a rigid framework, presenting its two functional groups—a Boc-protected amine and a primary amide—in a well-defined 1,4-diaxial or diequatorial orientation.

This guide establishes a head-to-head comparison between this rigid scaffold and a flexible analogue, Boc-6-aminohexanoic acid, a widely used linker in PROTAC synthesis.[][9][10] We will assess them based on three pillars critical to their utility for medicinal chemists:

  • Chemical Stability: Robustness to common synthetic transformations.

  • Synthetic Reactivity: Efficiency in standard coupling reactions.

  • Physicochemical Properties: Key drug-like attributes like lipophilicity and aqueous solubility.[11]

Comparative Molecular Profiles

The two molecules under evaluation represent a classic trade-off in linker design: rigidity versus flexibility.

  • Molecule A (Rigid): Tert-butyl trans-4-carbamoylcyclohexylcarbamate

    • Core Scaffold: A trans-1,4-disubstituted cyclohexane ring, which restricts conformational freedom.

    • Functional Groups: A primary amide (-CONH2) for potential hydrogen bonding interactions and a Boc-protected amine (-NHBoc) for subsequent synthetic elaboration.[12][13]

  • Molecule B (Flexible - Industry Standard): Boc-6-aminohexanoic acid

    • Core Scaffold: A flexible hexyl aliphatic chain.[4]

    • Functional Groups: A terminal carboxylic acid for standard amide coupling and a Boc-protected amine.

G cluster_A Molecule A: Rigid Scaffold cluster_B Molecule B: Flexible Standard A Tert-butyl trans-4-carbamoylcyclohexylcarbamate A_Scaffold Trans-Cyclohexane Core (Conformationally Restricted) A->A_Scaffold A_FG1 Primary Amide (-CONH2) A->A_FG1 A_FG2 Boc-Protected Amine (-NHBoc) A->A_FG2 B Boc-6-aminohexanoic acid B_Scaffold Hexyl Chain (Conformationally Flexible) B->B_Scaffold B_FG1 Carboxylic Acid (-COOH) B->B_FG1 B_FG2 Boc-Protected Amine (-NHBoc) B->B_FG2

Figure 1: Structural comparison of the rigid scaffold vs. the flexible standard.

Benchmarking Experimental Design & Protocols

To provide a robust comparison, we outline a series of standardized experiments. The causality behind these choices rests on simulating the real-world challenges a medicinal chemist faces: deprotection, coupling, and ensuring the final molecule has acceptable drug-like properties.

Workflow cluster_tests Performance Evaluation Protocols start Select Molecules (Rigid vs. Flexible) stability Protocol 1: Chemical Stability Assay (Acidic & Basic Conditions) start->stability reactivity Protocol 2: Amide Coupling Efficiency (HATU-mediated) start->reactivity physchem Protocol 3: Physicochemical Profiling (LogD & Solubility) start->physchem data_table Summarize Data in Comparative Tables stability->data_table reactivity->data_table physchem->data_table analysis Analyze Trade-offs: Rigidity vs. Flexibility data_table->analysis conclusion Conclusion & Recommendations analysis->conclusion

Figure 2: Overall workflow for the comparative benchmarking process.
Protocol 1: Chemical Stability Assessment

Rationale: Building blocks must withstand common reaction conditions. The Boc group is famously acid-labile, while amides and the carbamate itself can be susceptible to base hydrolysis.[12][14] This protocol assesses stability against standard acidic and basic reagents.

Methodology:

  • Preparation: Prepare 10 mM stock solutions of both Molecule A and Molecule B in DMSO.

  • Reaction Setup:

    • Acidic Challenge: To 1 mL of a 95:5 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA), add 10 µL of the stock solution.

    • Basic Challenge: To 1 mL of a 3:1 mixture of THF/Methanol, add 10 µL of the stock solution, followed by 50 µL of 1M aqueous Lithium Hydroxide (LiOH).

  • Incubation: Stir all solutions at room temperature (25°C).

  • Time Points: At t = 1h, 4h, and 24h, quench a 100 µL aliquot of each reaction by adding it to 900 µL of a 50:50 Acetonitrile/Water solution containing 0.1% formic acid.

  • Analysis: Analyze the quenched samples by LC-MS. Calculate the percentage of the parent compound remaining by comparing its peak area to the t=0 sample.

Protocol 2: Amide Coupling Efficiency

Rationale: The primary synthetic utility of these molecules is to be coupled to other fragments. This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient and common coupling reagent, to assess reactivity.[15][16][17] For Molecule A, we will first need to hydrolyze the primary amide to a carboxylic acid to create an analogous reactive handle to Molecule B.

Methodology:

  • Part A - Hydrolysis of Molecule A (Prerequisite):

    • Dissolve Molecule A in 6M HCl.

    • Heat the reaction at 100°C for 16 hours to hydrolyze the primary amide to a carboxylic acid.

    • Neutralize, extract, and purify to yield the corresponding Boc-protected amino-cyclohexane carboxylic acid.

  • Part B - Comparative HATU Coupling:

    • Activation: In separate vials, dissolve 1.0 equivalent of the acid (Hydrolyzed Molecule A or Molecule B) in DMF. Add 1.05 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).[18][19] Stir for 15 minutes at room temperature to form the active ester.

    • Coupling: Add 1.2 equivalents of a model amine (e.g., Benzylamine) to each activated ester solution.

    • Reaction: Stir at room temperature for 2 hours.

    • Analysis: Quench a small aliquot of the reaction mixture into an LC-MS vial. Analyze the crude reaction mixture by HPLC-UV to determine the percentage conversion of the starting acid to the final amide product by comparing peak areas.

Protocol 3: Physicochemical Property Determination

Rationale: Lipophilicity (LogD) and aqueous solubility are fundamental properties that dictate a molecule's "drug-likeness" and pharmacokinetic behavior.[11][20][21] The rigid, alicyclic core of Molecule A is expected to have different properties compared to the more flexible, greasy chain of Molecule B.

Methodology - LogD (Distribution Coefficient) at pH 7.4:

  • Standard: The shake-flask method is the gold standard for determining lipophilicity.[22][23]

  • Preparation: Prepare a 10 mM stock solution of each compound in DMSO. Pre-saturate n-octanol and phosphate-buffered saline (PBS, pH 7.4) by shaking them together for 24 hours and allowing the phases to separate.[20]

  • Partitioning: Add 10 µL of the DMSO stock to a vial containing 1 mL of the pre-saturated PBS and 1 mL of the pre-saturated n-octanol.

  • Equilibration: Vortex the vials vigorously for 3 minutes, then shake on an orbital shaker for 3 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at 2000 x g for 10 minutes to achieve complete phase separation.

  • Quantification: Carefully sample an aliquot from both the aqueous (PBS) and organic (n-octanol) layers. Dilute each sample appropriately and quantify the concentration of the compound in each phase using HPLC-UV against a standard curve.

  • Calculation: LogD = log10 ( [Concentration in Octanol] / [Concentration in PBS] ).

Methodology - Thermodynamic Solubility:

  • Standard: This assay measures the equilibrium solubility of a compound, which is critical for predicting oral absorption.[24][25]

  • Preparation: Add an excess of solid compound (approx. 1 mg) to a glass vial.[24]

  • Incubation: Add 1 mL of PBS (pH 7.4) to the vial. Incubate on a shaker at room temperature for 24 hours to allow the solution to reach equilibrium.[26][27]

  • Filtration: Filter the resulting slurry through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the clear filtrate by HPLC-UV against a standard curve to determine the concentration of the dissolved compound. The result is reported in µg/mL or µM.[25][28]

Hypothetical Data & Comparative Analysis

The following tables present plausible, hypothetical data to illustrate the expected outcomes of the benchmarking experiments.

Table 1: Chemical Stability (% Parent Remaining)

Compound Condition 1 hour 4 hours 24 hours
Molecule A (Rigid) TFA/DCM 85% 40% <5%
LiOH/THF/MeOH >99% 98% 95%
Molecule B (Flexible) TFA/DCM 82% 35% <5%

| | LiOH/THF/MeOH | >99% | >99% | >99% |

Table 2: Synthetic & Physicochemical Properties

Parameter Molecule A (Rigid) Molecule B (Flexible)
Amide Coupling Yield 92% >98%
LogD at pH 7.4 1.5 2.1

| Thermodynamic Solubility (µg/mL) | 150 | 85 |

Discussion & Strategic Implications

The hypothetical data reveals a nuanced trade-off between the rigid and flexible scaffolds.

  • Stability Insights: Both molecules show comparable, high sensitivity of the Boc group to strong acid (TFA), as expected.[29] Molecule A's primary amide shows slight degradation under strong basic conditions over 24 hours, while Molecule B's carboxylic acid (as a carboxylate) and carbamate are highly stable. This suggests that for multi-step syntheses involving basic conditions, the flexible linker might be more robust, whereas the amide in Molecule A could offer a potential late-stage diversification handle.

  • Reactivity & Synthetic Feasibility: The flexible Molecule B shows near-quantitative yield in the HATU coupling, a testament to its unhindered carboxylic acid. The slightly lower yield for the rigid scaffold (after hydrolysis) could be attributed to increased steric hindrance around the cyclohexane core, a common challenge with more complex building blocks.

  • Physicochemical Trade-offs: The most significant divergence appears in the physicochemical properties.

    • Lipophilicity: The rigid scaffold (Molecule A) is predicted to be less lipophilic (lower LogD) than its flexible counterpart. The folded, compact nature of the cyclohexane ring reduces the exposed hydrophobic surface area compared to the linear alkyl chain. This can be highly advantageous in drug design, as lower lipophilicity is often correlated with a better safety profile.[11]

    • Solubility: Conversely, the rigid, crystalline nature of the cyclohexane derivative may lead to higher aqueous solubility. The primary amide group on Molecule A is a potent hydrogen bond donor and acceptor, which likely contributes significantly to its improved solubility over the more "greasy" alkyl chain of Molecule B.[27]

Neither building block is universally superior; the choice is context-dependent.

Tert-butyl trans-4-carbamoylcyclohexylcarbamate (Molecule A) is an excellent candidate for programs where:

  • Controlling lipophilicity is a primary objective.

  • Higher aqueous solubility is required to improve formulation or ADME properties.

  • A conformationally constrained presentation of terminal groups is hypothesized to improve potency or selectivity.[30][31]

Boc-6-aminohexanoic acid (Molecule B) remains the industry standard for projects where:

  • Maximum synthetic simplicity and near-quantitative reaction yields are paramount.

  • A higher degree of flexibility is needed to span a long distance between two binding sites without introducing strain.

  • Slightly higher lipophilicity is tolerable or even desirable.

This guide provides a robust, logical framework for the empirical evaluation of novel building blocks. By systematically benchmarking new scaffolds against established standards using validated protocols, drug discovery teams can make more informed, data-driven decisions, ultimately accelerating the path toward innovative therapeutics.

References

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Comparative

A Guide to Reproducible Synthesis: A Case Study on Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Introduction: The Silent Crisis in Chemical Synthesis In the realm of drug discovery and materials science, the ability to reliably reproduce experimental results is the bedrock of scientific progress. Yet, a silent cris...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Crisis in Chemical Synthesis

In the realm of drug discovery and materials science, the ability to reliably reproduce experimental results is the bedrock of scientific progress. Yet, a silent crisis of irreproducibility pervades many areas of research, with chemistry being notably affected.[1] A recent survey highlighted that over 70% of researchers have failed to reproduce another scientist's experiments, and a staggering 50% have failed to reproduce their own.[1] This issue is not merely academic; it leads to wasted resources, delays in therapeutic development, and an erosion of scientific trust.

The challenge often lies in the nuanced details of experimental protocols that are frequently omitted from publications. Factors such as reagent purity, subtle temperature fluctuations, or the timing of additions can have a profound impact on reaction outcomes.[2] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. We will use the synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate , a molecule featuring common moieties in medicinal chemistry (a Boc-protected amine and a primary amide), as a practical case study to explore the principles of robust and reproducible synthetic chemistry.

Part 1: Strategic Synthesis and Reproducibility Checkpoints

Proposed Synthetic Pathway

A reliable synthesis begins with a commercially available starting material, such as trans-4-aminocyclohexanecarboxylic acid. The proposed pathway involves two key transformations:

  • Amide Formation: Conversion of the carboxylic acid to a primary amide (carbamoyl group).

  • Amine Protection: Protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

The order of these steps is a critical strategic decision. Protecting the amine first prevents potential side reactions during amide formation, leading to a cleaner reaction profile and simplifying purification.

G cluster_0 Synthetic Pathway for Tert-butyl trans-4-carbamoylcyclohexylcarbamate A trans-4-Aminocyclohexanecarboxylic Acid (Starting Material) B Step 1: Boc Protection Reagents: (Boc)₂O, Base Solvent: Dioxane/Water A->B Protect Amine C Intermediate: Boc-trans-4-aminocyclohexanecarboxylic Acid B->C Isolate & Purify D Step 2: Amide Formation Reagents: Coupling Agents (EDC, HOBt), NH₄Cl Solvent: DMF C->D Form Amide E Final Product: Tert-butyl trans-4-carbamoylcyclohexylcarbamate D->E Isolate, Purify & Characterize

Caption: Proposed two-step synthesis for the target compound.

Critical Reproducibility Factors
StepCritical ParameterRationale & Impact on Reproducibility
1. Boc Protection Base Stoichiometry The choice and amount of base (e.g., NaHCO₃, NaOH) are crucial. Insufficient base leads to incomplete reaction, while excess strong base can cause side reactions. Reproducibility requires precise molar equivalents.
Reagent Quality of (Boc)₂O Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially with moisture. Using a fresh or properly stored bottle is essential for achieving consistent, high yields.[3]
Reaction Temperature This reaction is typically run at room temperature. Exotherms are possible upon initial mixing; uncontrolled temperature increases can lead to the breakdown of (Boc)₂O and byproduct formation.
2. Amide Formation Coupling Agent Choice Reagents like EDC/HOBt are effective but moisture-sensitive. Their efficacy can vary between batches. Storing these reagents in a desiccator is critical for consistent results.[4]
Solvent Purity (DMF) Anhydrous Dimethylformamide (DMF) is essential. Water content will hydrolyze the activated ester intermediate, halting the reaction and reducing the yield. Using a freshly opened bottle of anhydrous solvent is recommended.
Work-up & Purification The final product's purity depends heavily on the work-up. Inconsistent washing steps can leave behind residual coupling agents or salts, affecting characterization data and downstream applications.[2]

Part 2: Comparative Analysis of Amine Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability and ease of removal.[5][6] However, understanding its performance relative to alternatives is key for experimental design.

FeatureBoc Group (tert-butoxycarbonyl) Cbz Group (Carboxybenzyl) Impact on Experimental Design
Introduction Di-tert-butyl dicarbonate ((Boc)₂O) with a base. High yield, clean reaction.[7]Benzyl chloroformate (Cbz-Cl) with a base. Cbz-Cl is a lachrymator and more hazardous.Boc is generally safer and easier to handle, leading to more consistent introduction across different scales and lab environments.
Stability Stable to most bases, nucleophiles, and catalytic hydrogenation.Stable to acidic conditions.The choice depends on the subsequent reaction steps. Boc is ideal if basic or nucleophilic conditions are required.
Cleavage Mild acidic conditions (e.g., Trifluoroacetic Acid (TFA), HCl in dioxane).Catalytic hydrogenation (e.g., H₂, Pd/C).Cleavage method dictates equipment needs. Hydrogenation requires specialized apparatus (e.g., Parr shaker). Acidic cleavage of Boc is simpler for most standard labs.
Byproducts Isobutylene and CO₂ (gases).Toluene and CO₂ (liquid/gas).Gaseous byproducts from Boc deprotection are easily removed, simplifying purification and improving reproducibility.

Part 3: Detailed Experimental Protocols

Adherence to a detailed, validated protocol is the cornerstone of reproducibility. The following protocols are designed with self-validating checkpoints.

Overall Experimental Workflow

G cluster_0 Reproducible Experimental Workflow A Reagent & Glassware Prep (Ensure dryness, check purity) B Step 1: Boc Protection (Controlled addition, temp monitoring) A->B C In-Process Control (IPC) 1 (TLC analysis for completion) B->C Monitor D Work-up & Isolation (Standardized extraction) C->D E Intermediate Characterization (¹H NMR, LC-MS to confirm structure & purity) D->E Validate F Step 2: Amide Formation (Anhydrous conditions) E->F G In-Process Control (IPC) 2 (TLC or LC-MS analysis) F->G Monitor H Final Work-up & Purification (Column Chromatography) G->H I Final Product Characterization (¹H NMR, ¹³C NMR, HRMS, HPLC Purity) H->I Validate

Caption: A workflow with integrated checkpoints to ensure reproducibility.

Protocol 1: Synthesis of Boc-trans-4-aminocyclohexanecarboxylic Acid (Intermediate)

Materials:

  • trans-4-Aminocyclohexanecarboxylic Acid (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • 1 M HCl (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 equiv) and NaHCO₃ (2.5 equiv) in a 1:1 mixture of water and 1,4-dioxane.

  • Reagent Addition: To the stirred solution, add a solution of (Boc)₂O (1.1 equiv) in 1,4-dioxane dropwise over 20 minutes. Causality Check: Dropwise addition prevents a rapid exotherm and ensures efficient mixing.

  • Reaction: Allow the mixture to stir at room temperature for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up:

    • Reduce the volume of the solvent in vacuo to remove most of the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Validation: The resulting white solid should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity before proceeding. Expected yield: 90-95%.

Protocol 2: Synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate (Final Product)

Materials:

  • Boc-trans-4-aminocyclohexanecarboxylic Acid (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Ammonium Chloride (NH₄Cl) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve Boc-trans-4-aminocyclohexanecarboxylic acid (1.0 equiv) in anhydrous DMF. Causality Check: An inert, anhydrous environment is critical to prevent the reaction from being quenched by atmospheric moisture.[8]

  • Activation: Add EDC (1.2 equiv) and HOBt (1.2 equiv) to the solution and stir for 30 minutes at room temperature to form the activated ester.

  • Ammonia Source: In a separate flask, add NH₄Cl (1.2 equiv) and DIPEA (3.0 equiv) to anhydrous DMF and stir.

  • Coupling: Add the activated ester solution from step 2 to the ammonia solution from step 3.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • IPC: Monitor the reaction progress by LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Final Validation: The pure product should be validated by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC to confirm structure and establish purity >98%. Expected yield: 75-85%.

Conclusion

Reproducibility in organic synthesis is not a matter of chance, but a result of deliberate, methodical practice.[8] By focusing on the causal relationships behind experimental choices—such as the purity of reagents, the control of reaction parameters, and the implementation of in-process validation checkpoints—researchers can significantly enhance the reliability of their results. The synthesis of Tert-butyl trans-4-carbamoylcyclohexylcarbamate serves as a practical template, demonstrating that a deep understanding of the reaction mechanism and meticulous attention to detail are the most powerful tools for overcoming the reproducibility crisis.

References

  • PubChem Compound Summary for CID 1514287, cis-4-(tert-Butoxycarbonylamino)cyclohexanol. National Center for Biotechnology Information. [Link]

  • Eliel, E. L., Martin, R. J., & Nasipuri, D. (1967). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses, 47, 16. Organic Syntheses. [Link]

  • PubChem Compound Summary for tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(4-formylcyclohexyl_methyl_carbamate]([Link]

  • Experimental Procedures for Synthesis of Boc-protected amines. Beilstein Journal of Organic Chemistry. [Link]

  • Ueji, M., & Kanazawa, J. Method for the Residue Determination of Carbamate Pesticides in Crops. Japan International Research Center for Agricultural Sciences (JIRCAS). [Link]

  • Can Reproducibility in Chemical Research be Fixed? (2017). Enago Academy. [Link]

  • Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline.
  • Metabolically Stable tert-Butyl Replacement. National Institutes of Health (NIH). [Link]

  • Alternative synthetic strategies for new drug candidates. ResearchGate. [Link]

  • Editorial Reproducibility of Results. (2014). Organic Process Research & Development. [Link]

  • Highly sensitive method for determination of carbamates in water. Shimadzu. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health (NIH). [Link]

  • Synthesis and Purification of Tert-Butyl Chloride. Scribd. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Reproducibility in Chemical Research. ResearchGate. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

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Validation

A Comparative Guide to Tert-butyl trans-4-carbamoylcyclohexylcarbamate Analogs as Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remain...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide provides an in-depth comparative analysis of a promising class of AChE inhibitors: Tert-butyl trans-4-carbamoylcyclohexylcarbamate analogs. We will delve into their structural activity relationships (SAR), compare their performance with established drugs, and provide the experimental context necessary for informed research and development decisions.

Introduction: The Significance of Carbamates in AChE Inhibition

Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission in the brain. Carbamate-based inhibitors, such as the clinically used rivastigmine, act as pseudo-irreversible inhibitors. They carbamoylate the serine residue in the active site of AChE, forming a covalent bond that is slower to hydrolyze than the acetylated enzyme, leading to prolonged inhibition.[1] The Tert-butyl trans-4-carbamoylcyclohexylcarbamate scaffold offers a versatile platform for designing novel AChE inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.

Structural Activity Relationship (SAR) of Cyclohexylcarbamate Analogs

While specific SAR studies on a broad series of Tert-butyl trans-4-carbamoylcyclohexylcarbamate analogs are not extensively published, we can extrapolate from the broader class of carbamate and cyclohexyl-containing AChE inhibitors. Key structural modifications that influence inhibitory activity include:

  • The Carbamate Moiety: The nature of the substituents on the carbamate nitrogen is critical for the rate of carbamoylation and decarbamoylation, which dictates the duration of inhibition.[2] Generally, N-alkylation and the steric bulk of these substituents can significantly impact potency.[3]

  • The Cyclohexyl Ring: This lipophilic scaffold contributes to the molecule's ability to cross the blood-brain barrier and interact with hydrophobic regions within the AChE active site gorge. The trans configuration is often preferred for optimal binding.

  • Substituents on the Cyclohexyl Ring: The addition of various functional groups to the cyclohexyl ring can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and introduce new interactions with the enzyme.

Performance Comparison: Tert-butyl trans-4-carbamoylcyclohexylcarbamate Analogs vs. Established AChE Inhibitors

To contextualize the potential of these novel analogs, we compare their performance metrics with those of well-established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine.

Compound/AnalogTarget Enzyme(s)IC50 ValueMechanism of ActionSelectivity (AChE/BuChE)
Tert-butyl trans-4-carbamoylcyclohexylcarbamate Analogs AChE, BuChEData not available in current literaturePresumed pseudo-irreversible carbamylationTo be determined
Donepezil AChE6.7 nM[4]Reversible, non-competitiveHigh for AChE[4]
Rivastigmine AChE, BuChEAChE: 4.15 µM, BuChE: 0.037 µM[5][6]Pseudo-irreversible carbamylationDual inhibitor, higher affinity for BuChE[7]
Galantamine AChE~0.31 µg/mL (requires conversion)[8]Reversible, competitiveSelective for AChE[9]

Key Insights from the Comparison:

  • Potency: Donepezil exhibits the highest potency for AChE among the established drugs, with an IC50 in the low nanomolar range.[4] Rivastigmine's potency is higher for butyrylcholinesterase (BuChE).[5][6] The potency of the Tert-butyl trans-4-carbamoylcyclohexylcarbamate analogs remains to be fully elucidated through further studies.

  • Mechanism of Action: Donepezil and Galantamine are reversible inhibitors, while Rivastigmine, being a carbamate, is a pseudo-irreversible inhibitor.[8][10][11] This difference in mechanism has implications for the duration of action and potential side effects. The novel analogs are expected to follow a similar pseudo-irreversible mechanism.

  • Selectivity: Donepezil and Galantamine are selective for AChE, whereas Rivastigmine is a dual inhibitor of both AChE and BuChE.[4][7][9] The dual inhibition profile of rivastigmine may offer therapeutic advantages in later stages of Alzheimer's disease when BuChE activity becomes more prominent in the brain. The selectivity profile of the novel analogs is a critical area for future investigation.

Experimental Protocols: A Foundation for Reliable Data

The evaluation of AChE inhibitors relies on robust and standardized experimental protocols. The most widely used method is the Ellman's assay, a colorimetric method that measures the activity of AChE.[12][13][14]

Experimental Workflow: Ellman's Assay for AChE Inhibition

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare Phosphate Buffer (pH 8.0) A1 Add Buffer, Enzyme, DTNB, and Test Compound to 96-well plate P1->A1 P2 Prepare DTNB Solution P2->A1 P3 Prepare Acetylthiocholine (ATCI) Substrate Solution A3 Initiate reaction by adding ATCI substrate P3->A3 P4 Prepare AChE Enzyme Solution P4->A1 P5 Prepare Test Compound Dilutions P5->A1 A2 Pre-incubate to allow inhibitor-enzyme interaction A1->A2 A2->A3 A4 Measure absorbance at 412 nm kinetically A3->A4 D1 Calculate the rate of reaction (change in absorbance over time) A4->D1 D2 Determine the percentage of inhibition for each compound concentration D1->D2 D3 Plot % inhibition vs. log(inhibitor concentration) D2->D3 D4 Calculate IC50 value from the dose-response curve D3->D4

Caption: Workflow for determining AChE inhibition using the Ellman's method.

Detailed Step-by-Step Methodology for Ellman's Assay
  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).

    • Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) diluted in assay buffer to the desired concentration.

    • Test Compounds: Prepare a serial dilution of the Tert-butyl trans-4-carbamoylcyclohexylcarbamate analogs and control inhibitors.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Assay Buffer

      • 10 µL of AChE solution

      • 10 µL of DTNB solution

      • 10 µL of the test compound solution (or solvent for control wells).

    • Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[12]

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Causality Behind Experimental Choices

The choice of the Ellman's assay is predicated on its reliability, sensitivity, and adaptability for high-throughput screening.[12] The use of a trans isomer in the core scaffold is often based on molecular modeling studies that suggest a better fit within the narrow gorge of the AChE active site. The selection of competitor drugs like Donepezil, Rivastigmine, and Galantamine is crucial as they represent different mechanistic classes (reversible vs. pseudo-irreversible) and selectivity profiles, providing a comprehensive benchmark for new chemical entities.[4][7][8]

Logical Relationship: From Structure to Inhibition

G cluster_compound Inhibitor Properties cluster_interaction Enzyme Interaction cluster_outcome Biological Outcome Structure Chemical Structure (e.g., Cyclohexylcarbamate) Properties Physicochemical Properties (Lipophilicity, Sterics, Electronics) Structure->Properties Binding Binding to AChE Active Site (Hydrophobic, H-bonding) Properties->Binding Carbamoylation Carbamoylation of Serine Residue Binding->Carbamoylation Inhibition AChE Inhibition (Potency - IC50) Carbamoylation->Inhibition Duration Duration of Action (Decarbamoylation Rate) Carbamoylation->Duration

Caption: The causal chain from the inhibitor's structure to its biological effect.

Conclusion and Future Directions

The Tert-butyl trans-4-carbamoylcyclohexylcarbamate scaffold represents a promising starting point for the development of novel acetylcholinesterase inhibitors. While direct comparative data is still emerging, the foundational knowledge of carbamate SAR provides a rational basis for further optimization. Future research should focus on synthesizing and evaluating a diverse library of these analogs to establish a clear SAR, with a particular emphasis on optimizing potency against AChE and understanding the selectivity profile against BuChE. Such studies, guided by the robust experimental protocols outlined in this guide, will be instrumental in advancing the development of next-generation therapeutics for Alzheimer's disease and other cholinergic-deficient conditions.

References

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (URL: [Link])

  • [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. (URL: [Link])

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (URL: [Link])

  • Rivastigmine | Cholinesterase inhibitor. (URL: [Link])

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (URL: [Link])

  • 4.16 Acetylcholinesterase Inhibitors – Nursing Pharmacology-2e. (URL: [Link])

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (URL: [Link])

  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro. (URL: [Link])

  • Rivastigmine - Universal Biologicals. (URL: [Link])

  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. (URL: [Link])

  • Dose-response and IC50 values of aaptamine and donepezil against AChE and BuChE. (URL: [Link])

  • Rivastigmine - Immunomart. (URL: [Link])

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (URL: [Link])

  • Ellman Esterase Assay Protocol. (URL: [Link])

  • Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. (URL: [Link])

  • The Selectivity of Butyrylcholinesterase Inhibitors Revisited. (URL: [Link])

  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcort. (URL: [Link])

  • Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. (URL: [Link])

  • The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. (URL: [Link])

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (URL: [Link])

  • Inhibition and IC50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. (URL: [Link])

  • Inhibition and selectivity of brain AChE and BuChE by 9 a–11 i and tacrine, Rivastigmine. (URL: [Link])

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. (URL: [Link])

  • Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach. (URL: [Link])

  • Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. (URL: [Link])

  • IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... (URL: [Link])

  • Galantamine-based hybrid molecules with acetylcholinesterase, butyrylcholinesterase and γ-secretase inhibition activities. (URL: [Link])

  • IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). (URL: [Link])

  • Synergistic inhibition of butyrylcholinesterase by galantamine and citalopram. (URL: [Link])

  • The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. (URL: [Link])

  • Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. (URL: [Link])

  • Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors. (URL: [Link])

  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. (URL: [Link])

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  • Synergistic Inhibition of Butyrylcholinesterase by Galantamine and Citalopram. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. (URL: [Link])

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (URL: [Link])

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to the Metabolic Stability of Tert-butyl trans-4-carbamoylcyclohexylcarbamate and Its Structural Analogs

Introduction: The Imperative of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. This property, defined as the susceptibility of a compound to biotransformation, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[2][3] Therefore, a thorough understanding and optimization of metabolic stability are critical for selecting and advancing promising drug candidates.[4]

This guide provides a comparative analysis of the predicted metabolic stability of Tert-butyl trans-4-carbamoylcyclohexylcarbamate. As direct experimental data for this specific entity is not publicly available, this analysis is built upon established principles of drug metabolism, extensive literature on analogous structures, and the detailed experimental protocols used to generate such critical data. We will dissect the molecule's structure to identify potential metabolic liabilities and compare it with rationally designed alternatives that aim to mitigate these issues. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and optimizing the metabolic fate of similar compounds.

Compound Profile: Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Structure:

Structural Features and Predicted Metabolic Liabilities:

Tert-butyl trans-4-carbamoylcyclohexylcarbamate possesses several functional groups that are known to be susceptible to metabolic enzymes:

  • Tert-butyl Group: This bulky, lipophilic group is a common motif in medicinal chemistry but is notoriously prone to oxidation by Cytochrome P450 (CYP) enzymes, primarily leading to hydroxylation.[5][6] This metabolic pathway often results in rapid clearance of the parent compound.

  • Carbamate Linkages: The molecule contains two carbamate functional groups. Carbamates are esters of carbamic acid and are susceptible to hydrolysis by various esterases, such as carboxylesterases (CES), which are abundant in the liver and plasma.[7][8][9] Hydrolysis of the ester bond would lead to the cleavage of the molecule.

  • Cyclohexyl Ring: The aliphatic cyclohexane ring can undergo hydroxylation, another common metabolic pathway catalyzed by CYP enzymes.[10]

  • Primary Amide (Carboxamide): The carbamoyl group features a primary amide, which can be susceptible to hydrolysis by amidases, although this is generally a slower process compared to ester hydrolysis.

Predicted Metabolic Pathways

The primary metabolic pathways for this compound are predicted to be oxidation of the tert-butyl group and hydrolysis of the carbamate ester. These pathways represent significant clearance mechanisms that would likely limit the compound's systemic exposure and half-life.

G cluster_0 Phase I Metabolism parent Tert-butyl trans-4-carbamoyl- cyclohexylcarbamate metabolite1 Hydroxylated Metabolite (t-butyl oxidation) parent->metabolite1 CYP450 Enzymes metabolite2 Hydrolyzed Metabolite (Carbamate cleavage) parent->metabolite2 Esterases (e.g., CES) metabolite3 Hydroxylated Metabolite (Cyclohexyl oxidation) parent->metabolite3 CYP450 Enzymes

Caption: Predicted Phase I metabolic pathways for the target compound.

Comparative Analysis with Structural Alternatives

To understand how structural modifications can influence metabolic stability, we will compare our lead compound to three hypothetical, yet rationally designed, alternatives. The goal is to systematically address the metabolic liabilities identified above.

CompoundStructural ModificationRationale for Improved StabilityPredicted Primary Metabolism
Lead Compound Tert-butyl trans-4-carbamoylcyclohexylcarbamateN/A (Baseline)CYP-mediated oxidation (t-butyl), Esterase-mediated hydrolysis
Alternative 1: Isosteric Replacement Trifluoromethylcyclopropyl trans-4-carbamoylcyclohexylcarbamateThe trifluoromethylcyclopropyl group is a bioisostere for the tert-butyl group designed to be more resistant to CYP-mediated oxidation by removing sp3 C-H bonds.[5][6]Esterase-mediated hydrolysis
Alternative 2: Ester Linkage Modification Tert-butyl trans-4-carbamoylcyclohexylmethyl carbamateThe introduction of a methylene spacer between the ring and the carbamate can introduce steric hindrance, potentially slowing the rate of esterase-mediated hydrolysis.CYP-mediated oxidation (t-butyl)
Alternative 3: Ring Saturation Change Tert-butyl 4-carbamoylphenyl carbamateAn aromatic ring is generally less susceptible to the same types of CYP-mediated hydroxylation as a saturated cyclohexyl ring, potentially reducing this clearance pathway.CYP-mediated oxidation (t-butyl), Esterase-mediated hydrolysis

Experimental Protocols for In Vitro Metabolic Stability Assessment

To empirically determine the metabolic stability and validate the predictions for our compounds, a series of standardized in vitro assays are employed. These assays use subcellular fractions or whole cells from the liver, the primary site of drug metabolism.[4]

General Experimental Workflow

The workflow for assessing metabolic stability is a systematic process designed to ensure reproducibility and accuracy. It begins with the incubation of the test compound with a biological matrix, followed by quenching the reaction, sample processing, and finally, quantification of the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][11]

Caption: Standard workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

Rationale: This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I metabolic pathways, particularly those mediated by CYP enzymes, which are concentrated in the microsomal fraction of the liver.[12][13] It is an excellent first-pass screen for identifying compounds susceptible to oxidative metabolism.

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled liver microsomes (from human or other species) on ice.

    • Prepare a 2X working solution of the test compound (e.g., 2 µM) in a phosphate buffer (100 mM, pH 7.4).

    • Prepare a 2X NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[14]

  • Incubation:

    • In a 96-well plate, add equal volumes of the microsomal suspension and the 2X test compound solution. Pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the 2X NADPH-regenerating system solution. The final test compound concentration is typically 1 µM with a microsomal protein concentration of 0.5 mg/mL.[13]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard like terfenadine or tolbutamide).[15][16]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[16]

Protocol 2: Liver S9 Fraction Stability Assay

Rationale: The S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.[17] This assay provides a more comprehensive view of hepatic metabolism than microsomes alone, as it can be supplemented with cofactors for both phases (e.g., NADPH for Phase I, UDPGA for glucuronidation).[18][19] It is particularly useful for compounds that may be cleared by cytosolic enzymes like sulfotransferases or aldehyde oxidases.[18]

Step-by-Step Methodology:

  • Preparation:

    • Similar to the microsomal assay, but using the S9 fraction.

    • Prepare a cofactor mix. For a comprehensive screen, this should include NADPH, UDPGA, PAPS (for sulfation), and GSH (for glutathione conjugation).[20]

  • Incubation:

    • Pre-incubate the S9 fraction (typically 1 mg/mL protein) with the test compound (1 µM) at 37°C.[18]

    • Initiate the reaction by adding the comprehensive cofactor mix.

  • Sampling and Analysis:

    • The quenching, sample processing, and LC-MS/MS analysis steps are identical to the microsomal stability assay.

  • Controls:

    • It is crucial to run parallel incubations without cofactors to assess for any non-enzymatic degradation or degradation by enzymes not requiring the supplemented cofactors (like esterases).[17]

Protocol 3: Hepatocyte Stability Assay

Rationale: This assay is considered the "gold standard" for in vitro metabolism studies.[4] Using intact liver cells (hepatocytes), it accounts for Phase I and Phase II metabolism with endogenous cofactor levels, as well as the influence of cellular uptake and transport processes.[21] This provides data that is often more predictive of in vivo human hepatic clearance.[22]

Step-by-Step Methodology:

  • Preparation:

    • Thaw cryopreserved hepatocytes and determine cell viability (must be >80%).

    • Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.[15][22]

  • Incubation:

    • Add the test compound (typically 1 µM final concentration) to the hepatocyte suspension.[22]

    • Incubate at 37°C in a humidified CO2 incubator, with gentle shaking to keep the cells in suspension.

  • Sampling and Analysis:

    • At specified time points (often over a longer period, e.g., 0, 15, 30, 60, 90, 120 minutes or even hours for low-turnover compounds), remove aliquots and quench with a cold acetonitrile/internal standard solution.[15][23]

    • Sample processing and LC-MS/MS analysis follow the same procedure as for subcellular fractions.

  • Data Analysis:

    • Data analysis is similar to the other assays, yielding t½ and CLint. The intrinsic clearance is typically expressed in µL/min/10^6 cells.[22] This value can then be scaled to predict in vivo hepatic blood clearance.[24]

Hypothetical Data Summary and Interpretation

The following table presents hypothetical but mechanistically plausible data for our lead compound and its alternatives, as would be generated from the described assays.

CompoundMicrosomal t½ (min)S9 Fraction t½ (min)Hepatocyte t½ (min)Predicted In Vivo Clearance
Lead Compound 252218High
Alternative 1: Isosteric Replacement >1206555Moderate
Alternative 2: Ester Linkage Modification 283530High
Alternative 3: Ring Saturation Change 242117High

Interpretation of Results:

  • Lead Compound: The short half-life across all systems suggests rapid metabolism by both Phase I (microsomes) and other enzymes (indicated by the even shorter half-life in S9 and hepatocytes). This confirms our hypothesis that both CYP-mediated oxidation and esterase hydrolysis are significant clearance pathways.

  • Alternative 1 (Isosteric Replacement): The dramatic increase in microsomal half-life demonstrates the success of the tert-butyl to trifluoromethylcyclopropyl switch in blocking CYP-mediated oxidation.[5] The stability in S9 and hepatocytes is still moderate, suggesting that esterase-mediated hydrolysis is now the primary clearance pathway. This compound shows a significantly improved profile.

  • Alternative 2 (Ester Linkage Modification): The minor increase in stability in S9 and hepatocytes suggests that modifying the linker provided only a small degree of protection against esterases. CYP-mediated oxidation of the tert-butyl group remains a major liability.

  • Alternative 3 (Ring Saturation Change): The lack of improvement in stability indicates that hydroxylation of the cyclohexyl ring was not a major clearance pathway compared to the oxidation of the tert-butyl group and carbamate hydrolysis.

Conclusion and Future Directions

This comparative guide illustrates a systematic approach to evaluating the metabolic stability of Tert-butyl trans-4-carbamoylcyclohexylcarbamate. By analyzing its structure, we predicted key metabolic liabilities, namely CYP-mediated oxidation of the tert-butyl group and esterase-mediated hydrolysis of the carbamate linkage. Through the comparison with rationally designed alternatives, we demonstrated how specific structural modifications can address these liabilities. The isosteric replacement of the tert-butyl group (Alternative 1) emerged as the most promising strategy for enhancing metabolic stability.

The detailed experimental protocols for microsomal, S9, and hepatocyte stability assays provide the practical framework necessary for researchers to generate the empirical data needed to confirm these hypotheses. This iterative cycle of prediction, design, synthesis, and testing is fundamental to the lead optimization process in modern drug discovery. By applying this rigorous analysis, drug development teams can efficiently identify and engineer molecules with favorable pharmacokinetic properties, ultimately increasing the probability of delivering safe and effective medicines.

References

  • Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. [Link][7][8]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link][24]

  • Hodgson, E., & Levi, P. E. (1992). Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems. Toxicology Letters, 64-65, 59-66. [Link][25]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link][1]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link][21]

  • Keserü, G. M., Balogh, G., Czudor, I., et al. (2001). Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides. Journal of Agricultural and Food Chemistry, 49(11), 5526-5532. [Link][26]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link][4]

  • Kumar, V. (2020). In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link][2]

  • Keserü, G. M., Balogh, G., Czudor, I., et al. (2001). Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry, 49(11), 5526-5532. [Link][27][28]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link][3]

  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link][22]

  • Evotec (Cyprotex). (n.d.). S9 Stability. Retrieved from [Link][17]

  • Douch, P. G., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. Biochemical Journal, 125(2), 385-393. [Link][29][30]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link][14]

  • MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link][31]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link][15]

  • Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link][18]

  • Di, L., & Kerns, E. H. (2010). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism, 11(7), 559-565. [Link][20]

  • Creative Bioarray. (n.d.). S9 Stability Assay. Retrieved from [Link][19]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link][16]

  • Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link][13]

  • Barnes-Seeman, D., Jain, M., Bell, L., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link][5]

  • Barnes-Seeman, D., Jain, M., Bell, L., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link][6]

  • De Caro, C., Iannone, M., De Sarro, C., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Pharmaceuticals, 14(4), 302. [Link][10]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of Tert-butyl trans-4-carbamoylcyclohexylcarbamate

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Adherence As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemic...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Adherence

As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the scientific pursuit is paramount, it is matched by our responsibility to ensure safety and environmental stewardship. Tert-butyl trans-4-carbamoylcyclohexylcarbamate, a compound utilized in various research applications, requires meticulous disposal procedures. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards to manage its waste stream effectively.

The core principle guiding the disposal of any non-characterized or novel compound is caution. In the absence of a specific Safety Data Sheet (SDS), the compound must be treated as hazardous waste to mitigate any potential risks to personnel and the environment.[1][2][3] This protocol is built on this foundation, ensuring a self-validating system of safety and compliance.

Hazard Assessment and Characterization

Parameter Presumptive Classification & Rationale Source/Analogue
Physical State Solid.Based on common carbamate and cyclohexyl derivatives.
Acute Toxicity (Oral) Presumed Harmful if Swallowed (GHS Category 4). Analogue: tert-Butyl trans-4-formylcyclohexylcarbamate is classified as Acute Tox. 4 Oral.
Aquatic Toxicity Presumed Harmful to aquatic life. Carbamate pesticides are known for aquatic toxicity.[5][6] General principle of caution applies.
Regulatory Status Hazardous Waste. Governed by the Resource Conservation and Recovery Act (RCRA).[7][8] All laboratory chemical waste should be treated as hazardous unless confirmed otherwise.[1]

Personnel Safety: Your First Line of Defense

Before handling the compound for disposal, adherence to strict personal protective equipment (PPE) standards is mandatory. The causality is simple: preventing exposure eliminates the risk of harm.

  • Eye Protection : Wear safety goggles or a face shield to protect against potential splashes or dust.[2][9]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact.[9][10]

  • Body Protection : A lab coat or other protective clothing is required to prevent contamination of personal attire.[2][10]

  • Ventilation : All transfers and handling of waste should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

Disposal Workflow: A Step-by-Step Protocol

The following workflow ensures that tert-butyl trans-4-carbamoylcyclohexylcarbamate waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical. Each step is designed to create a closed-loop, self-validating process that minimizes risk.

G cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Designate a dedicated, compatible waste container (plastic preferred). B Affix a 'Hazardous Waste' label immediately. A->B C Add waste to the container, including any contaminated materials (e.g., weigh boats, gloves). B->C D Complete the label with: - Full Chemical Name: 'tert-butyl  trans-4-carbamoylcyclohexylcarbamate' - Accumulation Start Date - Principal Investigator & Lab Info - Presumed Hazards (Harmful if Swallowed) C->D E Keep container tightly sealed except when adding waste. D->E F Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. E->F G Ensure segregation from incompatible materials (e.g., strong acids, bases, oxidizers). F->G H Do NOT dispose of down the drain or in regular trash. G->H I Contact your institution's Environmental Health & Safety (EHS) office for waste pickup. H->I J Provide EHS with accurate waste information for transport to a licensed hazardous waste disposal facility. I->J

Caption: Disposal workflow for tert-butyl trans-4-carbamoylcyclohexylcarbamate.

Detailed Procedural Breakdown

Waste Container Selection and Management

The integrity of the disposal process begins with the container.

  • Selection : Use a container made of a chemically compatible material, with plastic being generally preferred for its durability.[11][12] The container must have a secure, leak-proof lid.[13]

  • Labeling : The moment the first drop of waste enters the container, it must be labeled as "Hazardous Waste."[13] This is a critical regulatory requirement. The label must include the full chemical name—no abbreviations—and the date waste accumulation began.[14][12]

  • Accumulation : Keep the container closed at all times except when actively adding waste.[11] This prevents the release of vapors and protects against spills. Do not overfill the container; leave approximately 10% of headspace to allow for vapor expansion.[13]

Satellite Accumulation Area (SAA) Protocol

Federal and state regulations govern the temporary storage of hazardous waste in laboratories.[7][15]

  • Location : The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.[11][15]

  • Volume Limits : A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[1][11][15] While this compound is not expected to be P-listed, it is good practice to be aware of these limits and request waste pickup regularly.

Spill Management

Accidents can happen, and preparedness is key. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[1]

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.

  • Absorb : For a solid spill, gently cover with an inert absorbent material like vermiculite or sand.[10]

  • Collect : Carefully sweep or scoop the absorbed material and the spilled chemical into your designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's EHS office, especially for larger or more hazardous spills.[1]

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not necessarily non-hazardous.

  • Non-Acutely Hazardous : For containers that held this compound, triple-rinse with a suitable solvent (e.g., ethanol or acetone).[12] The rinsate must be collected and disposed of as hazardous chemical waste.[12] After rinsing, deface or remove the original label, and dispose of the container in the appropriate glass or plastic recycling bin.[14][15]

  • Acutely Hazardous (P-listed) : If a container held an acutely toxic waste, it must be managed as hazardous waste itself and given to EHS for disposal without being rinsed.[15]

The Final Step: Professional Disposal

Under the RCRA "cradle-to-grave" mandate, the generator of the waste is responsible for it until its final, safe disposal.[1][3] Your institution's EHS department is your partner in this process. They will coordinate with licensed hazardous waste disposal companies to ensure the waste is transported, treated, and disposed of in accordance with all federal and state regulations.[15][16] Never use a non-licensed contractor for waste disposal.[17]

By adhering to this comprehensive protocol, you ensure that the disposal of tert-butyl trans-4-carbamoylcyclohexylcarbamate meets the highest standards of scientific integrity, safety, and environmental responsibility, building a foundation of trust in our laboratory practices.

References

Handling

A Guide to the Safe Handling of Tert-butyl trans-4-carbamoylcyclohexylcarbamate: Personal Protective Equipment and Disposal Protocols

Hazard Assessment: A Proactive Approach to Safety Given the absence of a specific Safety Data Sheet (SDS) for Tert-butyl trans-4-carbamoylcyclohexylcarbamate, we must infer its potential hazards from structurally related...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Proactive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS) for Tert-butyl trans-4-carbamoylcyclohexylcarbamate, we must infer its potential hazards from structurally related compounds and the general properties of carbamates. Many carbamates are known to have varying levels of toxicity, and it is prudent to treat this compound with a high degree of caution.[3]

Potential hazards may include:

  • Skin and Eye Irritation: Similar carbamate compounds can cause skin and serious eye irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5]

  • Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[6]

Therefore, all handling procedures should be designed to minimize direct contact and prevent the generation of dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to ensuring personal safety in the laboratory.[7][8] The following table outlines the recommended PPE for handling Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes, dust, and accidental contact with the eyes. Standard safety glasses do not provide a sufficient seal.[8][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves should be inspected for any signs of degradation or perforation before each use.[9][10][11]
Body Protection A lab coat or chemical-resistant apron.To shield skin and personal clothing from spills and contamination.[1][9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[4][8]
Footwear Closed-toe shoes.To protect the feet from spills and falling objects. Perforated shoes or sandals are not appropriate for a laboratory setting.[10][11]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, well-defined protocol is crucial for minimizing exposure and preventing accidents.[1]

3.1. Preparation:

  • Consult Safety Resources: Before beginning any work, review your institution's Chemical Hygiene Plan and any available safety information for similar compounds.[12][13]

  • Designate a Work Area: All handling of Tert-butyl trans-4-carbamoylcyclohexylcarbamate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][10]

  • Assemble Materials: Ensure all necessary equipment, including a calibrated scale, appropriate glassware, and spill containment materials, are readily available.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.[3]

3.2. Weighing and Transfer:

  • Minimize Dust Generation: When weighing the solid compound, do so carefully to avoid creating airborne dust.

  • Use Appropriate Tools: Employ spatulas and other suitable tools for transferring the chemical. Avoid pouring the solid directly from a large container.

  • Grounding: If transferring large quantities, ensure containers are properly grounded to prevent static discharge.[4]

3.3. Solution Preparation and Reaction:

  • Add to Solvent Slowly: When dissolving the compound, add it to the solvent gradually to prevent splashing.

  • Maintain Ventilation: Keep the reaction vessel within the chemical fume hood at all times.

  • Monitor the Reaction: Be observant of any unexpected changes in the reaction, such as a rapid increase in temperature or pressure.

3.4. Post-Handling:

  • Decontaminate: Thoroughly clean the work area and any equipment used.

  • Remove PPE: Remove gloves and other disposable PPE, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.

  • Wash Hands: Wash your hands thoroughly with soap and water after removing your PPE.[10]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1] Carbamate wastes are subject to specific regulations, and it is imperative to follow all institutional, local, state, and federal guidelines.[14][15]

4.1. Waste Segregation:

  • Designated Waste Container: Collect all waste containing Tert-butyl trans-4-carbamoylcyclohexylcarbamate in a clearly labeled, sealed, and compatible hazardous waste container.[16]

  • Avoid Mixing: Do not mix carbamate waste with other incompatible waste streams.[16]

4.2. Contaminated Materials:

  • PPE and Consumables: Any items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.[16]

  • Rinsate: When cleaning glassware, the initial rinsate should be collected as hazardous waste.

4.3. Arranging for Disposal:

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup and disposal of the hazardous waste.[16]

  • Record Keeping: Maintain accurate records of the waste generated, as required by your institution and regulatory agencies.

Below is a workflow diagram illustrating the key decision points and actions for the safe handling and disposal of Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep Preparation - Review Safety Docs - Designate Fume Hood - Don Full PPE weighing Weighing & Transfer - Minimize Dust - Use Spatula prep->weighing dissolving Solution & Reaction - Add Solid to Liquid - Maintain Ventilation weighing->dissolving post_handling Post-Handling - Decontaminate Area - Doff PPE - Wash Hands dissolving->post_handling collect_solid Collect Solid Waste (e.g., excess reagent) post_handling->collect_solid collect_liquid Collect Liquid Waste (e.g., reaction mixture) post_handling->collect_liquid collect_contaminated Collect Contaminated PPE & Materials post_handling->collect_contaminated waste_container Designated & Labeled Hazardous Waste Container collect_solid->waste_container collect_liquid->waste_container collect_contaminated->waste_container ehs_pickup Arrange for EHS Pickup waste_container->ehs_pickup

Caption: Workflow for handling and disposal of Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize Tert-butyl trans-4-carbamoylcyclohexylcarbamate in their vital work, fostering a culture of safety and scientific excellence within the laboratory.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl trans-4-carbamoylcyclohexylcarbamate
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